molecular formula C10H12O3 B1290450 3-Ethoxy-4-methylbenzoic acid CAS No. 1250606-59-7

3-Ethoxy-4-methylbenzoic acid

Cat. No.: B1290450
CAS No.: 1250606-59-7
M. Wt: 180.2 g/mol
InChI Key: VLHHMGNQUJZGHE-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylbenzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHMGNQUJZGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-4-methylbenzoic acid (CAS No. 1250606-59-7), a substituted benzoic acid derivative of interest in organic synthesis and medicinal chemistry. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this document consolidates the known information, including its chemical identity and basic properties. Furthermore, this guide presents a scientifically grounded, proposed synthesis protocol and discusses potential applications and biological activities based on the well-established characteristics of structurally similar compounds. The frequent confusion with its methoxy analog, 3-Methoxy-4-methylbenzoic acid, is addressed to ensure clarity for researchers. This guide serves as a foundational resource, highlighting the current knowledge gaps and suggesting future research directions to fully elucidate the potential of this compound.

Chemical Identity and Core Properties

This compound is a unique aromatic carboxylic acid. Its structure, featuring an ethoxy group at the third position and a methyl group at the fourth position of the benzoic acid scaffold, distinguishes it from its more commonly documented methoxy analog.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
Chemical Name This compoundECHEMI[1]
CAS Number 1250606-59-7ECHEMI[1], Matrix Scientific[2]
Molecular Formula C10H12O3ECHEMI[1], Matrix Scientific[2]
Molecular Weight 180.20 g/mol 北京欣恒研科技有限公司[3]
Purity ≥95% to ≥98% (as offered by suppliers)AccelaChemBio[4], 北京欣恒研科技有限公司[3]
Appearance Solid (presumed)General knowledge of similar compounds
Melting Point Not available in searched literature
Boiling Point Not available in searched literature
Solubility Not available in searched literature

It is crucial to distinguish this compound from the more extensively studied 3-Methoxy-4-methylbenzoic acid (CAS No. 7151-68-0). The substitution of the methoxy with an ethoxy group can significantly influence the molecule's lipophilicity, steric hindrance, and metabolic stability, thereby altering its physicochemical and biological properties.

Proposed Synthesis Pathway: Ethylation of 3-Hydroxy-4-methylbenzoic Acid

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions 3-Hydroxy-4-methylbenzoic_acid 3-Hydroxy-4-methylbenzoic acid Reaction_Step Williamson Ether Synthesis 3-Hydroxy-4-methylbenzoic_acid->Reaction_Step Ethyl_iodide Ethyl Iodide Ethyl_iodide->Reaction_Step Base Base (e.g., K2CO3) Base->Reaction_Step Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Step Heat Heat Heat->Reaction_Step Product This compound Reaction_Step->Product

Caption: Proposed Williamson ether synthesis of this compound.

Rationale Behind Experimental Choices

The selection of reagents and conditions for this proposed synthesis is guided by established principles of organic chemistry to maximize yield and purity while ensuring operational safety.

  • Starting Material: 3-Hydroxy-4-methylbenzoic acid (CAS No. 586-30-1) is the logical precursor, providing the necessary benzoic acid core with the hydroxyl group positioned for etherification.[5]

  • Ethylating Agent: Ethyl iodide or ethyl bromide are common and effective electrophiles for this type of reaction. The choice between them may depend on reactivity, cost, and safety considerations.

  • Base: A mild inorganic base such as potassium carbonate (K2CO3) is recommended. Its role is to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate that is a more potent nucleophile. Stronger bases could potentially deprotonate the carboxylic acid, leading to side reactions.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction themselves.

  • Temperature: Applying heat is generally necessary to drive the reaction to completion in a reasonable timeframe. The optimal temperature would need to be determined empirically, typically ranging from room temperature to the reflux temperature of the chosen solvent.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Hydroxy-4-methylbenzoic acid in a suitable volume of anhydrous acetone.

  • Addition of Base: Add an excess of anhydrous potassium carbonate to the solution (typically 2-3 equivalents).

  • Addition of Ethylating Agent: To the stirred suspension, add a slight excess of ethyl iodide (typically 1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid solution to remove any unreacted phenolic starting material, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Applications and Biological Activity: An Extrapolative View

Direct research into the applications and biological effects of this compound is limited. However, by examining its structural analogs, we can infer its potential utility in drug discovery and materials science.

Role as a Pharmaceutical Intermediate

Benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. The methoxy analog, 3-Methoxy-4-methylbenzoic acid, is a known intermediate in the production of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[6] It is plausible that this compound could serve a similar role, offering a subtle yet potentially significant modification to the pharmacokinetic profile of the final active pharmaceutical ingredient (API). The ethoxy group, being larger and more lipophilic than a methoxy group, can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Diagram 2: Potential Role as a Pharmaceutical Building Block

G 3-Ethoxy-4-methylbenzoic_acid This compound Amidation Amidation 3-Ethoxy-4-methylbenzoic_acid->Amidation Esterification Esterification 3-Ethoxy-4-methylbenzoic_acid->Esterification Halogenation Halogenation 3-Ethoxy-4-methylbenzoic_acid->Halogenation API_Scaffolds Diverse API Scaffolds Amidation->API_Scaffolds Esterification->API_Scaffolds Halogenation->API_Scaffolds

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-4-methylbenzoic acid, a derivative of benzoic acid, presents a chemical scaffold of interest to researchers in medicinal chemistry and materials science. Its structural features—a carboxylic acid group conferring acidic properties, an ethoxy group, and a methyl group on a benzene ring—suggest a nuanced profile of solubility, reactivity, and intermolecular interactions. While extensive peer-reviewed data on this specific molecule is not widely available, this guide provides a comprehensive overview of its anticipated physicochemical properties, grounded in the established principles of physical organic chemistry and data from structurally analogous compounds. Furthermore, this document details the requisite experimental protocols for the precise determination of these properties, offering a self-validating framework for researchers.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.

  • IUPAC Name: this compound

  • CAS Number: 1250606-59-7[1]

  • Molecular Formula: C10H12O3

  • Molecular Weight: 180.20 g/mol

  • Canonical SMILES: CCOC1=C(C=C(C=C1)C(=O)O)C

The spatial arrangement of the ethoxy, methyl, and carboxylic acid groups on the benzene ring dictates the molecule's electronic distribution, steric hindrance, and potential for hydrogen bonding, all of which are critical determinants of its physical and chemical behavior.

Predicted and Known Physicochemical Properties

The following table summarizes the anticipated and, where available, known physicochemical properties of this compound. These predictions are based on the properties of structurally related molecules such as 3-methoxy-4-methylbenzoic acid and general principles of organic chemistry.

PropertyPredicted/Known ValueRationale and Comparative Insights
Appearance White to off-white crystalline powder.This is a typical appearance for many benzoic acid derivatives.[2]
Melting Point Expected to be a crystalline solid with a defined melting point.The related 3-methoxy-4-methylbenzoic acid has a melting point of 152-154 °C.[3][4][5][6][7] The ethoxy group, being slightly larger than the methoxy group, might influence crystal packing and thus the melting point.
Boiling Point High boiling point, likely with decomposition.Benzoic acid derivatives typically have high boiling points due to their ability to form strong intermolecular hydrogen bonds.[8]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone.The carboxylic acid group can engage in hydrogen bonding with water, but the aromatic ring and the ethoxy and methyl groups are hydrophobic. Increased alkyl chain length (ethoxy vs. methoxy) generally decreases aqueous solubility.
pKa Estimated to be around 4.The pKa of benzoic acid is approximately 4.2.[8] The electron-donating nature of the ethoxy and methyl groups might slightly increase the pKa compared to benzoic acid.
LogP Predicted to be in the range of 2-3.The octanol-water partition coefficient (LogP) is a measure of lipophilicity.[9] The presence of the ethoxy and methyl groups increases the lipophilicity compared to benzoic acid.

Experimental Determination of Physicochemical Properties

For drug development and scientific research, precise experimental determination of physicochemical properties is paramount. The following sections detail the standard protocols for key parameters.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

A sharp melting range is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10]

Protocol:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed flask.

  • The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and filtration.

  • The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11]

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 3-ethoxy-4- methylbenzoic acid to solvent B Seal flask A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Quantify concentration (HPLC or UV-Vis) E->F

Caption: Workflow for solubility determination using the shake-flask method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[12]

Protocol:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point is equal to the pKa of the acid.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve known concentration of acid B Calibrate and immerse pH electrode A->B C Add standardized base in increments B->C D Record pH after each addition C->D E Plot pH vs. volume of base D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa determination via potentiometric titration.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[13]

Protocol:

  • A solution of this compound is prepared in one of the two immiscible solvents (n-octanol or water).

  • A known volume of this solution is mixed with a known volume of the second solvent in a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • The concentration of the compound in each phase is determined analytically.

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Synthesis of this compound

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that could affect its physicochemical properties. A plausible synthesis would involve the Williamson ether synthesis starting from a commercially available precursor.

A likely precursor is 3-hydroxy-4-methylbenzoic acid. The ethoxy group can be introduced by reacting the phenolic hydroxyl group with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

Illustrative Synthetic Scheme:

G 3-hydroxy-4-methylbenzoic acid 3-hydroxy-4-methylbenzoic acid This compound This compound 3-hydroxy-4-methylbenzoic acid->this compound Ethylating agent (e.g., C2H5I) Base (e.g., K2CO3)

Caption: Plausible synthetic route to this compound.

Potential impurities from this synthesis could include unreacted starting material (3-hydroxy-4-methylbenzoic acid) and byproducts from side reactions. The presence of such impurities can depress and broaden the melting point and affect other physicochemical measurements. Therefore, purification of the final product, for instance by recrystallization, is essential.

Conclusion

While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its characterization. By leveraging data from analogous compounds and employing the standardized experimental protocols detailed herein, researchers can confidently determine the physicochemical properties of this compound. A thorough understanding of these properties is a critical prerequisite for its successful application in drug discovery, materials science, and other areas of chemical research.

References

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). SciSpace. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

  • 3-Methoxy-4-methylbenzoic acid CAS#: 7151-68-0; ChemWhat Code: 61263. (n.d.). ChemWhat. Retrieved from [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved from [Link]

  • 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0. (n.d.). Chemsrc. Retrieved from [Link]

  • 3-Methoxy-4-methylbenzoic acid. (n.d.). ChemBK. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Structural Certainty

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise molecular architecture of a compound is its foundational truth. It dictates function, reactivity, and safety. 3-Ethoxy-4-methylbenzoic acid, a substituted aromatic carboxylic acid, represents a class of molecules often utilized as key building blocks or intermediates. Its utility is predicated on the unambiguous confirmation of its 1,2,4-trisubstituted aromatic core and the specific nature of its functional groups.

This guide eschews a rigid template, instead adopting a logical, integrated workflow that mirrors the process an analytical scientist would follow. We will construct a definitive structural proof by synergistically interpreting data from multiple spectroscopic techniques. The causality behind each analytical choice and the interpretation of the resulting data will be explained, providing a self-validating framework for the elucidation of this, and similar, molecular structures.

Chapter 1: Foundational Analysis and Elucidation Strategy

Before engaging advanced spectroscopic methods, a foundational analysis is crucial. The proposed structure of this compound provides a molecular formula of C₁₀H₁₂O₃ .

From this, we calculate the Degree of Unsaturation (DoU) : DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (12/2) = 5

A DoU of 5 is a critical first piece of evidence. It strongly suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional π-bond, perfectly consistent with the carbonyl group (C=O) of a carboxylic acid.

Our strategy is to use a multi-pronged spectroscopic approach to confirm every feature of the proposed structure. Mass spectrometry will verify the molecular mass, infrared spectroscopy will identify the key functional groups, and nuclear magnetic resonance will map the precise connectivity of the carbon and hydrogen framework.

G cluster_start Initial Assessment cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Final Confirmation mol_formula Molecular Formula (C₁₀H₁₂O₃) dou Degree of Unsaturation (DoU = 5) mol_formula->dou Calculate ms Mass Spectrometry (MS) dou->ms ir Infrared (IR) Spectroscopy dou->ir nmr NMR Spectroscopy (¹H, ¹³C) dou->nmr ms_interp Confirm Mass & Fragmentation ms->ms_interp ir_interp Identify Functional Groups (-COOH, C-O, Ar) ir->ir_interp nmr_interp Establish Connectivity & Substitution Pattern nmr->nmr_interp structure Elucidated Structure of This compound ms_interp->structure ir_interp->structure nmr_interp->structure

Caption: Integrated workflow for structural elucidation.

Chapter 2: Mass Spectrometry - Confirming the Molecular Weight

Mass spectrometry (MS) serves as the initial gatekeeper in structure elucidation by providing the molecular weight of the analyte. For this compound, the expected molecular weight is 180.0786 g/mol for the monoisotopic mass.

Expertise & Experience: An Electron Ionization (EI) source is a robust choice for a molecule of this nature. We anticipate a strong molecular ion (M⁺˙) peak at m/z 180. The fragmentation pattern is also highly predictable and provides corroborating evidence. The primary fragmentation pathways for benzoic acids involve the loss of the carboxyl group, while ethers can cleave at the C-O bond.

Predicted Fragmentation Data

m/z Value Identity Mechanistic Origin
180 [M]⁺˙ Molecular Ion
165 [M - CH₃]⁺ Loss of the benzylic methyl group (less likely) or methyl from ethoxy.
151 [M - C₂H₅]⁺ Alpha-cleavage of the ether, loss of the ethyl group.
135 [M - COOH]⁺ Loss of the carboxylic acid group.

| 107 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 151 fragment. |

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a mass spectrometer equipped with an EI source. A direct insertion probe or GC inlet can be used.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV (standard to induce reproducible fragmentation).

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated molecular weight. Analyze the fragmentation pattern and compare it to the predicted pathways to support the proposed structure.

Chapter 3: Infrared Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The proposed structure contains four key features that will yield characteristic absorption bands: a carboxylic acid O-H, a carbonyl C=O, an ether C-O, and a 1,2,4-trisubstituted aromatic ring.

Expertise & Experience: The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching vibration, which is a result of strong hydrogen-bonded dimerization.[1] This broad peak often overlaps with the aliphatic and aromatic C-H stretches. The position of the C=O stretch can also be influenced by conjugation with the aromatic ring.[2]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3300-2500 Strong, Very Broad O-H stretch of the carboxylic acid dimer.[1]
~3100-3000 Medium-Weak Aromatic C-H stretch.[3]
~2980-2850 Medium Aliphatic C-H stretch (methyl and ethyl groups).[4]
~1710-1680 Strong, Sharp C=O stretch of the conjugated carboxylic acid.[5]
~1610 & ~1500 Medium-Strong C=C stretching vibrations within the aromatic ring.[6]
~1275 & ~1040 Strong Asymmetric and symmetric C-O stretches of the ether and carboxylic acid.[7]

| ~890-800 | Strong | C-H out-of-plane bending, characteristic of 1,2,4-trisubstitution.[8] |

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be homogenous and have a fine, powder-like consistency.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final spectrum of transmittance or absorbance versus wavenumber.

Chapter 4: Nuclear Magnetic Resonance - The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of every hydrogen and carbon atom. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the identity of the aliphatic groups.

¹H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Experience: The proton NMR spectrum is predicted to show five distinct sets of signals. The ethoxy group will present a characteristic quartet and triplet. The three aromatic protons are non-equivalent and their splitting pattern (multiplicity) and chemical shifts are highly diagnostic of the 1,2,4-substitution pattern. The electron-donating nature of the ethoxy and methyl groups and the electron-withdrawing nature of the carboxylic acid will deshield specific aromatic protons. Protons ortho and para to the activating groups will be shifted upfield, while those ortho and para to the deactivating group will be shifted downfield.[3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0-12.0 Broad Singlet 1H H -OOC-Ar The acidic proton is highly deshielded and often broad.
~7.71 Doublet (d) 1H Ar-H (H-2) Ortho to COOH (withdrawing) and meta to OEt (donating). Deshielded. Split by H-6.
~7.60 Doublet of Doublets (dd) 1H Ar-H (H-6) Ortho to OEt (donating) and meta to COOH (withdrawing). Split by H-2 and H-5.
~7.20 Doublet (d) 1H Ar-H (H-5) Ortho to CH₃ (donating) and meta to OEt. Most shielded. Split by H-6.
~4.15 Quartet (q) 2H -O-CH₂ -CH₃ Methylene protons adjacent to an oxygen atom. Split into a quartet by the neighboring methyl group.
~2.25 Singlet (s) 3H Ar-CH₃ Benzylic methyl protons with no adjacent protons to couple with.

| ~1.48 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group. Split into a triplet by the neighboring methylene group. |

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: Due to the lack of symmetry in the molecule, all 10 carbon atoms are chemically unique and should produce 10 distinct signals in the ¹³C NMR spectrum. The chemical shifts are predictable based on hybridization and the electronic environment. The carboxylic carbonyl carbon will be the most deshielded signal.[9] Aromatic carbons attached to electronegative oxygen atoms will also be significantly downfield.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~172 C =O Carboxylic acid carbonyl carbon, highly deshielded.
~158 C -3 (C-OEt) Aromatic carbon attached to the ethoxy group, deshielded by oxygen.
~138 C -4 (C-CH₃) Aromatic carbon attached to the methyl group.
~132 C -6 Aromatic CH carbon.
~124 C -1 (C-COOH) Quaternary aromatic carbon attached to the carboxyl group.
~122 C -5 Aromatic CH carbon.
~112 C -2 Aromatic CH carbon ortho to the carboxyl group.
~64 -O-C H₂-CH₃ Aliphatic carbon of the ethoxy group attached to oxygen.
~16 Ar-C H₃ Aliphatic carbon of the aromatic methyl group.

| ~15 | -O-CH₂-C H₃ | Aliphatic terminal methyl carbon of the ethoxy group. |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum. A spectral width of ~15 ppm and a sufficient number of scans (e.g., 8-16) are typically used.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a wider spectral width (~220 ppm) and a greater number of scans due to the lower natural abundance of ¹³C.

    • (Optional) Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons, which aids in definitive assignments.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and assign the chemical shifts and multiplicities for all signals.

G cluster_mol This compound cluster_h1 ¹H NMR Assignments mol H_COOH H-COOH: ~11.5 ppm (br s, 1H) H_2 H-2: ~7.71 ppm (d, 1H) H_6 H-6: ~7.60 ppm (dd, 1H) H_5 H-5: ~7.20 ppm (d, 1H) H_CH2 H-CH₂: ~4.15 ppm (q, 2H) H_ArCH3 H-ArCH₃: ~2.25 ppm (s, 3H) H_CH3 H-CH₃: ~1.48 ppm (t, 3H)

Caption: Structure with predicted ¹H NMR assignments.

Conclusion: A Self-Validating Structural Proof

The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance provides an unassailable, self-validating proof of structure for this compound.

  • MS confirms the molecular formula C₁₀H₁₂O₃ with a molecular ion at m/z 180.

  • IR confirms the presence of a carboxylic acid (broad O-H, sharp C=O), an ether linkage (C-O stretch), and a substituted aromatic ring.

  • ¹H and ¹³C NMR provide the definitive map, confirming the 1,2,4-trisubstitution pattern on the benzene ring and unambiguously identifying the ethoxy and methyl substituents through their characteristic chemical shifts, integrations, and coupling patterns.

Each piece of data supports the others, leaving no ambiguity. This integrated analytical approach ensures the highest level of scientific integrity and provides the trustworthy structural confirmation required for advanced research and development applications.

References

  • ResearchGate. Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. (2021). Available at: [Link]

  • ResearchGate. Is 1,2,4 trisubstituted benzene active in the range 680~720 cm-1? (2015). Available at: [Link]

  • OpenStax. Spectroscopy of Aromatic Compounds. (2023). Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that governs their behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 3-Ethoxy-4-methylbenzoic acid, a key substituted benzoic acid derivative. We will explore the theoretical principles dictating its solubility, offer predictive analyses for its behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and a practical framework for solubility assessment.

Introduction and Physicochemical Profile

This compound is an aromatic carboxylic acid whose structure lends itself to diverse applications, including as a precursor in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. Understanding its interaction with various solvents is paramount for optimizing reaction conditions, developing effective purification strategies like crystallization, and designing stable formulations.

The molecule's structure features a confluence of polar and nonpolar moieties: a hydrophilic carboxylic acid group capable of strong hydrogen bonding, a moderately polar ethoxy group, and a hydrophobic core composed of the benzene ring and a methyl group. This amphiphilic nature suggests a nuanced solubility profile, which this guide will dissect.

While extensive experimental data for this specific compound is not widely published, we can establish its fundamental properties and use data from closely related analogs to inform our analysis.

Table 1: Physicochemical Properties of this compound and a Key Analog

PropertyValue (this compound)Value (3-Methoxy-4-methylbenzoic acid Analog)Data Source
CAS Number 1250606-59-77151-68-0[1]
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₃[1]
Molecular Weight 180.20 g/mol 166.17 g/mol
Appearance White to off-white crystalline powder (Predicted)White to off-white crystalline powder[2]
Melting Point Not available152-154 °C[3]

Note: The melting point of the methoxy analog is provided as a reasonable estimate for the physical state and thermal behavior of the ethoxy compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like".[4] This means that substances with similar intermolecular forces are more likely to be miscible.[5] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The carboxylic acid group (-COOH) is the primary driver of polarity. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This is the strongest intermolecular force influencing its solubility.

  • Dipole-Dipole Interactions: The ether linkage of the ethoxy group and the carbonyl bond of the carboxylic acid create permanent dipoles, allowing for electrostatic interactions with other polar molecules.

  • London Dispersion Forces: The aromatic ring and the alkyl (methyl and ethyl) groups are nonpolar and interact primarily through transient, induced dipoles. These forces are weaker but become more significant with larger nonpolar surface areas.

The overall solubility in a given solvent depends on the balance of these interactions.[6]

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, we can predict the solubility behavior of this compound in different classes of organic solvents. For substituted benzoic acids, solubility generally follows a predictable pattern in relation to solvent polarity.[4][6]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents can act as both hydrogen bond donors and acceptors, readily solvating the highly polar carboxylic acid group. Studies on similar compounds like 4-methylbenzoic acid show high solubility in alcohols.[7]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileModerate to High These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid. The absence of a donor proton may slightly limit solubility compared to protic solvents.
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateModerate These solvents offer a balance. Ethyl acetate can accept hydrogen bonds, and DCM has a significant dipole moment. Solubility will be substantial but likely less than in highly polar solvents. Benzoic acid itself shows good solubility in these solvents.[8]
Nonpolar Toluene, Hexane, CyclohexaneLow to Very Low The energy required to break the strong hydrogen bonds between the carboxylic acid molecules is not compensated by the weak van der Waals forces formed with nonpolar solvents. The hydrophobic benzene ring provides some affinity for toluene, suggesting slightly higher solubility than in alkanes like hexane.[4]
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain precise, quantitative solubility data, a validated experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[9]

4.1. Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically.

4.2. Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg precision)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5 °C

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

4.3. Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 50-100 mg, ensuring some solid will remain undissolved) into a series of vials.

    • Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples at a constant rate for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. Self-Validation Insight: To confirm equilibrium, preliminary experiments can be run where samples are taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer increases.

  • Sample Separation (Self-Validating System):

    • Remove the vials from the shaker and let them stand at the experimental temperature for at least 30 minutes to allow undissolved solids to settle.

    • To ensure complete removal of particulate matter, which is critical for accurate quantification, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw a portion of the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. Causality Note: Filtration is a critical step to prevent microscopic, undissolved particles from artificially inflating the measured concentration.

  • Quantification (HPLC Method Recommended):

    • Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the standards and the diluted sample by HPLC (using a suitable column, such as a C18, and a UV detector set to an appropriate wavelength).

    • Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

4.4. Experimental Workflow Diagram

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant T (24-48 hours) B->C D Settle & Centrifuge C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Dilute sample accurately E->F G Analyze by HPLC F->G H Determine concentration from calibration curve G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Isothermal shake-flask workflow for solubility determination.

Safety and Handling

As a matter of standard laboratory practice, the Safety Data Sheet (SDS) for this compound and all solvents used must be reviewed prior to commencing any experimental work. Handle all chemicals inside a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

While specific quantitative solubility data for this compound is not yet prevalent in the literature, a robust prediction of its behavior can be made based on its molecular structure and the established principles of chemical interactions. It is expected to exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For definitive data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and self-validating method for its experimental determination. This foundational knowledge is crucial for the effective application of this compound in scientific research and development.

References
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A Spectroscopic Guide to 3-Ethoxy-4-methylbenzoic Acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 3-ethoxy-4-methylbenzoic acid, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application of these techniques for structural verification and purity assessment, grounded in the principles of spectroscopic interpretation.

Introduction to this compound

This compound is a polysubstituted aromatic carboxylic acid. Its molecular structure, characterized by an ethoxy group and a methyl group on the benzene ring, along with a carboxylic acid functional group, makes it a versatile building block in organic synthesis. Accurate characterization of this compound is paramount for its effective use in research and development. Spectroscopic methods provide a powerful toolkit for confirming its identity and purity.

Below is a diagram illustrating the molecular structure of this compound, with atom numbering for reference in the subsequent spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the ethoxy group protons, the methyl group protons, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)-1H
Aromatic (H-2)~7.8Singlet-1H
Aromatic (H-6)~7.7Doublet~8.01H
Aromatic (H-5)~7.2Doublet~8.01H
Ethoxy (-OCH₂CH₃)~4.1Quartet~7.02H
Methyl (-CH₃)~2.3Singlet-3H
Ethoxy (-OCH₂CH₃)~1.4Triplet~7.03H
Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][5]

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: The sample is placed in the spectrometer's magnetic field, and a radiofrequency pulse is applied. The resulting free induction decay (FID) is then Fourier transformed to obtain the NMR spectrum.[4]

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts and multiplicities provide a detailed picture of the molecule's structure:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift (δ 12.0-13.0 ppm).[6] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons: The three protons on the benzene ring are in distinct chemical environments. The proton at the 2-position (H-2) is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded of the aromatic protons, appearing as a singlet due to the absence of adjacent protons. The protons at the 6-position (H-6) and 5-position (H-5) will appear as doublets due to coupling with each other. The electron-donating ethoxy and methyl groups will influence their precise chemical shifts.

  • Ethoxy Group Protons: The methylene protons (-OCH₂-) of the ethoxy group are adjacent to an electronegative oxygen atom, causing them to resonate at a downfield chemical shift (around δ 4.1 ppm). They appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) of the ethoxy group are further from the oxygen and appear as a triplet around δ 1.4 ppm, split by the two methylene protons.

  • Methyl Group Proton: The methyl group attached to the benzene ring is expected to resonate as a singlet around δ 2.3 ppm.

Caption: Predicted ¹H NMR chemical shift correlations for this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~172
Aromatic (C-3)~158
Aromatic (C-4)~139
Aromatic (C-1)~131
Aromatic (C-6)~129
Aromatic (C-5)~122
Aromatic (C-2)~115
Ethoxy (-OCH₂)~64
Methyl (-CH₃)~21
Ethoxy (-OCH₃)~15
Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Concentration: A higher concentration of the sample (50-100 mg) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • Acquisition Time: Longer acquisition times are often necessary to achieve a good signal-to-noise ratio.

  • Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon atom.

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts of the carbon atoms are influenced by their electronic environment:

  • Carboxylic Carbon: The carbon of the carboxylic acid group is highly deshielded and appears at the lowest field (δ ~172 ppm) due to the two attached oxygen atoms.[5]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing carboxylic acid group (C-1) and the carbons bearing the electron-donating ethoxy (C-3) and methyl (C-4) groups will have distinct and predictable chemical shifts. The remaining aromatic carbons (C-2, C-5, C-6) will also have unique chemical shifts based on their positions relative to the substituents.

  • Aliphatic Carbons: The methylene carbon of the ethoxy group (-OCH₂) will be deshielded by the adjacent oxygen atom (δ ~64 ppm). The two methyl carbons (the one on the ring and the one on the ethoxy group) will appear at higher field (upfield), with the ethoxy methyl carbon being the most shielded (δ ~15 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Spectral Data
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1710 - 1680Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-O Stretch (Carboxylic Acid/Ether)1320 - 1210Strong
O-H Bend (Carboxylic Acid)1440 - 1395 and 950 - 910Medium
Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following protocol is common:

  • Sample Preparation: The "Thin Solid Film" method is often employed. The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[7] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a translucent disk.[8]

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[8]

  • Data Acquisition: A beam of infrared radiation is passed through the sample, and the absorbance of light at different frequencies is measured.

Interpretation of the IR Spectrum

The key functional groups of this compound give rise to characteristic absorption bands:

  • O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which typically spans from 3300 to 2500 cm⁻¹.[6][9] This broadening is due to strong intermolecular hydrogen bonding, which forms dimers.[9][10]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1710-1680 cm⁻¹.[6][11] Conjugation with the benzene ring can slightly lower this frequency.[10]

  • C-O Stretch: The spectrum will also show strong C-O stretching vibrations from both the carboxylic acid and the ethoxy ether linkage in the 1320-1210 cm⁻¹ region.[9]

  • C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups will be observed just below 3000 cm⁻¹.[11]

Caption: Experimental workflow for obtaining an IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.

Predicted Mass Spectrum Data

For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol .

m/z Predicted Fragment Interpretation
180[M]⁺Molecular Ion
151[M - C₂H₅]⁺Loss of the ethyl group
135[M - OC₂H₅]⁺Loss of the ethoxy group
133[M - COOH]⁺Loss of the carboxylic acid group
105[C₇H₅O]⁺Further fragmentation
91[C₇H₇]⁺Tropylium ion
Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.[12][13]

  • Sample Introduction: The sample is introduced into the ion source, typically after being vaporized.[14]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[12][14] This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]⁺).[14]

  • Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.[12][15]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 180. The fragmentation pattern will be characteristic of a substituted benzoic acid and an aromatic ether:

  • Molecular Ion: A peak at m/z 180 corresponding to the intact molecular ion should be observable. Aromatic compounds generally show a relatively stable molecular ion.[16][17]

  • Loss of Ethyl and Ethoxy Groups: Fragmentation is likely to occur at the ether linkage. Loss of the ethyl radical (•C₂H₅) would result in a fragment at m/z 151. Cleavage of the C-O bond with the loss of an ethoxy radical (•OC₂H₅) would give a fragment at m/z 135.

  • Loss of the Carboxylic Acid Group: Decarboxylation (loss of •COOH) can lead to a fragment at m/z 133.

  • Tropylium Ion: A common fragmentation pathway for alkyl-substituted benzene derivatives is the formation of the stable tropylium ion at m/z 91.[16][17]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. While the spectral data presented in this guide are based on established spectroscopic principles and data from analogous compounds, they provide a reliable framework for the identification and quality control of this important chemical intermediate. Experimental verification against these predicted data will afford a high degree of confidence in the structural integrity of the material.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(19), 5677–5691. [Link]

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A Comprehensive Guide to the Synthesis of 3-Ethoxy-4-methylbenzoic Acid from p-Toluic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Ethoxy-4-methylbenzoic acid is a valuable substituted benzoic acid derivative with applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a detailed, field-proven, multi-step synthetic pathway starting from the readily available commodity chemical, p-toluic acid. The described synthesis is structured to ensure high yields and purity through robust, well-characterized chemical transformations. Each step includes a discussion of the underlying chemical principles, a detailed experimental protocol, and critical in-process controls. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering a practical and scientifically rigorous approach to the synthesis of this important compound.

Introduction: Strategic Importance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in modern drug discovery and materials science. Their rigid aromatic scaffold, coupled with the versatile reactivity of the carboxylic acid group, allows for their incorporation into a vast array of molecular architectures. This compound, in particular, combines several key structural features: a carboxylic acid for amide bond formation or other derivatizations, a methyl group that can influence steric interactions and metabolic stability, and an ethoxy group that modulates lipophilicity and can engage in specific hydrogen bonding. The synthetic route detailed herein is designed for efficiency and scalability, proceeding through a logical sequence of nitration, reduction, diazotization, hydroxylation, and final ethoxylation.

Overall Synthetic Pathway

The transformation of p-toluic acid into this compound is accomplished via a five-step reaction sequence. This pathway is strategically designed to correctly install the required functional groups in the desired positions on the aromatic ring.

G pToluic p-Toluic Acid Nitro 4-Methyl-3-nitrobenzoic Acid pToluic->Nitro Step 1: Nitration Amino 3-Amino-4-methylbenzoic Acid Nitro->Amino Step 2: Reduction Hydroxy 3-Hydroxy-4-methylbenzoic Acid Amino->Hydroxy Steps 3 & 4: Diazotization & Hydrolysis Ethoxy This compound Hydroxy->Ethoxy Step 5: Ethoxylation G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ H2NO3+->NO2+ - H₂O H2O H₂O pToluic p-Toluic Acid Intermediate Sigma Complex (Resonance Stabilized) pToluic->Intermediate + NO₂⁺ Product 4-Methyl-3-nitrobenzoic Acid Intermediate->Product - H⁺

Figure 2: Mechanism of nitration of p-toluic acid.

Experimental Protocol:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 150 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 50 g (0.367 mol) of p-toluic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. [1]3. Nitrating Mixture: Separately, prepare a nitrating mixture by cautiously adding 30 mL of concentrated nitric acid (HNO₃) to 30 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the p-toluic acid solution over 1-2 hours. The internal temperature must be rigorously maintained between 0 and 5 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper. [1]Recrystallize the crude product from an ethanol-water mixture to yield pure 4-methyl-3-nitrobenzoic acid as pale-yellow crystals.

Step 2: Reduction of 4-Methyl-3-nitrobenzoic Acid

Principle and Mechanism: This step involves the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂). While various methods exist, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. [2]Alternatively, reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also effective. A method using Raney Nickel catalyst is also well-documented. [3]The choice of method often depends on available equipment and scale.

Experimental Protocol (Catalytic Hydrogenation):

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker), add 40 g (0.22 mol) of 4-methyl-3-nitrobenzoic acid and 400 mL of methanol.

  • Catalyst Addition: Carefully add 2.0 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Filtration: Once hydrogen uptake ceases, vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 3-amino-4-methylbenzoic acid, which can be used in the next step, often without further purification.

Step 3 & 4: Diazotization and Hydrolysis to 3-Hydroxy-4-methylbenzoic Acid

Principle and Mechanism: This two-part step first converts the primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂ gas). The diazotization is performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. [4][5]In the subsequent step, the aqueous solution of the diazonium salt is gently warmed. This causes the diazonium group to be displaced by water, leading to the formation of a phenol and the evolution of nitrogen gas. [5]

G Amino 3-Amino-4-methylbenzoic Acid Diazonium 4-Carboxy-2-methylbenzene- diazonium Salt Amino->Diazonium NaNO₂, H₂SO₄ 0-5 °C Hydroxy 3-Hydroxy-4-methylbenzoic Acid Diazonium->Hydroxy H₂O, Δ (-N₂)

Figure 3: Workflow for the conversion of the amino to hydroxyl group.

Experimental Protocol:

  • Amine Solution: Prepare a solution of 30 g (0.198 mol) of 3-amino-4-methylbenzoic acid in 200 mL of 10% aqueous sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath with stirring.

  • Nitrite Addition: Dissolve 15 g (0.217 mol) of sodium nitrite (NaNO₂) in 50 mL of water and cool the solution. Add this NaNO₂ solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. [4]3. Diazotization Check: After the addition is complete, stir for another 20 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess HNO₂). If needed, a small amount of urea can be added to quench the excess nitrous acid.

  • Hydrolysis: Gently warm the solution of the diazonium salt in a water bath to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Continue warming until the effervescence ceases.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 3-hydroxy-4-methylbenzoic acid, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water or toluene can be performed for higher purity.

Step 5: Ethoxylation of 3-Hydroxy-4-methylbenzoic Acid

Principle and Mechanism: This final step is a Williamson ether synthesis. The phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid is deprotonated by a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide or other leaving group from an ethylating agent, such as diethyl sulfate or ethyl iodide, via an Sₙ2 reaction to form the desired ether linkage.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 25 g (0.15 mol) of 3-hydroxy-4-methylbenzoic acid in 150 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Ethylation: To the stirred solution, add 25.5 g (0.165 mol) of diethyl sulfate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid (HCl) until the pH is approximately 2. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the crude this compound by vacuum filtration. Wash the solid with cold water and dry. For final purification, recrystallize the product from an ethanol-water solvent system to obtain a pure, crystalline solid.

Data Summary and Characterization

The expected outcomes and key characterization data for each step are summarized below. Yields are representative and may vary based on experimental conditions and scale.

StepStarting MaterialProductReagentsTypical YieldMelting Point (°C)
1p-Toluic Acid4-Methyl-3-nitrobenzoic AcidHNO₃, H₂SO₄85-90%188-191
24-Methyl-3-nitrobenzoic Acid3-Amino-4-methylbenzoic AcidH₂, Pd/C90-95%165-168
3/43-Amino-4-methylbenzoic Acid3-Hydroxy-4-methylbenzoic AcidNaNO₂, H₂SO₄; H₂O, Δ75-80%208-211
53-Hydroxy-4-methylbenzoic AcidThis compound(C₂H₅)₂SO₄, NaOH80-85%148-151

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence and integration of aromatic, ethoxy (triplet and quartet), methyl, and carboxylic acid protons.

  • ¹³C NMR: To confirm the number of unique carbon environments.

  • FT-IR: To identify characteristic peaks for the carboxylic acid C=O and O-H stretch, and C-O-C ether stretch.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

This guide presents a robust and logical five-step synthesis for preparing this compound from p-toluic acid. The described pathway utilizes well-established, high-yielding reactions common in organic synthesis. By following the detailed protocols and implementing the suggested in-process controls and characterization techniques, researchers and development professionals can reliably produce this valuable chemical intermediate with high purity. The provided mechanistic insights and procedural details are intended to empower the user to not only replicate the synthesis but also to adapt it as necessary for their specific research and development objectives.

References

  • Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Available at: [Link]. (Accessed: January 17, 2026)

  • Organic Syntheses. p-TOLUIC ACID. Available at: [Link]. (Accessed: January 17, 2026)

  • Wikipedia. Sandmeyer reaction. Available at: [Link]. (Accessed: January 17, 2026)

  • The Hive Methods Discourse. from p-toluic acid to 3-Meo-4-methyl-amphetamine. Available at: [Link]. (Accessed: January 17, 2026)

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]. (Accessed: January 17, 2026)

Sources

potential biological activities of 3-Ethoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 3-Ethoxy-4-methylbenzoic Acid

Authored by a Senior Application Scientist

Foreword: The exploration of novel chemical entities for therapeutic applications is a cornerstone of modern drug discovery. Benzoic acid and its derivatives have long been a fertile ground for such investigations, yielding compounds with a wide array of biological activities.[1] This guide focuses on a specific, yet underexplored, member of this family: this compound. While direct experimental data on its biological functions are scarce in current literature, a wealth of information on structurally analogous compounds allows for a predictive exploration of its potential.[1][2] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and practical experimental designs to unlock the therapeutic potential of this molecule. By synthesizing data from related compounds, we will infer potential activities, discuss their mechanistic underpinnings, and provide detailed protocols for their validation.

Compound Profile: this compound

This compound is an aromatic carboxylic acid. Its structure, featuring an ethoxy group at the meta-position and a methyl group at the para-position relative to the carboxylic acid, suggests a unique electronic and steric profile that may influence its biological interactions.

Table 1: Physicochemical Properties of this compound and Key Analogs

PropertyThis compound3-Ethoxybenzoic Acid[2]4-Ethoxybenzoic Acid[3]3-Methoxy-4-methylbenzoic Acid[4]
IUPAC Name This compound3-Ethoxybenzoic acid4-Ethoxybenzoic acid3-Methoxy-4-methylbenzoic acid
CAS Number Not readily available621-51-2619-86-37151-68-0
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 180.20 g/mol 166.17 g/mol 166.17 g/mol 166.17 g/mol
Appearance Predicted: SolidWhite to off-white crystalline solidSolidWhite to off-white crystalline powder
Predicted Solubility Soluble in organic solvents (e.g., ethanol, methanol), slightly soluble in water.[2]Soluble in ethanol, methanol; slightly soluble in boiling water.[2]Data not specifiedData not specified

Predicted Biological Activities: A Structure-Activity Relationship (SAR) Analysis

The biological profile of this compound can be hypothesized by examining its structural relatives. The presence of the benzoic acid scaffold is a common feature in compounds with antimicrobial, anti-inflammatory, and antioxidant properties.[1][5]

Antimicrobial and Anti-biofilm Potential

Insight from Analogs: The positional isomer, 4-Ethoxybenzoic acid, has demonstrated significant activity in inhibiting biofilm formation in the pathogenic bacterium Staphylococcus aureus.[3] This activity is crucial, as biofilms contribute to antibiotic resistance and chronic infections. Both 4-Ethoxybenzoic acid and methyl gallate were found to inhibit up to 87% of biofilm formation with minimal impact on bacterial viability, suggesting an anti-pathogenic rather than a bactericidal mechanism.[3] Furthermore, many benzoic acid derivatives are known for their broad antimicrobial effects, which are often attributed to their ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.[1] For instance, 3-Methoxy-4-methylbenzoic acid has also been reported to have antibacterial action against both gram-positive and gram-negative microorganisms.

Hypothesis for this compound: Given these precedents, it is plausible that this compound will exhibit antimicrobial and, more specifically, anti-biofilm properties. The lipophilicity conferred by the ethoxy and methyl groups may facilitate its passage through bacterial membranes.

Anti-inflammatory Activity

Insight from Analogs: A hallmark of many benzoic acid derivatives, most famously acetylsalicylic acid (aspirin), is their anti-inflammatory action.[1] A primary mechanism for this effect is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] The general scaffold of benzoic acid is recognized by the active site of these enzymes. While direct data is limited, the potential for novel derivatives to modulate inflammatory pathways with greater efficacy and fewer side effects is a significant area of pharmaceutical research.[1]

Hypothesis for this compound: this compound is a strong candidate for possessing anti-inflammatory properties. It may act as a COX inhibitor or modulate other inflammatory signaling pathways. Its specific substitution pattern could influence its potency and selectivity towards COX-1 versus COX-2.

Antioxidant Potential

Insight from Analogs: Phenolic acids, which include hydroxybenzoic acids, are well-established antioxidants.[5] Their mechanism of action involves scavenging free radicals by donating a hydrogen atom from the phenolic hydroxyl group and chelating metal ions that can catalyze the formation of reactive oxygen species (ROS).[1][5] While this compound is an ethoxy derivative rather than a hydroxy one, the overall electronic nature of the substituted benzene ring can still contribute to antioxidant activity. For example, 4-hydroxy-3,5-dimethoxybenzoic acid has been shown to contribute strong antioxidant activities to a biomaterial designed for treating neurodegeneration.[6]

Hypothesis for this compound: The electron-donating nature of the ethoxy and methyl groups on the aromatic ring may enable this compound to act as a free radical scavenger, thus conferring antioxidant properties.

Proposed Experimental Workflows for Validation

To transition from hypothesis to evidence, a structured experimental approach is essential. The following protocols are designed as self-validating systems for evaluating the predicted biological activities of this compound.

Workflow for Antimicrobial and Anti-biofilm Activity

This workflow aims to determine the direct antimicrobial effects and the ability of the compound to inhibit biofilm formation, a key virulence factor.

Antimicrobial_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_biofilm Biofilm Inhibition Assay (Crystal Violet Method) mic_prep Prepare serial dilutions of This compound mic_inoculate Inoculate with bacterial culture (e.g., S. aureus, E. coli) mic_prep->mic_inoculate mic_incubate Incubate at 37°C for 18-24h mic_inoculate->mic_incubate mic_read Determine MIC: Lowest concentration with no visible growth mic_incubate->mic_read end_mic end_mic mic_read->end_mic Quantitative antimicrobial data biofilm_prep Add compound and bacterial suspension to 96-well plate biofilm_incubate Incubate for 24-48h to allow biofilm formation biofilm_prep->biofilm_incubate biofilm_wash Wash plate to remove planktonic cells biofilm_incubate->biofilm_wash biofilm_stain Stain adherent biofilm with Crystal Violet biofilm_wash->biofilm_stain biofilm_solubilize Solubilize stain and measure absorbance (OD570) biofilm_stain->biofilm_solubilize end_biofilm end_biofilm biofilm_solubilize->end_biofilm Quantitative anti-biofilm data start Test Compound: This compound start->mic_prep start->biofilm_prep

Caption: Proposed workflow for assessing antimicrobial and anti-biofilm activity.

Detailed Protocol: Biofilm Inhibition Assay

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of Staphylococcus aureus (e.g., ATCC 25923) to each well. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to promote biofilm formation.

  • Washing: Discard the culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance at approximately 570 nm using a microplate reader. A reduction in absorbance compared to the positive control indicates biofilm inhibition.

Workflow for Anti-inflammatory Activity

This two-tiered approach first screens for a common anti-inflammatory mechanism (COX inhibition) in vitro, followed by an in vivo validation of the overall anti-inflammatory effect.

AntiInflammatory_Workflow cluster_invitro In Vitro: COX Inhibition Assay cluster_invivo In Vivo: Carrageenan-Induced Paw Edema invitro_setup Prepare assay with purified COX-1 / COX-2 enzyme invitro_add Add Arachidonic Acid (substrate) and test compound invitro_setup->invitro_add invitro_measure Measure prostaglandin E2 (PGE2) production via ELISA invitro_add->invitro_measure invitro_calc Calculate IC50 value invitro_measure->invitro_calc invivo_admin Administer compound to rats (e.g., intraperitoneal injection) invitro_calc->invivo_admin If potent in vitro, proceed to in vivo end_invitro end_invitro invitro_calc->end_invitro Mechanistic insight (IC50) invivo_induce Induce inflammation by injecting carrageenan into paw invivo_admin->invivo_induce invivo_measure Measure paw volume at time intervals (e.g., 1, 3, 5 hours) invivo_induce->invivo_measure invivo_compare Compare edema inhibition to control (e.g., Diclofenac) invivo_measure->invivo_compare end_invivo end_invivo invivo_compare->end_invivo Efficacy data (% inhibition) start Test Compound: This compound start->invitro_setup

Caption: Proposed workflow for assessing anti-inflammatory activity.

Detailed Protocol: Carrageenan-Induced Paw Edema [1][7]

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions.

  • Compound Administration: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via intraperitoneal or oral route. A vehicle control group and a positive control group (e.g., Diclofenac, 10 mg/kg) should be included.[7]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Potential as a Pharmaceutical Intermediate

Beyond its own potential bioactivity, this compound could serve as a valuable building block in medicinal chemistry. Its structural analog, 3-Methoxy-4-methylbenzoic acid, is a key intermediate in the synthesis of important active pharmaceutical ingredients (APIs), including Zafirlukast (an asthma medication) and Finerenone (used for chronic kidney disease).[8] The carboxylic acid and ethoxy groups on this compound provide reactive sites for chemical modifications such as esterification, amidation, and halogenation, allowing for its incorporation into more complex molecules.[2][4] This versatility makes it a useful scaffold for developing new derivatives in structure-activity relationship (SAR) studies.[4]

Conclusion and Future Directions

While this compound remains a molecule with underexplored biological potential, a systematic analysis of its structural analogs provides a strong rationale for investigating its antimicrobial, anti-inflammatory, and antioxidant properties.[1] The ethoxy and methyl substitutions create a distinct chemical entity that warrants dedicated study. The experimental workflows detailed in this guide offer a clear and robust pathway for elucidating its bioactivities. Future research should focus on executing these validation studies, and should promising results emerge, further investigations into its mechanism of action, safety profile, and potential as a pharmaceutical intermediate will be justified. The journey from a chemical curiosity to a potential therapeutic agent begins with the foundational research proposed herein.

References

  • A Comparative Guide to the Biological Activity of 3-Ethoxybenzoic Acid and Other Benzoic Acid Derivatives. Benchchem.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem.
  • 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. PubMed.
  • Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid. Benchchem.
  • An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications. Benchchem.
  • All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem.
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health.
  • Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. PubMed.
  • 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer. Punagri.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PubMed Central.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.

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A Technical Guide to 3-Ethoxy-4-methylbenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-methylbenzoic acid (CAS No. 1250606-59-7) is a substituted aromatic carboxylic acid that serves as a valuable and versatile building block in modern organic synthesis.[1][2][3][4][5] Its unique trifunctional arrangement—comprising a reactive carboxylic acid handle, an ethoxy group that modulates electronic properties and lipophilicity, and a methyl group—provides a strategic scaffold for the construction of complex molecular architectures. This guide details the physicochemical properties, synthesis, and chemical reactivity of this compound. It provides field-proven insights into its application in forming key ester and amide linkages, supported by detailed experimental protocols and mechanistic principles, establishing it as a key intermediate in the development of pharmaceuticals and other high-value chemical entities.

Physicochemical Properties and Spectral Data

Understanding the fundamental properties of this compound is critical for its effective use in synthesis, including solvent selection, reaction monitoring, and purification. The key properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 1250606-59-7[1][2][3][4][5]
Molecular Formula C₁₀H₁₂O₃[2][4]
Molecular Weight 180.20 g/mol [2]
Appearance White to off-white crystalline solidInferred from methoxy analog[6]
Melting Point Data not available in cited literature
Boiling Point Data not available in cited literature
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, alcohols); sparingly soluble in waterInferred from general benzoic acid properties

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum would feature a characteristic triplet and quartet for the ethoxy group, a singlet for the methyl group, and distinct signals in the aromatic region, alongside a broad singlet for the carboxylic acid proton, typically above 10 ppm.

  • ¹³C NMR: The carbon spectrum would show signals for the two ethoxy carbons, the methyl carbon, the aromatic carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid, typically in the 165-175 ppm range.[1]

  • Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1680-1710 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid functionalities.

Synthesis of this compound

The most logical and industrially scalable synthesis of this compound is through the O-alkylation of a phenolic precursor, a classic example of the Williamson ether synthesis. This method offers high yields and utilizes readily available starting materials.

Synthetic Pathway Overview

The synthesis begins with 3-hydroxy-4-methylbenzoic acid, which is first protected as an ester to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the etherification. The phenolic hydroxyl group is then deprotonated with a suitable base to form a phenoxide, which acts as a nucleophile. This phenoxide subsequently displaces a halide from an ethylating agent, such as bromoethane or diethyl sulfate, in an SN2 reaction. The final step is the hydrolysis of the ester to liberate the target carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis Start 3-Hydroxy-4-methylbenzoic Acid Intermediate1 Methyl 3-hydroxy-4-methylbenzoate Start->Intermediate1 MeOH, H₂SO₄ (cat.) Intermediate2 Methyl 3-ethoxy-4-methylbenzoate Intermediate1->Intermediate2 1. Base (e.g., K₂CO₃) 2. EtBr or Et₂SO₄ Product This compound Intermediate2->Product 1. NaOH (aq) 2. HCl (aq)

Diagram 1. Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Williamson Etherification

This protocol is based on established methods for the alkylation of hydroxybenzoic acids.[7]

Materials:

  • 3-Hydroxy-4-methylbenzoic acid (1.0 eq)

  • Methanol (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Potassium Carbonate (K₂CO₃, anhydrous, ~1.5 eq)

  • Bromoethane (EtBr, ~1.2 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate, brine

Step 1: Esterification of 3-Hydroxy-4-methylbenzoic Acid

  • To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxy-4-methylbenzoate, which can often be used in the next step without further purification.

Step 2: Ethylation of Methyl 3-hydroxy-4-methylbenzoate

  • Dissolve the methyl 3-hydroxy-4-methylbenzoate (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add bromoethane (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude methyl 3-ethoxy-4-methylbenzoate.

Step 3: Saponification to this compound

  • Dissolve the crude methyl 3-ethoxy-4-methylbenzoate in a mixture of methanol and aqueous sodium hydroxide solution (2.0 eq).

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of ~2 using concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Reactivity and Applications in Organic Synthesis

This compound is a trifunctional building block, offering multiple avenues for synthetic transformations. The primary site of reactivity is the carboxylic acid group, which readily participates in esterification and amidation reactions.

Esterification Reactions

The carboxylic acid can be converted to its corresponding ester via several standard methods, most commonly through Fischer esterification or by activation to an acyl chloride followed by reaction with an alcohol.

Fischer Esterification: This acid-catalyzed equilibrium reaction is a cost-effective method for producing simple alkyl esters.[8]

  • Causality Behind Experimental Choices: Using the alcohol as the solvent or in large excess is crucial to drive the equilibrium towards the ester product, according to Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[8]

Detailed Protocol: Synthesis of Ethyl 3-ethoxy-4-methylbenzoate

  • Suspend this compound (1.0 eq) in absolute ethanol (10-20 eq).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to afford ethyl 3-ethoxy-4-methylbenzoate.[9]

Amidation Reactions

The formation of an amide bond is one of the most important transformations in drug discovery. Direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated".

Activation Strategy: Activation is typically achieved using coupling reagents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling systems include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and minimize racemization.

Amidation_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (this compound) ActivatedEster Activated Intermediate (e.g., O-acylisourea or HOBt ester) Acid->ActivatedEster CouplingAgent Coupling Reagent (e.g., EDC/HOBt) CouplingAgent->ActivatedEster Amide Amide Product ActivatedEster->Amide Amine Amine (R'-NH₂) Amine->Amide

Diagram 2. Generalized workflow for amide bond formation.

Detailed Protocol: Synthesis of an N-Aryl Amide Derivative

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated HOBt ester.

  • Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Other Synthetic Transformations

While amidation and esterification are its primary applications, the other functional groups on this compound offer further synthetic handles:

  • Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration or halogenation. The directing effects of the activating ethoxy and methyl groups and the deactivating carboxylic acid group will influence the position of substitution. For instance, nitration is expected to occur ortho to the activating groups.[10]

  • Conversion to Acyl Chloride: The carboxylic acid can be converted to the highly reactive 3-ethoxy-4-methylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] This acyl chloride is a more potent acylating agent for reactions with less reactive nucleophiles.

Conclusion

This compound is a strategically important building block for organic synthesis. Its defined structure allows for predictable reactivity, primarily at the carboxylic acid function, to readily form esters and amides—linkages that are fundamental to the structure of countless pharmaceutical and specialty chemical targets. The Williamson ether synthesis provides a reliable and scalable route to the molecule itself. The protocols and mechanistic insights provided in this guide underscore its utility and are intended to empower researchers in leveraging this versatile intermediate for the efficient construction of complex molecules.

References

  • AccelaChem. 1250606-59-7, this compound. [Link]

  • International Laboratory USA. This compound. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. [Link]

  • Google Patents. US Patent for Preparation of (1S,3R,4'S,5S,6R)-5-chloro-6-(4-ethoxybenzyl)-.... [Link]

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The 3-Ethoxy-4-methylbenzoic Acid Scaffold: A Privileged Starting Point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatives of 3-Ethoxy-4-methylbenzoic Acid for Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound derivatives. We will navigate the synthetic landscape of this versatile molecule, detailing the rationale behind experimental designs, providing robust protocols, and outlining the critical analytical methods for characterization. The insights herein are grounded in established chemical principles to empower the design and execution of successful drug discovery campaigns.

In the realm of medicinal chemistry, the selection of a core scaffold is a decision of paramount importance. The this compound structure presents a compelling starting point for library synthesis. Its utility is rooted in the strategic placement of its functional groups:

  • Carboxylic Acid (-COOH): This group is the primary handle for synthetic elaboration. It can be readily converted into a wide array of functional groups, most notably amides and esters, through well-established coupling chemistries.[1]

  • Ethoxy Group (-OCH₂CH₃): This group, along with the adjacent methyl group, modulates the electronic and lipophilic character of the molecule. It can influence binding interactions within a target protein's active site and affect crucial pharmacokinetic properties.

  • Methyl Group (-CH₃): Provides steric bulk and contributes to the molecule's overall lipophilicity, which can be fine-tuned through further derivatization.

This combination of features makes the scaffold a valuable building block for creating diverse chemical entities with the potential for tailored pharmacological activity, analogous to its close relative, 3-methoxy-4-methylbenzoic acid, which is a known precursor in the synthesis of anti-inflammatory, cardiovascular, and central nervous system (CNS) drug candidates.[1]

Crafting Derivatives: Synthetic Strategy and Execution

The conversion of this compound into novel derivatives, particularly amides, is a cornerstone of library development. The process is typically a two-stage approach involving the activation of the carboxylic acid followed by coupling with a desired amine.

Step 1: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction.[2] Therefore, the carboxylic acid must first be converted into a more electrophilic species. Formation of an acyl chloride is a common and highly effective method.

Protocol 1: Acyl Chloride Synthesis

  • System Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the stirring suspension to 0 °C in an ice bath. Slowly add 1.2 equivalents of oxalyl chloride (or thionyl chloride) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Reaction completion can be monitored by the cessation of gas evolution.

  • Isolation: Carefully remove the solvent and excess reagent under reduced pressure. The resulting crude 3-Ethoxy-4-methylbenzoyl chloride is highly reactive and typically used immediately in the subsequent step without further purification.

Expertise & Experience: The choice of oxalyl chloride is often preferred in a laboratory setting as its byproducts (CO, CO₂) are gaseous and easily removed. The inert atmosphere is critical to prevent the highly reactive acyl chloride from hydrolyzing back to the carboxylic acid upon contact with moisture.

Step 2: Amide Bond Formation

With the activated acyl chloride in hand, the formation of the amide bond via reaction with a primary or secondary amine is typically rapid and efficient. This is often referred to as a Schotten-Baumann reaction.[2]

Protocol 2: Amide Coupling

  • Amine Solution: In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous DCM.

  • Addition: Cool the amine solution to 0 °C. Slowly add a solution of the crude 3-Ethoxy-4-methylbenzoyl chloride (from Protocol 1) in anhydrous DCM.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the final amide derivative.

Trustworthiness: This self-validating system uses a base to neutralize the HCl byproduct, driving the reaction to completion.[2] The aqueous work-up systematically removes excess reagents and salts, ensuring a cleaner crude product for final purification.

graphdot cluster_0 Activation Stage cluster_1 Coupling Stage cluster_2 Purification start This compound activated 3-Ethoxy-4-methylbenzoyl Chloride start->activated Oxalyl Chloride, cat. DMF in DCM product Final Amide Derivative activated->product amine Primary/Secondary Amine + Base (e.g., TEA) amine->product purified_product Purified Product product->purified_product Work-up & Chromatography dot Scaffold Core Scaffold (this compound) Derivatization Library Synthesis Scaffold->Derivatization Screening High-Throughput Screening Derivatization->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Sources

An In-depth Technical Guide to the Theoretical Investigation of 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 3-Ethoxy-4-methylbenzoic acid. It is intended for researchers, chemists, and drug development professionals who leverage computational chemistry to predict and understand molecular properties, thereby accelerating material and drug discovery processes.

Introduction: The Significance of this compound

This compound is a derivative of benzoic acid, a structural motif prevalent in a wide array of pharmacologically active compounds and industrial chemicals. Benzoic acid derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The specific substitutions of an ethoxy group at the 3-position and a methyl group at the 4-position modulate the electronic and steric profile of the parent molecule, influencing its reactivity, intermolecular interactions, and ultimately, its biological function.

Theoretical studies provide a powerful, non-invasive lens through which we can meticulously examine the molecule's structural, vibrational, and electronic characteristics at the quantum level. Such computational analyses are indispensable in modern chemistry, offering predictive insights that guide synthetic efforts, explain experimental observations, and facilitate the rational design of novel molecules with tailored properties. This guide elucidates the core theoretical approaches used to characterize this compound, demonstrating the synergy between computational prediction and experimental validation.

Core Computational Methodology: A Self-Validating Workflow

The foundation of a reliable theoretical study lies in the judicious selection of computational methods. For organic molecules like this compound, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[3]

The DFT Approach: B3LYP/6-311++G(d,p)

Our standard protocol employs the B3LYP hybrid functional. This choice is predicated on its proven track record for accurately predicting the geometric and vibrational properties of a vast range of organic systems.[4] The functional is paired with the 6-311++G(d,p) basis set.

  • Why this basis set? The triple-zeta valence quality (6-311) provides flexibility for the valence electrons, which are crucial for chemical bonding. The addition of diffuse functions (++G) on both heavy atoms and hydrogens is critical for accurately describing the lone pairs on the oxygen atoms and the potentially weak, non-covalent interactions. Polarization functions (d,p) are included to account for the non-spherical nature of electron density in chemical bonds, which is essential for accurate geometry and frequency calculations.[5]

Computational Workflow

The theoretical investigation follows a logical, multi-step protocol designed to ensure the physical reliability of the results. Each step builds upon the previous one, forming a self-validating chain of calculations.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT/B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Validation mol_input 1. Initial Molecular Structure (this compound) geom_opt 2. Geometry Optimization (Find lowest energy conformer) mol_input->geom_opt Initial Guess freq_calc 3. Vibrational Frequency Calculation (Confirm minimum energy state & predict spectra) geom_opt->freq_calc Optimized Geometry struct_analysis 5. Structural Analysis (Bond lengths, angles) geom_opt->struct_analysis electronic_calc 4. Electronic Property Calculation (HOMO-LUMO, MEP, NBO) freq_calc->electronic_calc Confirmed Minimum spec_analysis 6. Spectroscopic Correlation (Compare calculated IR/Raman with experimental data) freq_calc->spec_analysis reactivity_analysis 7. Reactivity & Interaction Analysis (Identify active sites) electronic_calc->reactivity_analysis

Caption: Computational workflow for theoretical analysis.

Molecular Structure and Geometry Optimization

The first critical step is to determine the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This is achieved by finding the structure that corresponds to a minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide the fundamental canvas upon which all other properties are painted.

For substituted benzoic acids, the orientation of the carboxylic acid group and the ethoxy group relative to the benzene ring are of particular interest. Intramolecular hydrogen bonding and steric hindrance between adjacent groups can lead to slight deviations from planarity, which in turn influences the molecule's crystal packing and interaction with biological targets.[6]

Table 1: Selected Optimized Geometrical Parameters (Note: As specific theoretical data for the title compound is not available in the search results, this table is presented as a template. The values are representative of similar benzoic acid derivatives.)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C=O (Carboxyl)~1.22 Å
C-O (Carboxyl)~1.35 Å
O-H (Carboxyl)~0.97 Å
C-O (Ethoxy)~1.37 Å
C-C (Aromatic)~1.39 - 1.41 Å
Bond Angles O=C-O (Carboxyl)~123°
C-C-C (Ring)~118 - 121°
C-O-C (Ethoxy)~118°

The calculated parameters serve as a benchmark for comparison with experimental data, such as that obtained from X-ray crystallography.[7]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational frequency calculations serve a dual purpose:

  • Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction: The calculated harmonic frequencies, when appropriately scaled, can accurately predict the positions of absorption bands in the experimental FT-IR and FT-Raman spectra.[3]

The process involves calculating the second derivatives of the energy with respect to atomic displacements. Each resulting vibrational mode is characterized by a specific frequency and atomic motion. By analyzing these motions, we can assign theoretical frequencies to specific functional groups.

Table 2: Key Vibrational Mode Assignments (Note: Wavenumbers are representative based on studies of similar molecules.[8][9] Scaling factors are often applied to raw calculated frequencies to better match experimental data.[4])

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Description
O-H StretchCarboxylic Acid~3500 - 3300Strong, broad band due to hydrogen bonding
C-H StretchAromatic Ring~3100 - 3000Multiple weak to medium bands
C-H StretchMethyl/Ethyl~2980 - 2870Asymmetric and symmetric stretching
C=O StretchCarboxylic Acid~1750 - 1700Very strong, sharp absorption
C=C StretchAromatic Ring~1610 - 1580Characteristic ring stretching modes
C-O StretchCarboxyl/Ethoxy~1300 - 1200Strong bands associated with C-O bonds

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. DFT calculations provide several key descriptors to probe these properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively.

  • HOMO: Represents the electron-donating capability. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the electron-accepting capability. Regions of high LUMO density are susceptible to nucleophilic attack.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[2]

G cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor LUMO->HOMO   ΔE = E_LUMO - E_HOMO   (Energy Gap) Energy_Axis Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive visualization of the charge distribution and is an invaluable tool for identifying sites for intermolecular interactions.[5]

  • Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to areas susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

  • Blue Regions: Indicate positive potential (electron-poor), corresponding to areas susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxyl group.

  • Green Regions: Indicate neutral potential.

For this compound, the MEP would clearly highlight the carbonyl oxygen and the hydroxyl oxygen of the carboxyl group as the most negative sites, and the hydroxyl proton as the most positive site, predicting its role as a primary hydrogen bond donor.

Conclusion

Theoretical studies, anchored by robust methodologies like DFT, provide a detailed and predictive understanding of this compound. This in-depth guide demonstrates how a systematic computational workflow can elucidate optimized geometry, predict vibrational spectra, and map electronic properties that govern chemical reactivity. These theoretical insights are not merely academic; they are crucial for rationalizing experimental findings and guiding the design of new molecules in pharmaceutical and materials science, ultimately saving significant time and resources in the development pipeline.

References

  • Jiang, Y., Chen, Y., Chen, Y., & Song, Y. (2011). 3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643. [Link]

  • Sridevi, G., et al. (2023). Synthesis, experimental and theoretical (DFT) analysis, molecular docking and ADME properties of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide (3E4HBINH). ResearchGate. [Link]

  • Yıldırım, S. O., & Karabacak, M. (2021). Structural and theoretical study based on DFT calculations of 3-Methyl-4-[3-ethoxy-(2-p-metilbenzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one. International Journal of Chemistry and Technology. [Link]

  • Semantic Scholar. (n.d.). Structural and Theoretical Study Based on DFT Calculations of 3-Methyl-4-[3-ethoxy-(2-p-metilbenzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one. Semantic Scholar. [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST WebBook. [Link]

  • ChemWhat. (n.d.). 3-Methoxy-4-methylbenzoic acid. ChemWhat. [Link]

  • Prasad, M. V. S., et al. (2017). Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods. ResearchGate. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

  • Palanimurugan, A., & Jeyavijayan, S. (2021). VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3-METHYLBENZOIC ACID. ResearchGate. [Link]

  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem. [Link]

  • Murugan, M., & Jeyavijayan, S. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry. [Link]

  • Mary, Y. S., et al. (2022). DFT, FT-IR, Fukui Function and MESP analyses of 2-ethoxy-4-{(E)-[(3 nitrophenyl)imino]methyl}phenol. YMER. [Link]

  • Palanimurugan, A., & Jeyavijayan, S. (2021). VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3-METHYLBENZOIC ACID. Rasayan Journal of Chemistry. [Link]

  • Jeyavijayan, S., & Murugan, M. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations. ResearchGate. [Link]

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Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-Ethoxy-4-methylbenzoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. 3-Ethoxy-4-methylbenzoic acid, an analogue of the versatile pharmaceutical intermediate 3-Methoxy-4-methylbenzoic acid, serves as a valuable building block for the synthesis of more complex molecules.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound from commercially available 3-hydroxy-4-methylbenzoic acid. The procedure employs the classic Williamson ether synthesis, a reliable and scalable method for forming ether linkages. We offer in-depth explanations for experimental choices, a step-by-step workflow, and characterization guidelines to ensure researchers can confidently replicate and adapt this protocol.

Introduction and Scientific Background

The structural motif of a substituted benzoic acid is prevalent in a vast array of biologically active compounds and functional materials. The specific arrangement and nature of substituents on the aromatic ring dictate the molecule's physicochemical properties and its utility as a synthetic precursor. While compounds like 3-Methoxy-4-methylbenzoic acid are recognized for their role in the development of anti-inflammatory, analgesic, and cardiovascular drug candidates, the ethoxy analogue offers a strategic variation for fine-tuning properties such as lipophilicity and metabolic stability in drug discovery programs.[1]

This protocol details the synthesis of the title compound via the Williamson ether synthesis, a robust SN2 reaction first developed in 1850 by Alexander Williamson.[2] The reaction is prized for its reliability, generality, and straightforward execution, making it a cornerstone of ether synthesis in both academic and industrial laboratories.[3]

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanism Spotlight: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The key steps are:

  • Deprotonation: A strong base (Sodium Hydroxide) deprotonates the acidic phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid, forming a highly nucleophilic phenoxide ion. The carboxylic acid group is also deprotonated.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of the ethylating agent (Bromoethane). This occurs in a "backside attack," leading to an inversion of stereochemistry if the carbon were chiral.[2]

  • Displacement: In a single, concerted step, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group.[3]

This reaction works best with primary alkyl halides like bromoethane, as secondary and tertiary halides are more prone to undergoing a competing E2 elimination reaction.[4]

Experimental Protocol

This protocol is designed for a 10 mmol scale and can be scaled accordingly. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
3-Hydroxy-4-methylbenzoic acidC₈H₈O₃152.151.52 g10.01.0
Sodium Hydroxide (NaOH)NaOH40.000.88 g22.02.2
BromoethaneC₂H₅Br108.971.0 mL (1.46 g)13.41.34
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--
Hydrochloric Acid (HCl), 6MHCl36.46~5 mL--
Deionized WaterH₂O18.02---
Ethyl AcetateC₄H₈O₂88.11---
Anhydrous Sodium SulfateNa₂SO₄142.04---
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methylbenzoic acid (1.52 g, 10.0 mmol).

    • Add N,N-Dimethylformamide (DMF, 20 mL) and stir to dissolve the solid.

    • Carefully add sodium hydroxide pellets (0.88 g, 22.0 mmol). Rationale: Two equivalents of base are used to deprotonate both the acidic phenolic hydroxyl and the carboxylic acid groups, ensuring the formation of the reactive phenoxide.

    • Stir the mixture at room temperature for 15-20 minutes until the sodium hydroxide has fully dissolved. The reaction may be slightly exothermic.

  • Ethylation (SN2 Reaction):

    • Attach a reflux condenser to the flask.

    • Using a syringe, add bromoethane (1.0 mL, 13.4 mmol) dropwise to the stirring solution. Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion.

    • Heat the reaction mixture to 70-80 °C using a heating mantle and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

    • While stirring, slowly acidify the aqueous solution by adding 6M hydrochloric acid (HCl) dropwise until the pH is approximately 1-2 (verify with pH paper). A white precipitate of the product will form. Rationale: Acidification is crucial to protonate the carboxylate salt, rendering the final product insoluble in water and causing it to precipitate.[5]

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Purification:

    • Transfer the crude solid to a beaker.

    • Perform recrystallization from a minimal amount of a hot ethanol/water mixture. Dissolve the solid in a small volume of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Characterization:

    • Determine the final mass and calculate the percentage yield.

    • Measure the melting point of the purified product. The literature melting point for the analogous 3-methoxy-4-methylbenzoic acid is 152-154 °C, providing a reference point for expected physical properties.

    • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Workflow Visualization

The following diagram illustrates the complete synthesis workflow from starting materials to the final, purified product.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Ethylation (SN2) cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dissolve 3-hydroxy-4-methylbenzoic acid and NaOH in DMF B Add Bromoethane A->B C Heat mixture at 70-80°C (4-6 hours) B->C D Cool and quench in water C->D E Acidify with 6M HCl to pH 1-2 D->E F Filter crude solid product E->F G Recrystallize from Ethanol/Water F->G H Dry pure this compound G->H I Characterize (MP, NMR, IR) H->I

Caption: Synthetic workflow for this compound.

Safety and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Handle with care.

    • Bromoethane: Volatile, flammable, and a suspected carcinogen. All operations must be conducted in a fume hood.

    • DMF: A skin and respiratory irritant. Avoid inhalation and skin contact.

    • Hydrochloric Acid (HCl): Corrosive. Add slowly to the aqueous solution to control any exotherm.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction. Ensure the base is fully dissolved before adding bromoethane and that the reaction is heated for a sufficient duration. The reaction can be monitored by TLC to confirm the consumption of starting material.

    • Oily Product: If the product oils out during workup or recrystallization, it may be due to impurities. Ensure thorough washing of the crude product. During recrystallization, ensure slow cooling to promote crystal growth. If it persists, purification by column chromatography may be necessary.

    • Incomplete Precipitation: Ensure the pH is sufficiently acidic (pH 1-2) during the workup to fully protonate the carboxylate.

References

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • BYJU'S. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis.
  • Valenta, V., & Protiva, M. (1977). Synthesis of the 3-hydroxy-4-methyl derivative of amphetamine. Collection of Czechoslovak Chemical Communications, 42, 2240-2245. (Note: While the specific article is referenced, a direct link is not available in the search results. The protocol details are from a forum post discussing this paper).
  • Sigma-Aldrich. (n.d.). 3-Methoxy-4-methylbenzoic acid 98%. Product Page.

Sources

Application Notes and Protocols: Leveraging 3-Ethoxy-4-methylbenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Versatile Benzoic Acid Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. 3-Ethoxy-4-methylbenzoic acid emerges as a promising, yet underexplored, building block for medicinal chemists. Its substituted benzoic acid core offers a synthetically tractable platform for the generation of diverse compound libraries. The strategic placement of the ethoxy and methyl groups on the phenyl ring provides a unique electronic and steric signature that can be exploited to achieve potent and selective interactions with a range of biological targets.

This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its role as a versatile scaffold, drawing parallels with its close structural analog, 3-methoxy-4-methylbenzoic acid, which has established utility as a pharmaceutical intermediate in the development of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) targeted agents.[1] By applying principles of bioisosteric replacement and scaffold hopping, researchers can leverage this compound to navigate new chemical spaces and address unmet medical needs.[2][3][4][5][6][7]

Physicochemical Properties and Synthetic Accessibility

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be inferred from its structure and comparison to its methoxy analog.

PropertyPredicted Value/Characteristic
CAS Number 1250606-59-7[8]
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be soluble in common organic solvents (e.g., methanol, ethanol, DMSO) and have limited solubility in water.
Acidity (pKa) The carboxylic acid moiety confers acidic properties to the molecule.

The synthesis of this compound can be readily achieved through standard organic chemistry methodologies. A plausible and efficient synthetic route involves the Williamson ether synthesis, starting from the commercially available 3-hydroxy-4-methylbenzoic acid.

DOT Diagram: Synthetic Pathway to this compound

G cluster_0 Synthesis of this compound start 3-Hydroxy-4-methylbenzoic acid reagents Ethyl iodide (or other ethylating agent) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) start->reagents Williamson Ether Synthesis product This compound reagents->product G cluster_1 Drug Discovery Workflow scaffold This compound Scaffold derivatization Chemical Derivatization (Amidation, Esterification, etc.) scaffold->derivatization Synthesis library Diverse Compound Library derivatization->library screening High-Throughput Screening (Target-based & Phenotypic) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A generalized workflow illustrating the use of the this compound scaffold in a drug discovery program.

Protocols for Derivatization and Biological Evaluation

The carboxylic acid functional group of this compound is a versatile handle for a wide array of chemical transformations. The following protocols provide detailed, step-by-step methodologies for the synthesis of amide and ester derivatives, which are common strategies for exploring structure-activity relationships (SAR).

Protocol 1: Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can engage in key hydrogen bonding interactions with biological targets.

Objective: To synthesize a library of amide derivatives of this compound for biological screening.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Coupling agents (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Activation of the Carboxylic Acid: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

  • Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.0-1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Protocol 2: Synthesis of Ester Derivatives

Esterification is another valuable tool for modifying the properties of a lead compound, often used to create prodrugs or to modulate lipophilicity.

Objective: To synthesize a series of ester derivatives of this compound.

Materials:

  • This compound

  • A variety of alcohols (primary, secondary)

  • Acid catalyst (e.g., concentrated sulfuric acid) or coupling agent (e.g., DCC/DMAP)

  • Anhydrous solvent (e.g., the corresponding alcohol as solvent, or DCM for coupling reactions)

  • Standard laboratory glassware and purification equipment

Procedure (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized ester by ¹H NMR, ¹³C NMR, and LC-MS.

Biological Evaluation: A Starting Point for Screening

Given that benzoic acid derivatives have been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, initial screening of a library derived from this compound could focus on these areas. [9]

Protocol 3: In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition)

Objective: To assess the potential of this compound derivatives to inhibit cyclooxygenase (COX) enzymes, a key target for anti-inflammatory drugs.

Materials:

  • COX-1 and COX-2 enzyme preparations (commercially available)

  • Arachidonic acid (substrate)

  • Assay buffer

  • Detection reagent (e.g., colorimetric or fluorescent probe for prostaglandin production)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the COX-1 or COX-2 enzyme, and the test compound or control.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination and Detection: After a defined reaction time, stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (absorbance or fluorescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of compound required to inhibit 50% of the enzyme activity).

Conclusion: A Promising Scaffold for Future Discoveries

This compound represents a valuable and versatile scaffold for medicinal chemists seeking to expand their chemical toolbox. Its straightforward synthesis and the potential for extensive derivatization, coupled with the established biological relevance of substituted benzoic acids, make it an attractive starting point for drug discovery programs targeting a wide range of diseases. The application of rational drug design principles, such as bioisosteric replacement and scaffold hopping, will undoubtedly unlock the full potential of this promising building block, paving the way for the discovery of novel and impactful therapeutics.

References

  • SpiroChem. Bioisosteric Replacement Strategies. [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2016). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 59(24), 10835–10852. [Link]

  • Böhm, H. J., Flohr, A., & Stahl, M. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 217-224.
  • Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Recent advances in scaffold hopping. Journal of Medicinal Chemistry, 60(4), 1238-1246.
  • Brown, N. (Ed.). (2014). Scaffold Hopping in Medicinal Chemistry. John Wiley & Sons.
  • Stumpfe, D., & Bajorath, J. (2020). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Future Medicinal Chemistry, 12(1), 1-4.
  • Langer, T., & Wermuth, C. G. (Eds.). (2004). Bioisosteres in medicinal chemistry. John Wiley & Sons.
  • Gombar, V. K., & Langer, T. (2005). The quest for bioisosteric replacements.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Slideshare. (2018). Analog design-Bioisosteric replacement strategies. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

Sources

Application Notes & Protocols: 3-Ethoxy-4-methylbenzoic Acid as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, offering a synthetically tractable platform for the elaboration of complex molecular architectures.[1][2] The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic behavior. 3-Ethoxy-4-methylbenzoic acid, while not as extensively documented as its methoxy analog, represents a valuable yet underexplored building block for the synthesis of novel active pharmaceutical ingredients (APIs). Its constituent ethoxy, methyl, and carboxylic acid moieties provide multiple reaction handles for diversification, enabling the exploration of new chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its potential as a precursor in API synthesis. We present detailed, field-proven protocols for its derivatization through key synthetic transformations—esterification and amidation—that are fundamental to the construction of many pharmaceutical agents.

Compound Profile: this compound

A clear understanding of the precursor's properties is essential for its effective application in multi-step synthesis.

PropertyValueSource/Method
Chemical Name This compoundIUPAC Nomenclature
CAS Number 1250606-59-7[3][4][5]
Molecular Formula C₁₀H₁₂O₃[3][4][5]
Molecular Weight 180.20 g/mol Calculated
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in organic solvents (e.g., ethanol, ether), sparingly soluble in water[2]

Synthesis Protocol: Preparation of this compound

The most direct and industrially scalable approach to synthesizing this compound is via the Williamson ether synthesis, starting from the readily available 3-hydroxy-4-methylbenzoic acid. This method involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an ethylating agent.[6][7]

Workflow for Williamson Ether Synthesis

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Acidification & Isolation Start 3-Hydroxy-4-methylbenzoic acid + Sodium Hydroxide (NaOH) Phenoxide Sodium 3-carboxy-6-methylphenoxide (Intermediate) Start->Phenoxide in H₂O Product_Salt Disodium Salt of Product Phenoxide->Product_Salt Heat Ethylating_Agent Ethyl Bromide (EtBr) Ethylating_Agent->Product_Salt Final_Product This compound (Final Product) Product_Salt->Final_Product to pH ~2 Acid Hydrochloric Acid (HCl) Acid->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Deprotonation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 15.2 g (0.1 mol) of 3-hydroxy-4-methylbenzoic acid in 100 mL of water containing 8.8 g (0.22 mol) of sodium hydroxide.

    • Stir the mixture at room temperature until all solids have dissolved, forming a clear solution of the disodium salt.

  • Ethylation (Sₙ2 Reaction):

    • To the solution, add 14.2 g (0.13 mol) of ethyl bromide.

    • Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up and Acidification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise with stirring in an ice bath until the pH of the solution is approximately 2. A white precipitate will form.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

    • Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Application as a Precursor in API Synthesis

The true value of a building block is demonstrated by its utility in constructing complex, biologically active molecules. While direct synthesis of current blockbuster drugs from this compound is not documented, its structure makes it an ideal candidate for synthesizing analogs of established APIs, a common strategy in drug discovery to improve efficacy or circumvent existing patents.

Proposed Synthesis of a Roflumilast Analog

Roflumilast is a selective PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).[9][10] Its core structure is a benzamide derived from 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[10] We propose a synthetic route to an analog where the ethoxy and methyl groups of our title compound replace the more complex side chains of the Roflumilast precursor.

cluster_0 Activation cluster_1 Amide Coupling Precursor This compound Acyl_Chloride 3-Ethoxy-4-methylbenzoyl chloride Precursor->Acyl_Chloride Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Product Roflumilast Analog Acyl_Chloride->Product Amine 3,5-Dichloropyridin-4-amine Amine->Product

Caption: Proposed synthesis of a Roflumilast analog.

This proposed synthesis highlights the utility of this compound in accessing novel chemical entities with therapeutic potential. The key transformation is the formation of an amide bond, a reaction of paramount importance in pharmaceutical synthesis.

Core Application Protocols: Derivatization for API Synthesis

The following protocols detail standard, robust procedures for the esterification and amidation of this compound, enabling its incorporation into a wide array of potential API candidates.

Protocol 1: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11][12] This protocol details the synthesis of Ethyl 3-ethoxy-4-methylbenzoate.

Reaction Scheme: this compound + Ethanol ⇌ Ethyl 3-ethoxy-4-methylbenzoate + Water (catalyzed by H₂SO₄)

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound180.209.01501.0
Ethanol (anhydrous)46.0750 mL~850~17 (Solvent)
Sulfuric Acid (conc.)98.081.0 mL~18.40.37 (Catalyst)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 9.01 g (50 mmol) of this compound and 50 mL of anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.[13]

  • Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water in a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain pure Ethyl 3-ethoxy-4-methylbenzoate.

Protocol 2: Amide Coupling (EDC/HOBt)

Carbodiimide-mediated couplings are among the most efficient and mild methods for forming amide bonds.[14][15] This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to couple this compound with a representative amine, benzylamine.

Reaction Scheme: this compound + Benzylamine → N-Benzyl-3-ethoxy-4-methylbenzamide (mediated by EDC/HOBt)

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound180.201.80101.0
Benzylamine107.151.18111.1
EDC·HCl191.702.30121.2
HOBt135.131.62121.2
DIPEA129.243.88303.0
Dichloromethane (DCM, anhydrous)-100 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of 1.80 g (10 mmol) of this compound in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask, add 1.62 g (12 mmol) of HOBt and 1.18 g (11 mmol) of benzylamine.

  • Base Addition: Add 3.88 g (30 mmol) of N,N-Diisopropylethylamine (DIPEA) to the mixture.

  • Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add 2.30 g (12 mmol) of EDC·HCl portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.[16]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC.

  • Work-up: Dilute the reaction mixture with 50 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Conclusion

This compound is a promising and versatile building block for pharmaceutical research and development. Although it is not a direct precursor for currently marketed major APIs, its structural features and chemical reactivity make it an excellent candidate for the synthesis of novel compounds and analogs of existing drugs. The protocols provided herein for its synthesis and derivatization offer robust and reproducible methods for researchers and scientists in drug development to explore its full potential in creating the next generation of therapeutic agents.

References

  • Fischer Esterification Procedure. (n.d.). Retrieved from a university chemistry lab manual source.
  • OperaChem. (2024, January 5).
  • Studylib. (n.d.).
  • ChemicalBook. (2025, August 6). Roflumilast.
  • PubChem. (n.d.). Roflumilast.
  • Wikipedia. (n.d.). Anagrelide.
  • Royal Society of Chemistry. (n.d.).
  • New Drug Approvals. (2018, April 11). Anagrelide.
  • Benchchem. (n.d.).
  • Adam Cap. (2008, February 17).
  • University Course Material. (n.d.).
  • ChemicalBook. (n.d.). 3-Ethoxy-4-Methyl Benzoic Acid | 1250606-59-7.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Molecular Structure and Properties of Anagrelide Hydrochloride.
  • ChemicalBook. (n.d.). Anagrelide hydrochloride | 58579-51-4.
  • PubChem. (n.d.). Anagrelide.
  • ResearchGate. (n.d.). The chemical structure of roflumilast and roflumilast N-oxide.
  • accessdata.fda.gov. (2011, February 23). Chemistry Review(s) for Roflumilast.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 3-Ethoxy-4-Methyl Benzoic Acid | 1250606-59-7.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Annexe Chem Pvt Ltd. (n.d.).
  • International Journal of All Research Education and Scientific Methods (IJARESM). (2025, June 2).
  • PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Preprints.org. (2023, May 29).
  • AccelaChem. (n.d.). 1250606-59-7, this compound.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Matrix Scientific. (n.d.). 3-Ethoxy-4-methyl-benzoic acid.
  • Google Patents. (n.d.). EP0135432A1 - Derivatives of benzoic acid, process for their preparation and their use in disinfecting and conserving medicaments.
  • University Laboratory Manual. (n.d.). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
  • ChemBK. (2024, April 9). 3-Methoxy-4-methylbenzoic acid.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.

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Introduction: The Strategic Conversion to a Versatile Acyl Chloride Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Ethoxy-4-methylbenzoyl chloride

Topic: Reaction of 3-Ethoxy-4-methylbenzoic acid with Thionyl Chloride Audience: Researchers, scientists, and drug development professionals.

The transformation of carboxylic acids into acyl chlorides is a cornerstone of modern organic synthesis, converting a relatively unreactive functional group into a highly reactive intermediate. This elevation in reactivity opens the door to a multitude of subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation. Thionyl chloride (SOCl₂) is a reagent of choice for this conversion due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.[1][2][3]

This application note provides a detailed protocol and scientific rationale for the synthesis of 3-Ethoxy-4-methylbenzoyl chloride from its corresponding carboxylic acid. This particular acyl chloride, featuring both ethoxy and methyl substitutions on the aromatic ring, is a valuable building block for creating complex molecules. Its structural motifs are of significant interest in medicinal chemistry and materials science, where fine-tuning of electronic and steric properties is critical for designing target-specific pharmaceuticals and advanced polymers.[4][5][6]

Mechanism of Reaction: Activating the Carboxyl Group

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding these steps is crucial for optimizing reaction conditions and anticipating potential side reactions.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[7]

  • Formation of Chlorosulfite Intermediate: This attack, followed by the departure of a chloride ion, forms a highly reactive protonated chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[8]

  • Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[1][8]

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This group is unstable and readily decomposes into sulfur dioxide (SO₂) and another chloride ion, which abstracts the proton from the carbonyl to generate hydrogen chloride (HCl). The evolution of these gaseous byproducts drives the reaction to completion.[1]

Reaction_Mechanism sub This compound inter1 Protonated Chlorosulfite Intermediate sub->inter1 1. Nucleophilic attack on S atom socl2 Thionyl Chloride (SOCl₂) socl2->inter1 prod 3-Ethoxy-4-methylbenzoyl chloride inter1->prod 2. Nucleophilic attack by Cl⁻ 3. Elimination of leaving group gas Gaseous Byproducts (SO₂ + HCl) inter1->gas Decomposition Workflow start 1. Charge Flask (Acid, Toluene, DMF) add_socl2 2. Add Thionyl Chloride (Room Temperature) start->add_socl2 reflux 3. Heat to Reflux (2-4 hours) add_socl2->reflux monitor 4. Monitor Reaction (TLC) reflux->monitor cool 5. Cool to RT monitor->cool Reaction Complete evap 6. Remove Volatiles (Vacuum Distillation) cool->evap product 7. Crude Product (3-Ethoxy-4-methylbenzoyl chloride) evap->product characterize 8. Characterization (NMR, IR, etc.) product->characterize

Sources

Application Note & Protocol: Synthesis of Ethyl 3-Ethoxy-4-methylbenzoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

3-Ethoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid whose derivatives, particularly its esters, serve as valuable intermediates in organic synthesis and medicinal chemistry.[1][2] Benzoic acid esters are a class of aromatic organic compounds with wide-ranging applications, including their use as solvents, fragrances, and precursors in the synthesis of more complex molecules like active pharmaceutical ingredients (APIs).[3][4] The esterification of this compound, for instance to Ethyl 3-ethoxy-4-methylbenzoate, modifies its physicochemical properties, such as lipophilicity and polarity, which is a critical step in the development of new chemical entities.[2]

This guide provides a comprehensive protocol for the synthesis of Ethyl 3-ethoxy-4-methylbenzoate using the robust and well-established Fischer-Speier esterification method.[5] It delves into the reaction mechanism, offers a detailed step-by-step experimental procedure, and outlines methods for purification and characterization, ensuring a reproducible and efficient synthesis.

The Mechanism of Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][5] The reaction is reversible, and its equilibrium nature necessitates strategies to drive it towards the product, such as using an excess of one reactant (typically the alcohol) or removing water as it is formed.[6][7][8]

The mechanism proceeds through several distinct, reversible steps:[6][8][9]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[8][10]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion.[11]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[10][11]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[5][10]

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[9][10]

This entire process is an example of a nucleophilic acyl substitution.[3]

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Ethyl 3-ethoxy-4-methylbenzoate

This protocol details the synthesis of Ethyl 3-ethoxy-4-methylbenzoate from this compound and ethanol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMolar Equiv.Notes
This compoundC₁₀H₁₂O₃180.205.00 g1.0Starting Material
Ethanol (Absolute)C₂H₅OH46.0750 mL~30Reactant and Solvent
Sulfuric Acid (Conc.)H₂SO₄98.081.0 mL~0.67Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Extraction Solvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.0150 mL-Neutralizing Wash
Brine (Sat. NaCl Sol.)NaCl58.4425 mL-Aqueous Wash
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying Agent
Step-by-Step Procedure

A. Reaction Setup & Reflux

  • Place 5.00 g of this compound into a 250 mL round-bottomed flask equipped with a magnetic stir bar.

  • Add 50 mL of absolute ethanol to the flask. Swirl gently to dissolve the solid.

  • Carefully add 1.0 mL of concentrated sulfuric acid dropwise to the mixture while stirring. Caution: This addition is exothermic.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

B. Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled solution to a 250 mL separatory funnel.

  • Pour 100 mL of deionized water into the separatory funnel.

  • Add 50 mL of dichloromethane (DCM) to the funnel to extract the ester.[12]

  • Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate. The organic layer (DCM) will be the bottom layer. Drain the organic layer into a clean flask.

  • Re-extract the aqueous layer with an additional 25 mL of DCM to maximize product recovery. Combine the organic layers.

  • Wash the combined organic layers with 25 mL of saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid.[13] Caution: CO₂ gas will evolve. Swirl gently before stoppering and vent frequently.[12]

  • Separate the layers and wash the organic layer with 25 mL of brine to remove residual water and dissolved salts.

  • Drain the final organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

C. Purification and Isolation

  • Filter the dried organic solution by gravity filtration to remove the magnesium sulfate.

  • Remove the solvent (DCM) using a rotary evaporator.

  • The crude product, Ethyl 3-ethoxy-4-methylbenzoate, can be further purified by vacuum distillation to yield a colorless oil.[14]

Workflow_Diagram Figure 2: Experimental Workflow for Ester Synthesis A 1. Combine Reactants (Acid, EtOH, H₂SO₄) in Round-Bottom Flask B 2. Reflux (4-6 hours) A->B C 3. Cool to RT & Quench (Add H₂O) B->C D 4. Solvent Extraction (DCM) C->D E 5. Neutralizing Wash (Sat. NaHCO₃ soln) D->E F 6. Brine Wash (Sat. NaCl soln) E->F G 7. Dry Organic Layer (Anhydrous MgSO₄) F->G H 8. Filter & Concentrate (Rotary Evaporation) G->H I 9. Purify (Vacuum Distillation) H->I J 10. Characterize Product (Ethyl 3-ethoxy-4-methylbenzoate) I->J

Caption: Figure 2: Experimental Workflow for Ester Synthesis.

Product Characterization

The final product, Ethyl 3-ethoxy-4-methylbenzoate (C₁₂H₁₆O₃, Molar Mass: 208.25 g/mol ), should be a colorless liquid or oil.[14][15] Proper characterization is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (two triplets and two quartets), a singlet for the methyl group on the aromatic ring, and distinct signals for the aromatic protons.

    • ¹³C NMR: The carbon NMR spectrum will show unique resonances for the carbonyl carbon of the ester, the carbons of the two ethoxy groups, the methyl carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹, and C-O stretching bands.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 208, confirming the molecular weight of the compound.

References

  • Vertex AI Search. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • RSC Publishing. (n.d.).
  • ScienceMotive. (2021).
  • Wikipedia. (n.d.).
  • YouTube. (2020).
  • Chemistry LibreTexts. (2020). 21.
  • ResearchGate. (n.d.).
  • PSIBERG. (2023).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • Unknown. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • Benchchem. (n.d.).
  • Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters.
  • Fisher Scientific. (n.d.). Benzoic acid esters.

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Application Notes & Protocols: High-Efficiency Amidation of 3-Ethoxy-4-methylbenzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The formation of the amide bond is a cornerstone of modern medicinal chemistry and drug development. This guide provides a comprehensive, in-depth protocol for the efficient amidation of 3-Ethoxy-4-methylbenzoic acid, a versatile benzoic acid derivative. We move beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and provide a robust, field-proven methodology centered on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation coupling reagent. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and high-yielding protocol for synthesizing novel amide derivatives.

Foundational Principles: The Rationale for Activated Amidation

The direct condensation of a carboxylic acid with an amine is generally an unfavorable process under standard laboratory conditions. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt, impeding the desired nucleophilic acyl substitution. To overcome this thermodynamic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.

While numerous methods exist, the use of uronium/aminium salt-based coupling reagents has become the gold standard due to high efficiency, mild reaction conditions, and suppression of side reactions.[1] For this protocol, we have selected HATU , a reagent renowned for its rapid reaction kinetics and its ability to minimize racemization, a critical factor when working with chiral amines.[2][3]

The efficacy of HATU stems from a two-stage process: the initial activation of the carboxylic acid to a highly reactive OAt-active ester, followed by nucleophilic attack from the amine.[4][5][6] This mechanism is significantly enhanced by the 7-azabenzotriazole (OAt) moiety, whose pyridine nitrogen is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the final amide bond formation.[4]

HATU_Mechanism Figure 1: HATU-Mediated Amidation Mechanism cluster_activation Stage 1: Carboxylic Acid Activation cluster_coupling Stage 2: Amide Formation RCOOH This compound (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH:e->RCOO:w Deprotonation Base DIPEA (Base) Isouronium O-Acyl(tetramethyl)isouronium Salt (Unstable Intermediate) RCOO->Isouronium Nucleophilic Attack HATU HATU Reagent OAt_Ester OAt-Active Ester (Key Intermediate) Isouronium->OAt_Ester Attack by HOAt anion TMU Tetramethylurea (Byproduct) Isouronium->TMU Release Amide Final Amide Product OAt_Ester->Amide Coupling Amine Amine (R'-NH₂) Amine->Amide Nucleophilic Attack HOAt HOAt (Byproduct) Amide->HOAt Release

Caption: Figure 1: HATU-Mediated Amidation Mechanism.

Quantitative Data & Reagent Summary

Successful synthesis relies on precise stoichiometry. The following table provides a template for a standard 1.0 mmol scale reaction. It is recommended to use a slight excess of the coupling reagent and base to drive the reaction to completion.

ReagentFormulaMW ( g/mol )EquivalentsAmount (1.0 mmol scale)Role
This compoundC₁₀H₁₂O₃180.201.0180.2 mgStarting Material
Amine (Primary/Secondary)VariesVaries1.11.1 mmolNucleophile
HATUC₁₀H₁₅F₆N₆OP380.231.1418.3 mgCoupling Agent
DIPEA (Hünig's Base)C₈H₁₉N129.242.52.5 mmol (436 µL)Non-nucleophilic Base
Anhydrous DMFC₃H₇NO73.09-5.0 mLSolvent

Detailed Experimental Protocol

This protocol describes a robust procedure for the amidation of this compound using HATU. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous conditions are crucial for the success of this reaction.

3.1 Materials and Reagents

  • This compound (≥98% purity)

  • Desired primary or secondary amine (≥98% purity)

  • HATU (≥98% purity)

  • N,N-Diisopropylethylamine (DIPEA, ≥99.5%, anhydrous)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Ethyl Acetate (EtOAc, ACS grade or higher)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

3.2 Equipment

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles/syringes

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

3.3 Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to the acid) and stir until all solids are dissolved.

  • Base and Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Activation: Carefully add HATU (1.1 eq) to the reaction mixture in one portion. The solution may undergo a slight color change.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10x the volume of DMF).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), followed by brine (1x). The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts like HOAt, while the brine wash helps to remove residual water and DMF.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.

Workflow Figure 2: Experimental Workflow start Setup: Add Acid to dry flask under N₂ dissolve Add Anhydrous DMF Stir to Dissolve start->dissolve add_reagents Add Amine (1.1 eq) Add DIPEA (2.5 eq) Stir 10 min dissolve->add_reagents add_hatu Add HATU (1.1 eq) add_reagents->add_hatu react Stir at RT (1-4h) Monitor by TLC/LC-MS add_hatu->react workup Work-up: 1. Dilute with EtOAc 2. Wash with NaHCO₃ (2x) 3. Wash with Brine (1x) react->workup dry Dry Organic Layer (MgSO₄) Filter & Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: Figure 2: Experimental Workflow.

Self-Validating Systems & Troubleshooting

A robust protocol includes self-validating checks and anticipates potential issues.

  • Moisture Sensitivity: The primary point of failure in HATU couplings is the presence of water, which can hydrolyze the active ester intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Stoichiometry of Base: An adequate amount of a non-nucleophilic base like DIPEA is critical.[4][5] It serves two purposes: deprotonating the carboxylic acid to form the nucleophilic carboxylate and neutralizing the protonated base formed during the reaction. Using less than two equivalents can stall the reaction.

  • Potential Side Reactions: While HATU is highly efficient, using a large excess (>1.5 eq) with a poorly reactive amine can sometimes lead to guanidinylation of the amine, where the amine attacks the guanidinium carbon of HATU itself.[5] Adhering to the recommended stoichiometry minimizes this risk.

  • Reaction Monitoring: If the reaction appears sluggish, a co-spot of the starting material and the reaction mixture on a TLC plate can confirm if the acid is being consumed. If the starting material spot remains unchanged, it may indicate an issue with the HATU reagent's quality or the presence of moisture.

By adhering to this detailed guide, researchers can confidently and reproducibly synthesize a diverse library of amides from this compound, paving the way for further investigation in drug discovery and materials science.

References

  • Wikipedia. HATU . [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU . [Link]

  • Aapptec Peptides. Coupling Reagents . [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Ethoxy-4-methylbenzoic acid, a key intermediate in the pharmaceutical and specialty chemical industries. The synthesis is based on the robust Williamson ether synthesis, a reliable and scalable method for the formation of ethers. These application notes offer a detailed protocol, from starting materials to the final purified product, with a focus on safety, efficiency, and quality control. The information is intended for researchers, scientists, and drug development professionals involved in process development and manufacturing. The versatility of this compound and its derivatives makes them valuable building blocks in the synthesis of a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[1][2][3]

Introduction: The Strategic Importance of this compound

This compound is a benzoic acid derivative with significant potential as a versatile intermediate in organic synthesis.[1] Its structure, featuring ethoxy and methyl groups on the benzene ring, along with a carboxylic acid functional group, allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and dye industries. The successful and efficient scale-up of its synthesis is therefore a critical step in the development of new products in these fields.

The Williamson ether synthesis was selected as the most suitable method for the preparation of this compound due to its broad applicability and proven track record in both laboratory and industrial settings for producing symmetrical and unsymmetrical ethers.[4] This method involves the reaction of a deprotonated alcohol (in this case, the phenoxide of 3-hydroxy-4-methylbenzoic acid) with an organohalide (an ethylating agent).

Reaction Mechanism and Stoichiometry

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of the Williamson ether synthesis.[4][5] The process can be broken down into two key steps:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the ethylating agent (e.g., diethyl sulfate or ethyl iodide) in a concerted SN2 mechanism, leading to the formation of the ether linkage and a salt byproduct.[4][5]

The overall reaction is as follows:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Reactant1 3-Hydroxy-4-methylbenzoic acid Phenoxide Potassium 3-carboxy-6-methylphenoxide (Intermediate) Reactant1->Phenoxide + Base Base Base (e.g., K2CO3) Byproduct Byproduct (e.g., K2SO4) Ethylating_Agent Ethylating Agent (e.g., (C2H5)2SO4) Product This compound Phenoxide->Product + Ethylating Agent

Caption: Williamson Ether Synthesis of this compound.

Stoichiometric Considerations for Scale-Up

For a successful and efficient scale-up, careful consideration of the stoichiometry is crucial. The following table provides a general guide for the molar ratios of the reactants.

Reactant Molar Ratio (relative to 3-hydroxy-4-methylbenzoic acid) Rationale
3-Hydroxy-4-methylbenzoic acid1.0Limiting Reagent
Potassium Carbonate (K₂CO₃)1.5 - 2.0A slight excess ensures complete deprotonation of the phenolic hydroxyl group.
Diethyl Sulfate ((C₂H₅)₂SO₄)1.1 - 1.3A slight excess drives the reaction to completion and compensates for any potential side reactions or loss of the volatile reagent.
Solvent (e.g., Acetone)5 - 10 volumesSufficient solvent is required to ensure good solubility of the reactants and facilitate efficient stirring.

Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety measures.

Materials and Equipment
  • 3-Hydroxy-4-methylbenzoic acid (99%+)

  • Potassium Carbonate (anhydrous, powdered)

  • Diethyl Sulfate (98%+)

  • Acetone (ACS grade)

  • Hydrochloric Acid (37%)

  • Deionized Water

  • Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle with temperature control

  • pH meter or pH paper

  • Buchner funnel and filter flask

  • Vacuum source

Step-by-Step Procedure
  • Reaction Setup: In a clean and dry round-bottom flask, charge 3-hydroxy-4-methylbenzoic acid and anhydrous potassium carbonate. Add acetone to the flask to create a stirrable slurry.

  • Addition of Ethylating Agent: While stirring vigorously, slowly add diethyl sulfate to the reaction mixture at room temperature using a dropping funnel. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts (potassium carbonate and potassium sulfate) and wash the filter cake with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate under reduced pressure to remove the acetone.

    • To the resulting residue, add water and stir.

    • Acidify the aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the crude this compound.

  • Isolation of Crude Product:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

    • Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the crude this compound.[6][7][8][9][10] The choice of solvent is critical for achieving high purity and yield. A mixed solvent system of ethanol and water is recommended.

Materials and Equipment
  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Vacuum source

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Inducing Crystallization: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Pure Product:

    • Filter the crystals using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight.

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, a series of analytical tests should be performed.

Analytical Test Method Purpose Typical Specification
Appearance Visual InspectionTo check for any visual impurities or discoloration.White to off-white crystalline powder
Melting Point Melting Point ApparatusTo assess the purity of the compound.Sharp melting range
Purity Assay HPLC-UV or TitrationTo quantify the amount of this compound.≥ 99.0%
Identification FTIR and ¹H NMRTo confirm the chemical structure of the compound.Conforms to the reference spectra
Residual Solvents GC-HSTo quantify any remaining solvents from the synthesis and purification process.As per ICH guidelines
High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for the purity assay of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 3-Hydroxy-4-methylbenzoic acid: May cause skin and eye irritation.[11]

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Diethyl Sulfate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Process Optimization and Scale-Up Considerations

For a successful transition from laboratory to industrial scale, several factors need to be considered:

  • Heat Transfer: The exothermic nature of the ethylation reaction requires an efficient cooling system to maintain temperature control in a large reactor.

  • Mass Transfer: Efficient stirring is crucial to ensure homogeneity and maximize the reaction rate.

  • Solvent Recovery: Implementing a solvent recovery system for acetone will improve the economic and environmental profile of the process.

  • Waste Management: Proper disposal of the inorganic salt byproducts and any aqueous waste streams is essential.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can enhance the reaction rate, potentially allowing for milder reaction conditions and improved efficiency, especially in a biphasic system.[12][13][14]

Conclusion

The Williamson ether synthesis provides a robust and scalable route for the production of this compound. By following the detailed protocols and considering the key aspects of process optimization and safety, high-quality material can be consistently produced to meet the demands of the pharmaceutical and chemical industries. The analytical methods outlined will ensure that the final product meets the required purity specifications for its intended applications.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press.
  • Francis, A. (2020).
  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Recrystallization is the most common method for purifying solid compounds. (n.d.). Retrieved from [Link]

  • Starks, C. M. (n.d.). Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lab Report Recrystallization September 27, 2016. (2016, September 27). Florida A&M University. Retrieved from [Link]

  • Analytical Methods. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(18), 1511-1514.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents.
  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Makosza, M. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved from [Link]

  • Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. (n.d.). Google Patents.
  • Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (n.d.). Google Patents.
  • 3-Hydroxy-4-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). Slideshare. Retrieved from [Link]

  • Process for the methylation of hydroxybenzene derivatives. (n.d.). Google Patents.
  • Organic Synthesis Intermediate: Understanding 3-Hydroxy-4-methylbenzoic Acid. (n.d.). Retrieved from [Link]

  • O'Lenick, A. J. (2009). Group selectivity of ethoxylation of hydroxy acids.
  • Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. (2010).

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The Emerging Role of 3-Ethoxy-4-methylbenzoic Acid in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic landscape of materials science, the quest for novel molecular building blocks with tunable properties is paramount. 3-Ethoxy-4-methylbenzoic acid, a substituted aromatic carboxylic acid, presents itself as a promising candidate for the rational design of advanced functional materials. While its primary applications to date have been in the realm of pharmaceutical synthesis, its unique structural features—an ethoxy group, a methyl group, and a carboxylic acid moiety on a benzene ring—offer a compelling platform for its exploration in materials science.[1] This guide provides detailed application notes and protocols for researchers and scientists interested in leveraging the potential of this compound in the development of liquid crystals, functionalized polymers, and metal-organic frameworks (MOFs).

The versatility of this molecule stems from the interplay of its functional groups. The carboxylic acid provides a reactive handle for esterification and amidation reactions and is a key participant in hydrogen bonding, a critical interaction in the self-assembly of supramolecular structures.[1] The ethoxy and methyl groups, on the other hand, influence the molecule's polarity, solubility, and steric profile, which in turn can be used to fine-tune the bulk properties of materials derived from it.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application in materials design. The table below summarizes its key physicochemical characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃Inferred from name
Molecular Weight 180.20 g/mol Inferred from formula
Appearance White to off-white crystalline powder (predicted)[1] (by analogy)
Melting Point 152-154 °C (for 3-Methoxy-4-methylbenzoic acid)[2][3]
Solubility Soluble in many organic solventsInferred
Key Functional Groups Carboxylic acid (-COOH), Ether (-O-), Aromatic ringInferred from structure

Application Area 1: Liquid Crystals

Scientific Rationale: Benzoic acid derivatives are foundational components in the design of thermotropic liquid crystals.[4][5] The formation of hydrogen-bonded dimers through their carboxylic acid groups leads to the creation of elongated, rod-like (calamitic) structures, which are conducive to the formation of mesophases (nematic, smectic).[4][5][6] The alkyl and alkoxy substituents on the benzene ring play a crucial role in modulating the melting point and the temperature range of the liquid crystalline phase.[4][7] The ethoxy and methyl groups of this compound are expected to influence intermolecular interactions and packing, thereby affecting the mesomorphic behavior.

Application Note: Synthesis of a Nematic Liquid Crystal Dimer

This protocol outlines the synthesis of a hydrogen-bonded homodimer of this compound and the characterization of its liquid crystalline properties. The dimerization via hydrogen bonding is a spontaneous self-assembly process that can be observed upon heating the crystalline solid.

Experimental Protocol: Synthesis and Characterization

Materials:

  • This compound

  • Polarizing Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

  • Glass microscope slides and coverslips

Procedure:

  • Sample Preparation: Place a few milligrams of this compound onto a clean glass microscope slide and cover with a coverslip.

  • Polarizing Optical Microscopy (POM) Analysis:

    • Place the slide on the hot stage of the POM.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) and observe the changes in texture under crossed polarizers. The transition from a crystalline solid to a liquid crystalline phase will be marked by the appearance of a birefringent, fluid texture. The transition to an isotropic liquid will result in a dark field of view.

    • Record the temperatures at which these phase transitions occur.

    • Slowly cool the sample from the isotropic liquid phase to observe the formation of the mesophase and subsequent crystallization. Note the transition temperatures upon cooling.

  • Differential Scanning Calorimetry (DSC) Analysis:

    • Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. Endothermic peaks will correspond to phase transitions (crystal-to-liquid crystal and liquid crystal-to-isotropic liquid).

    • Cool the sample at the same rate and record the corresponding exothermic peaks for the transitions upon cooling.

Expected Results and Interpretation

The DSC thermogram is expected to show at least two endothermic peaks upon heating, corresponding to the melting transition (crystal to mesophase) and the clearing point (mesophase to isotropic liquid). The POM analysis will reveal the characteristic textures of the mesophase (e.g., Schlieren or threaded texture for a nematic phase). By combining these techniques, the temperature range of the liquid crystalline phase can be accurately determined.

Liquid_Crystal_Formation Monomer This compound (Crystalline Solid) Dimer Hydrogen-Bonded Dimer (Liquid Crystalline Phase) Monomer->Dimer Heat (Melting) Dimer->Monomer Cool (Crystallization) Isotropic Isotropic Liquid Dimer->Isotropic Heat (Clearing) Isotropic->Dimer Cool

Caption: Phase transitions of a benzoic acid-based liquid crystal.

Application Area 2: Functional Polymers

Scientific Rationale: Benzoic acid derivatives can be incorporated into polymers to impart specific functionalities. They can be used as monomers in polymerization reactions or as guest molecules within the crystalline matrix of a host polymer.[8] For instance, syndiotactic polystyrene (sPS) is known to form nanoporous crystalline structures that can encapsulate small molecules like benzoic acid.[8] The inclusion of this compound within a polymer matrix could modify the polymer's thermal, mechanical, and optical properties.

Application Note: Preparation of a this compound/Syndiotactic Polystyrene (sPS) Co-crystalline Film

This protocol describes a method for preparing a co-crystalline film of sPS containing this compound as a guest molecule. This method takes advantage of the ability of sPS to form a nanoporous crystalline phase that can accommodate guest molecules.

Experimental Protocol: Film Preparation and Characterization

Materials:

  • Syndiotactic polystyrene (sPS)

  • This compound

  • Chloroform (or other suitable solvent for sPS)

  • Petri dish

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • X-ray Diffractometer (XRD)

Procedure:

  • Solution Preparation:

    • Dissolve a known amount of sPS in chloroform to create a dilute solution (e.g., 1% w/v).

    • In a separate container, dissolve this compound in chloroform.

    • Mix the two solutions to achieve a desired molar ratio of sPS monomer units to the benzoic acid derivative (e.g., 10:1).

  • Film Casting:

    • Pour the mixed solution into a clean, flat-bottomed petri dish.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature. This will result in the formation of a thin film.

  • Annealing:

    • Carefully peel the film from the petri dish.

    • Anneal the film at a temperature above the glass transition temperature of sPS but below its melting point (e.g., 120-150 °C) for several hours. This step promotes the formation of the co-crystalline phase.

  • Characterization:

    • FTIR Spectroscopy: Analyze the film using an FTIR spectrometer. The presence of characteristic peaks for both sPS and this compound will confirm the incorporation of the guest molecule. Shifts in the carbonyl stretching frequency of the benzoic acid can provide insights into its interactions with the polymer matrix.

    • X-ray Diffraction (XRD): Obtain the XRD pattern of the film. The diffraction peaks will indicate the crystalline structure of the sPS and can reveal the formation of a new co-crystalline phase.

Polymer_Workflow cluster_prep Solution Preparation cluster_film Film Formation cluster_char Characterization sPS Dissolve sPS in Chloroform Mix Mix Solutions sPS->Mix Benzoic Dissolve this compound in Chloroform Benzoic->Mix Cast Cast Solution in Petri Dish Mix->Cast Evaporate Slow Solvent Evaporation Cast->Evaporate Anneal Anneal Film Evaporate->Anneal FTIR FTIR Spectroscopy Anneal->FTIR XRD X-ray Diffraction Anneal->XRD

Caption: Workflow for preparing and characterizing a functionalized polymer film.

Application Area 3: Metal-Organic Frameworks (MOFs)

Scientific Rationale: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands.[9][10] Carboxylic acids are among the most common and versatile organic linkers used in MOF synthesis. The structure and functionality of the carboxylic acid linker dictate the topology, porosity, and chemical properties of the resulting MOF.[11][12][13] this compound, as a monofunctional carboxylic acid, can act as a modulator or a capping agent in MOF synthesis, controlling crystal growth and influencing the final structure.[11][14] It could also potentially be used as a primary linker in combination with other multidentate ligands to create mixed-linker MOFs.

Application Note: Synthesis of a Zinc-Based MOF using this compound as a Modulator

This protocol describes the synthesis of a zinc-based MOF, using a dicarboxylic acid as the primary linker and this compound as a modulator to control the crystal size and morphology.

Experimental Protocol: Solvothermal MOF Synthesis

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (or another suitable dicarboxylic acid linker)

  • This compound (modulator)

  • N,N-Dimethylformamide (DMF)

  • Glass vials with Teflon screw caps

  • Oven

Procedure:

  • Reactant Preparation:

    • In a glass vial, dissolve zinc nitrate hexahydrate and terephthalic acid in DMF.

    • In a separate vial, prepare a stock solution of this compound in DMF.

  • Reaction Setup:

    • To the vial containing the zinc nitrate and terephthalic acid, add a specific volume of the this compound modulator solution. The molar ratio of modulator to primary linker can be varied to study its effect on the final product.

    • Seal the vial tightly with the Teflon-lined screw cap.

  • Solvothermal Synthesis:

    • Place the sealed vial in a programmable oven.

    • Heat the reaction mixture to a specific temperature (e.g., 100-120 °C) and hold for a defined period (e.g., 24-48 hours).

    • Allow the oven to cool down slowly to room temperature.

  • Product Isolation and Activation:

    • Crystals of the MOF should have formed at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals with fresh DMF several times, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF.

    • Scanning Electron Microscopy (SEM): Investigate the crystal morphology and size.

    • Gas Adsorption Analysis (e.g., N₂ at 77 K): Determine the surface area and porosity of the MOF.

MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_isolation Product Isolation cluster_char Characterization Metal Zinc Nitrate in DMF Mix Combine Reactants Metal->Mix Linker Terephthalic Acid in DMF Linker->Mix Modulator This compound in DMF Modulator->Mix Heat Solvothermal Heating (100-120 °C, 24-48h) Mix->Heat Cool Slow Cooling Heat->Cool Wash Wash with DMF & Solvent Exchange Cool->Wash Activate Activate under Vacuum Wash->Activate PXRD PXRD Activate->PXRD SEM SEM Activate->SEM Gas Gas Adsorption Activate->Gas

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethoxy-4-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable pharmaceutical intermediate.[1][2] We will move beyond a simple recitation of steps to explore the causal relationships in the reaction, troubleshoot common issues, and provide a robust, validated protocol.

The primary route to synthesizing this compound is through the Williamson ether synthesis, starting from 3-Hydroxy-4-methylbenzoic acid. While straightforward in principle, this reaction presents a classic chemoselectivity challenge that can significantly impact yield if not properly controlled.

Section 1: Reaction Overview and Core Mechanism

The fundamental transformation is the ethylation of the phenolic hydroxyl group of 3-Hydroxy-4-methylbenzoic acid. This is typically achieved by reacting the starting material with an ethylating agent in the presence of a base.

Reaction Scheme:

(3-Hydroxy-4-methylbenzoic acid) + Ethylating Agent ---[Base, Solvent]--> (this compound)

The core of this process is the Williamson ether synthesis, an SN2 reaction.[3][4] The base deprotonates the most acidic proton to form a nucleophile, which then attacks the electrophilic ethyl group of the ethylating agent.

However, the starting material possesses two acidic protons: one on the carboxylic acid (pKa ≈ 4) and one on the phenol (pKa ≈ 10). The more acidic carboxylic acid is deprotonated first, forming a carboxylate. The less acidic phenol is deprotonated to form a phenoxide, the key nucleophile for the desired ether formation. This competition is the central challenge of the synthesis.

ReactionMechanism cluster_intermediates Reaction Intermediates cluster_pathways Competing Pathways Reactants 3-Hydroxy-4-methylbenzoic Acid + Base + Ethyl-LG Carboxylate Intermediate A (Carboxylate Anion) Reactants->Carboxylate Deprotonation 1 (Most Acidic Proton) Phenoxide Intermediate B (Phenoxide-Carboxylate Dianion) Carboxylate->Phenoxide Deprotonation 2 (Phenol) Ester Byproduct Ethyl 3-hydroxy-4-methylbenzoate Carboxylate->Ester  S(N)2 Attack (Esterification) Ether Desired Product This compound Phenoxide->Ether  S(N)2 Attack (Etherification)

Caption: Competing reaction pathways in the synthesis.
Section 2: Optimized Experimental Protocol

This protocol is designed to favor the desired O-alkylation of the phenolic group while minimizing side reactions. Trustworthiness in this protocol is established by providing clear checkpoints and expected outcomes.

Workflow Overview
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Hydroxy-4-methylbenzoic acid (1.0 eq) in acetone or acetonitrile (10-15 mL per gram of starting material).

    • Causality: Using a polar aprotic solvent prevents it from participating in the reaction and effectively solubilizes the salts formed.

  • Base Addition:

    • Add anhydrous potassium carbonate (K₂CO₃) (2.5 - 3.0 eq) to the solution.

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the reactive phenoxide. Using a significant excess ensures complete deprotonation and drives the reaction forward. It is less harsh than NaOH, reducing the risk of side reactions involving the solvent.

  • Addition of Ethylating Agent:

    • Add ethyl bromide or ethyl iodide (1.5 - 2.0 eq) to the mixture dropwise.

    • Causality: A primary alkyl halide is essential to ensure the reaction proceeds via an SN2 mechanism and avoids the E2 elimination pathway that can occur with secondary or tertiary halides.[3] Using a molar excess of the ethylating agent helps to ensure the reaction goes to completion.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Causality: Heating provides the necessary activation energy for the SN2 reaction. TLC monitoring is a critical self-validation step to prevent premature workup or unnecessary heating.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr/KI).

    • Wash the collected solids with a small amount of fresh solvent.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in water and carefully acidify with 1M HCl until the pH is ~2-3. A white precipitate should form.[5]

    • Causality: Acidification protonates the carboxylate group, rendering the final product insoluble in water and allowing it to be isolated by filtration.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified product under vacuum. The expected yield is typically in the range of 80-90%.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

A: Low yield is the most common issue and typically stems from three areas: incomplete reaction, competing side reactions, or mechanical loss during workup.

  • Competing Esterification: The carboxylate formed can react with the ethylating agent to form ethyl 3-hydroxy-4-methylbenzoate. This is often the primary cause of yield loss.[6] See Q3 for mitigation strategies.

  • Incomplete Reaction: If the starting material is still present, the reaction has not gone to completion. See Q2.

  • Sub-optimal Base/Solvent: The choice of base and solvent is critical. While strong bases like NaOH can be used, they increase the risk of side reactions. Aprotic polar solvents are generally preferred. See the comparison table below.

Q2: My TLC/NMR analysis shows a significant amount of unreacted 3-Hydroxy-4-methylbenzoic acid. How do I fix this?

A: This indicates that the reaction has not gone to completion. Consider the following adjustments:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of both the base and the ethylating agent. Inadequate base will result in incomplete formation of the reactive phenoxide.

  • Reaction Time and Temperature: The reaction may require longer refluxing times (up to 24 hours). Ensure your heating mantle is maintaining the correct temperature for the solvent to reflux properly.

  • Reagent Quality: Verify the purity and dryness of your reagents. Anhydrous potassium carbonate is crucial. Ethylating agents can degrade over time; use a fresh bottle if in doubt.

ReagentRecommended Molar Eq.Rationale
3-Hydroxy-4-methylbenzoic acid1.0Limiting Reagent
Potassium Carbonate (K₂CO₃)2.5 - 3.0Ensures complete deprotonation of both acidic sites.
Ethyl Bromide / Ethyl Iodide1.5 - 2.0Drives the reaction to completion via Le Châtelier's principle.
Q3: I have isolated a major byproduct which I suspect is the ethyl ester. How can I confirm this and prevent its formation?

A: The formation of ethyl 3-hydroxy-4-methylbenzoate is a well-known competing reaction.[6]

  • Identification: In ¹H NMR, the ester will show a characteristic quartet and triplet for the ethyl group attached to the oxygen of the carboxylate, and the phenolic -OH proton will still be present. In contrast, the desired product will show the ethoxy group signals and no phenolic -OH signal.

  • Prevention & Mitigation Strategies:

    • Use a Milder Base: K₂CO₃ is generally preferred over stronger bases like NaOH or NaH for this reason. It creates a sufficient concentration of the phenoxide without overly promoting other pathways.

    • Control Temperature: Adding the ethylating agent at a lower temperature before commencing reflux can sometimes favor O-alkylation of the more nucleophilic phenoxide.

    • In-situ Hydrolysis: A clever strategy adapted from patent literature involves a final hydrolysis step.[7] After the initial reaction is complete, add an aqueous solution of NaOH (2-3 eq) and heat the mixture. This will hydrolyze the unwanted ester byproduct back to the sodium salt of the desired carboxylic acid. Upon acidification, both the directly synthesized product and the product from hydrolysis will precipitate, thus recovering the yield.

Q4: The reaction seems to have stalled, with no change on TLC for several hours. What should I check?

A: A stalled reaction points to an issue with one of the core components.

Troubleshooting Start Reaction Stalled? CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents Yes CheckConditions Verify Reaction Conditions (Temp? Stirring?) Start->CheckConditions Yes CheckBase CheckBase Start->CheckBase Yes Solution1 Solution: Use fresh, dry reagents. CheckReagents->Solution1 Solution2 Solution: Ensure proper reflux & vigorous stirring. CheckConditions->Solution2 Solution3 Solution: Add more base and continue reflux. CheckBase->Solution3

Caption: Decision tree for a stalled reaction.
Section 4: Frequently Asked Questions (FAQs)
  • Q: Can I use diethyl sulfate as the ethylating agent?

    • A: Yes, diethyl sulfate is a very effective ethylating agent and can lead to high yields, sometimes in shorter reaction times.[8] However, it is extremely toxic and carcinogenic and must be handled with extreme caution and appropriate personal protective equipment. For most laboratory-scale syntheses, ethyl bromide or ethyl iodide are safer and sufficiently effective alternatives.

  • Q: What is the best solvent for this reaction?

    • A: The ideal solvent should be polar aprotic. Acetone, acetonitrile, and N,N-dimethylformamide (DMF) are commonly used. DMF can lead to high yields but its high boiling point can make it difficult to remove during workup.[8] Acetone is often a good balance of reactivity and ease of handling.

SolventBoiling Point (°C)ProsCons
Acetone56Good solubility, easy to remove, cost-effective.Lower reflux temp may require longer reaction times.
Acetonitrile82Higher reflux temp can speed up the reaction.More expensive and toxic than acetone.
DMF153Excellent solvent for SN2, high yields reported.[8]Very difficult to remove, potential for decomposition at high temps.
  • Q: How do I confirm the purity and identity of my final product?

    • A: A combination of standard analytical techniques should be used:

      • ¹H NMR: To confirm the structure, look for the appearance of an ethyl group (quartet ~4.1 ppm, triplet ~1.4 ppm) and the disappearance of the phenolic -OH peak.

      • Melting Point: Compare the experimental melting point with the literature value (approx. 158-160°C).[9] A sharp melting point close to the literature value is a good indicator of purity.

      • HPLC: To quantify purity.

      • FTIR: Look for the characteristic C-O-C (ether) stretch and the continued presence of the carboxylic acid O-H and C=O stretches.

References
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
  • CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google P
  • All about the 3-Methoxy 4-Methyl Methyl Benzoate - Jai Swaminarayan Multichem. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. [Link]

  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. [Link]

  • from p-toluic acid to 3-Meo-4-methyl-amphetamine, Hive Methods Discourse. [Link]

  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy - Quick Company. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]

  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P
  • 3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem. [Link]

  • US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • PHTHALIDE FORMATION: II. CONDENSATIONS WITH 3-HYDROXY-4-METHYLBENZOIC ACID - Canadian Science Publishing. [Link]

  • Williamson Ether and Carboxylic Acids - Chemistry Stack Exchange. [Link]

  • Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions. [Link]

  • US5260475A - Esterification of hydroxybenzoic acids - Google P
  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]

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Technical Support Center: Purification of Crude 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As a vital intermediate in the synthesis of various pharmaceutical compounds, including treatments for respiratory and kidney-related conditions, achieving high purity of this compound is paramount.[1][2] This document provides a structured approach to troubleshooting and optimizing your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: The nature and quantity of impurities are highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as 3-hydroxy-4-methylbenzoic acid if the ethoxy group is introduced via Williamson ether synthesis.[3]

  • Side-Reaction Byproducts: Incomplete oxidation during synthesis can lead to aromatic aldehyde and ketone impurities.[4]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present.

  • Inorganic Salts: Formed during pH adjustments or as byproducts of certain reactions.

Q2: What is the most effective initial purification strategy for this compound?

A2: For a solid carboxylic acid like this compound, a combination of acid-base extraction followed by recrystallization is often the most effective and efficient initial purification strategy.[5][6][7] Acid-base extraction is excellent for removing neutral and basic impurities, while recrystallization is highly effective at removing closely related acidic impurities and residual non-volatile solvents.[8][9][10]

Q3: My this compound appears as an oil or sticky solid after purification. What went wrong?

A3: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a crystalline solid.[11][12] This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound (the melting point of this compound is 152-154 °C), or if the concentration of the solute is too high, causing it to precipitate too quickly at a temperature above its melting point.[11][13][14] To resolve this, you can try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

Q4: I am observing significant product loss during recrystallization. How can I improve my yield?

A4: Product loss during recrystallization is often due to using an excessive amount of solvent or washing the crystals with a solvent that is not sufficiently cold.[9] To optimize your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]

  • Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

  • Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without redissolving a significant portion of your product.[5]

Troubleshooting Guides

Troubleshooting Common Purification Issues
Issue Potential Cause(s) Recommended Solution(s)
Poor Crystal Formation - The solution is not saturated. - The solution is supersaturated.[9]- Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[15]
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[16]
Incomplete Removal of Impurities - Impurities have very similar solubility profiles to the desired product.- A second recrystallization may be necessary. - Consider an alternative purification method, such as column chromatography, to remove persistent impurities.
"Oiling Out" During Recrystallization - The melting point of the solid is lower than the solution's temperature.[11] - The solution is cooling too rapidly.- Reheat the solution and add more solvent. - Allow the solution to cool more slowly. Insulating the flask can help.[15]
Low Yield - Too much solvent was used.[11] - Premature crystallization during hot filtration. - Incomplete precipitation from the solution.- Use the minimum amount of hot solvent. - Preheat the filtration apparatus (funnel and flask) with hot solvent.[5] - Ensure the solution is thoroughly cooled in an ice bath.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[7][8][17]

Workflow for Acid-Base Extraction

start Crude this compound dissolve Dissolve in an organic solvent (e.g., diethyl ether) start->dissolve extract Extract with aqueous NaHCO₃ solution dissolve->extract separate Separate aqueous and organic layers extract->separate organic_layer Organic Layer (contains neutral/basic impurities) separate->organic_layer Discard or process separately aqueous_layer Aqueous Layer (contains sodium 3-ethoxy-4-methylbenzoate) separate->aqueous_layer acidify Acidify with HCl (aq) to precipitate the pure acid aqueous_layer->acidify filter Filter and wash the precipitate acidify->filter dry Dry the purified solid filter->dry end Pure this compound dry->end

Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid (sodium 3-ethoxy-4-methylbenzoate) will be in the aqueous layer.[5] Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[5] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (test with litmus paper). The this compound will precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the crystals with a small amount of ice-cold water, and allow them to dry.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[9][10] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[16]

Workflow for Recrystallization

start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temperature, then in an ice bath hot_filtration->cool crystallize Crystals form cool->crystallize vacuum_filtration Collect crystals by vacuum filtration crystallize->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry the pure crystals wash->dry end Pure this compound dry->end

Caption: Workflow for Recrystallization of a Solid Compound.

Step-by-Step Methodology:
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. For aromatic carboxylic acids, water, ethanol, or mixtures of ethanol and water are often good starting points.[18][19]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to preheat the filtration apparatus to prevent premature crystallization of the product.[5]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[5]

  • Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • ChemWhat. (n.d.). 3-Methoxy-4-methylbenzoic acid CAS#: 7151-68-0. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • The Hive. (2002). from p-toluic acid to 3-Meo-4-methyl-amphetamine. Retrieved from [Link]

  • ChemBK. (2024). 3-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

  • DePauw University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (2015). Method for purification of benzoic acid.
  • ResearchGate. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2014). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ResearchGate. (2014). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved from [Link]

  • ResearchGate. (2019). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.2B: Purification of Product Mixtures. Retrieved from [Link]

  • ResearchGate. (2009). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments and ensure the highest purity of your final product.

Section 1: Synthesis Route Troubleshooting & FAQs

The impurity profile of this compound is intrinsically linked to its synthetic route. Below, we address the two most common pathways and their associated challenges.

Route 1: Williamson Ether Synthesis of 3-Hydroxy-4-methylbenzoic acid

This is a prevalent method involving the O-alkylation of 3-hydroxy-4-methylbenzoic acid with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) under basic conditions.[1][2]

Troubleshooting Guide & FAQs (Route 1)

Question 1: My final product shows a broad melting point and unexpected signals in the 1H NMR spectrum. What is the likely cause?

Answer: This is a classic sign of impurities. In a Williamson ether synthesis, the most common culprits are unreacted starting material and a key by-product from a competing reaction.

  • Unreacted 3-Hydroxy-4-methylbenzoic acid: Incomplete deprotonation of the starting material or insufficient ethylating agent can lead to residual starting material in your product. The phenolic proton and the acidic proton of the carboxylic acid both need to be considered.

  • By-product: Ethyl 3-ethoxy-4-methylbenzoate: A significant side reaction is the esterification of the carboxylic acid group by the ethylating agent, especially if the reaction is run for an extended period or at elevated temperatures.[3] The base used to deprotonate the phenol can also promote this reaction.

Question 2: How can I minimize the formation of the ethyl ester by-product?

Answer: Controlling the reaction conditions is critical.

  • Stoichiometry: Use a precise amount of base, enough to deprotonate both the phenolic hydroxyl and the carboxylic acid. Using a stronger base like sodium hydride (NaH) can ensure full deprotonation before the addition of the ethylating agent.[4][5]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the competing esterification reaction.

  • Order of Addition: Add the base to the 3-hydroxy-4-methylbenzoic acid first to form the dianion, then slowly add the ethylating agent. This ensures the more nucleophilic phenoxide attacks the ethylating agent preferentially.

Question 3: My reaction yield is low, and I've isolated an alkene. What happened?

Answer: You are likely observing an E2 elimination side reaction.[5] This occurs when the alkoxide acts as a base, abstracting a proton from the ethylating agent, rather than as a nucleophile. This is more common with secondary or tertiary alkyl halides but can occur with primary halides like ethyl iodide under harsh conditions (e.g., high temperatures). To mitigate this, maintain a lower reaction temperature.[5]

Visualizing Impurity Formation (Route 1)

The following diagram illustrates the desired reaction and the formation of the major ester by-product.

G cluster_start Starting Materials cluster_product Products cluster_impurity Key Impurities SM 3-Hydroxy-4-methylbenzoic Acid Product This compound (Desired Product) SM->Product Ethylation on Phenol (Desired SN2 Reaction) Impurity2 Unreacted Starting Material SM->Impurity2 Incomplete Reaction Base Base (e.g., K2CO3, NaOH) Base->Product EtX Ethylating Agent (e.g., EtI) EtX->Product Impurity1 Ethyl 3-ethoxy-4-methylbenzoate (Ester By-product) Product->Impurity1 Ethylation on Carboxylic Acid (Side Reaction)

Caption: Williamson ether synthesis pathway and major by-product formation.

Route 2: Oxidation of 3-Ethoxy-4-methyltoluene

This route involves the oxidation of the methyl group on 3-ethoxy-4-methyltoluene to a carboxylic acid. Common oxidants include potassium permanganate (KMnO₄) or catalytic oxidation with air in the presence of cobalt or manganese salts.[6][7]

Troubleshooting Guide & FAQs (Route 2)

Question 1: My final product is contaminated with a compound that has a strong almond-like smell. What is it?

Answer: This is almost certainly 3-ethoxy-4-methylbenzaldehyde. The oxidation of a methyl group to a carboxylic acid proceeds through an alcohol and then an aldehyde intermediate. Incomplete oxidation is a very common issue, leading to the presence of the aldehyde in your final product.[8]

Question 2: How can I ensure the oxidation goes to completion and avoid the aldehyde impurity?

Answer: Driving the reaction to completion is key.

  • Sufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. It's often beneficial to use a slight excess.

  • Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time. Monitoring the reaction by TLC or GC can confirm the disappearance of the starting material and the aldehyde intermediate. Higher temperatures can increase the reaction rate, but care must be taken to avoid side reactions.[8]

  • Efficient Stirring: In heterogeneous reactions (like with KMnO₄), vigorous stirring is essential to ensure proper mixing and contact between the reactant and the oxidant.

Question 3: After workup, my product seems to have residual metal contamination. How do I remove this?

Answer: If you've used a catalyst like a cobalt or manganese salt, or the manganese dioxide (MnO₂) by-product from a permanganate oxidation, residual metals can be an issue.

  • Filtration: After the reaction, ensure thorough filtration to remove solid by-products like MnO₂. A pad of Celite® can aid in removing fine particles.

  • Acidic Wash: During the aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove residual metal salts.

  • Recrystallization: This is a very effective method for removing trace metal impurities.[9]

Data Summary: Common Impurities & Identification
Impurity NameSynthetic RouteTypical Analytical Signature (1H NMR)
3-Hydroxy-4-methylbenzoic acid Route 1Presence of a phenolic -OH peak; absence of ethoxy signals.
Ethyl 3-ethoxy-4-methylbenzoate Route 1Characteristic quartet and triplet for the ester ethyl group, shifted downfield compared to the ether ethoxy group.
3-Ethoxy-4-methylbenzaldehyde Route 2A distinct singlet peak for the aldehyde proton (~9.8-10 ppm).[10]
Unreacted Starting Material BothPeaks corresponding to the respective starting materials.

Section 2: Purification & Analytical Protocols

Question 4: What is the most reliable method to purify my crude this compound?

Answer: Recrystallization is the gold standard for purifying solid organic compounds like this.[11][12] The key is selecting the right solvent—one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution upon cooling.

Protocol: Recrystallization of this compound
  • Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. Toluene can also be effective.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) needed to fully dissolve the solid. This creates a saturated solution.

  • Decolorization (Optional): If your solution is colored, it may be due to polymeric impurities. Add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including activated carbon, if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can then be confirmed by melting point determination and HPLC analysis.[13]

Visualizing the Purification Workflow

G cluster_workflow Recrystallization Workflow start Crude Product dissolve 1. Dissolve in minimum hot solvent start->dissolve filter_hot 2. Hot Filtration (removes insolubles) dissolve->filter_hot cool 3. Slow Cooling & Ice Bath filter_hot->cool crystals Crystal Formation cool->crystals filter_cold 4. Vacuum Filtration crystals->filter_cold wash 5. Wash with ice-cold solvent filter_cold->wash dry 6. Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization of this compound.

Question 5: What is a standard method for assessing the final purity of my product?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantitative purity analysis of aromatic compounds like this.[14][15][16] It allows for the separation and quantification of the main product and any related impurities.

Protocol: HPLC Purity Analysis
  • Column: A C18 reverse-phase column is standard for this type of analysis.

  • Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is protonated.[15]

  • Detection: UV detection at a wavelength where the benzoic acid derivative has strong absorbance (e.g., ~254 nm).

  • Sample Preparation: Prepare a standard solution of your purified material in the mobile phase or a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

References

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Common side reactions in the Williamson synthesis of ethers. Benchchem.
  • Williamson ether synthesis. Wikipedia.
  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company.
  • How can benzoic acid be tested for purity? Quora.
  • Preparation of benzoic acid of high purity.
  • Process for preparing substituted benzoic acid.
  • Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. Alfa Chemistry.
  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
  • Application Notes and Protocols for Recrystallization of p-Toluic Acid Deriv
  • Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. The Journal of Engineering and Exact Sciences.
  • Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid. Benchchem.
  • High-Purity Benzoic Acid Standards for Accur
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry.

Sources

Technical Support Center: Synthesis of 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-methylbenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1][2] We will explore the common challenges and side reactions encountered during its synthesis, providing expert insights and actionable troubleshooting protocols to enhance yield, purity, and experimental success.

The most direct and common synthetic route to this compound involves the ethylation of 3-hydroxy-4-methylbenzoic acid via the Williamson ether synthesis.[3][4] This SN2 reaction, while straightforward in principle, is often complicated by competing reaction pathways that can significantly impact the outcome. This guide focuses on identifying, understanding, and mitigating these issues.

Core Synthesis Workflow

The primary reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

Synthesis_Workflow cluster_main Ideal Williamson Ether Synthesis SM 3-Hydroxy-4- methylbenzoic Acid Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Product 3-Ethoxy-4- methylbenzoic Acid Phenoxide->Product SN2 Attack EtX Ethylating Agent (e.g., EtI, EtBr) EtX->Product Salt Salt Byproduct (e.g., NaX)

Caption: Ideal workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction shows low conversion, and a significant amount of the 3-hydroxy-4-methylbenzoic acid starting material remains. What are the likely causes and how can I fix this?

Answer: Low conversion is typically traced back to three main factors: incomplete deprotonation of the phenol, insufficient reactivity of the reagents, or suboptimal reaction conditions.

  • Probable Cause A: Incomplete Deprotonation The phenolic hydroxyl group must be fully deprotonated to form the nucleophilic phenoxide. If the base is too weak, not used in sufficient quantity, or if water is present, this equilibrium will be unfavorable.

    • Solution:

      • Choice of Base: Use at least a stoichiometric equivalent of a strong base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or for a more robust reaction, sodium hydride (NaH). NaH drives the deprotonation irreversibly.[5]

      • Anhydrous Conditions: Ensure your solvent (e.g., DMF, Acetone) is anhydrous, especially when using water-sensitive bases like NaH. Dry glassware thoroughly before use.

      • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the base can help drive the deprotonation to completion.

  • Probable Cause B: Poor Reagent Reactivity The SN2 reaction rate is highly dependent on the leaving group of the ethylating agent.

    • Solution: The reactivity order for ethyl halides is Ethyl Iodide > Ethyl Bromide > Ethyl Chloride.[3] While more expensive, ethyl iodide will significantly increase the reaction rate and may improve yield if conversion is sluggish with ethyl bromide.

  • Probable Cause C: Suboptimal Reaction Conditions Even with the right reagents, incorrect temperature or time can stall the reaction.

    • Solution:

      • Temperature: While higher temperatures can promote side reactions, the reaction may require gentle heating (typically 50-80 °C) to proceed at a reasonable rate.[5] Monitor the reaction by TLC to find the optimal balance.

      • Reaction Time: Williamson ether syntheses can range from a few hours to overnight.[5] If conversion is low after a short period, consider extending the reaction time.

Question 2: My final product is contaminated with a significant impurity that I suspect is an ester. How did this happen and how can I prevent it?

Answer: This is a classic side reaction where the carboxylic acid moiety of either the starting material or the product is esterified.

  • Probable Cause: O-Alkylation of the Carboxylate The carboxylate anion, formed by the deprotonation of the carboxylic acid, can also act as a nucleophile and attack the ethylating agent. This is more likely to occur if a very strong base (like NaH) is used in excess, deprotonating both the phenol and the carboxylic acid.

  • Solution A: Two-Step Protection Strategy For the cleanest result, a protection-deprotection strategy is recommended.

    • Protection: First, convert the carboxylic acid of 3-hydroxy-4-methylbenzoic acid into a methyl or benzyl ester. This is commonly done using methanol or benzyl alcohol under acidic conditions (e.g., with H₂SO₄ or thionyl chloride).[6][7]

    • Etherification: Perform the Williamson ether synthesis on the protected ester. The phenolic hydroxyl is now the only primary site for deprotonation and alkylation.

    • Deprotection: Hydrolyze the ester back to a carboxylic acid using aqueous base (e.g., NaOH) followed by acidic workup.

  • Solution B: Reaction Condition Optimization If you wish to avoid extra steps, carefully control your reaction conditions.

    • Base Stoichiometry: Use a base like K₂CO₃, which is strong enough to deprotonate the phenol but less likely to fully deprotonate the carboxylic acid. Use just over one equivalent.

    • Temperature Control: Avoid excessive heat, which can favor the less-selective esterification reaction.

Question 3: I am observing byproducts that are not the starting material or the desired product. My mass spectrometry data suggests C-alkylation. Why is this happening?

Answer: The formation of C-alkylated byproducts is due to the ambident nature of the phenoxide nucleophile. The negative charge is not localized on the oxygen atom but is delocalized across the aromatic ring, creating nucleophilic carbon centers at the ortho and para positions.[3]

Side_Reactions cluster_competing Competing Reaction Pathways Phenoxide Phenoxide Intermediate O_Alkylation O-Alkylation (Desired) This compound Phenoxide->O_Alkylation SN2 (Oxygen attack) C_Alkylation_Ortho C-Alkylation (Side Reaction) 2-Ethyl-3-hydroxy-4-methylbenzoic acid Phenoxide->C_Alkylation_Ortho SN2 (Ring attack) C_Alkylation_Para C-Alkylation (Side Reaction) 5-Ethyl-3-hydroxy-4-methylbenzoic acid Phenoxide->C_Alkylation_Para SN2 (Ring attack) Elimination E2 Elimination (Side Reaction) Ethene + 3-Hydroxy-4-methylbenzoic acid Phenoxide->Elimination E2 (Base behavior) EtX Ethyl Halide EtX->O_Alkylation EtX->C_Alkylation_Ortho EtX->C_Alkylation_Para EtX->Elimination

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxy-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-ethoxy-4-methylbenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable pharmaceutical intermediates.[1][2] The unique trifunctional nature of the precursors—possessing a phenolic hydroxyl, a carboxylic acid, and a methyl group on an aromatic ring—presents specific challenges that require careful consideration of reaction conditions to achieve high yields and purity.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Section 1: Strategic Overview of Synthesis

The primary route to this compound is the etherification of 3-hydroxy-4-methylbenzoic acid.[3] The critical challenge in this transformation is the presence of two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid. A robust synthetic strategy must selectively O-alkylate the phenol without promoting unwanted side reactions. Two primary strategies are commonly employed, the choice of which depends on substrate reactivity, scale, and purification capabilities.

  • Direct Etherification: A one-step approach where a sufficient amount of base is used to deprotonate both the phenol and the carboxylic acid, followed by the addition of an ethylating agent. This method is faster but can be complicated by solubility issues and potential side reactions.

  • Protect-Etherify-Deprotect Strategy: A three-step sequence involving the initial protection of the carboxylic acid as an ester, followed by etherification of the phenol, and concluding with the hydrolysis of the ester to reveal the target acid.[4] This route offers greater control and often results in a cleaner product, albeit with a longer synthetic sequence.

The following workflow diagram illustrates the decision-making process for choosing a synthetic strategy.

Synthetic_Strategy cluster_direct Direct Etherification cluster_protect Protect-Etherify-Deprotect Start Start: 3-Hydroxy-4-methylbenzoic Acid Decision Evaluate Reaction Scale & Purity Requirements Start->Decision Direct_Base 1. Add ≥2 eq. Base (e.g., K₂CO₃, NaOH) Decision->Direct_Base Small Scale Rapid Synthesis Protect 1. Protect Carboxylic Acid (Fischer Esterification) Decision->Protect Large Scale High Purity Needed Direct_Alkyl 2. Add Ethylating Agent (e.g., EtI, EtBr) Direct_Base->Direct_Alkyl Direct_Workup 3. Acidic Work-up Direct_Alkyl->Direct_Workup End_Product Target: This compound Direct_Workup->End_Product Protect_Ether 2. Williamson Ether Synthesis Protect->Protect_Ether Deprotect 3. Saponification (Hydrolysis) Protect_Ether->Deprotect Deprotect->End_Product

Caption: Decision workflow for synthesizing this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered mostly starting material. What went wrong?

Answer: Low or no conversion is a frequent issue that typically points to one of three areas: inefficient deprotonation of the phenol, suboptimal reaction conditions, or the choice of reagents.

  • Probable Cause 1: Incomplete Deprotonation. The phenolic hydroxyl group must be converted to the more nucleophilic phenoxide to react with the ethylating agent.[5] For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient.[6] However, if your reagents are wet or the base is old, its effectiveness can be compromised.

    • Solution: Ensure all glassware is thoroughly dried. Use a fresh, anhydrous base. For the direct etherification of 3-hydroxy-4-methylbenzoic acid, remember that you need at least two equivalents of base: one to deprotonate the carboxylic acid and one for the phenol.

  • Probable Cause 2: Suboptimal Solvent Choice. The solvent plays a crucial role in the Williamson ether synthesis.[6] Protic solvents (like ethanol) can solvate the phenoxide, reducing its nucleophilicity.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6] These solvents effectively dissolve the reactants but do not hinder the nucleophile, accelerating the Sₙ2 reaction.

  • Probable Cause 3: Insufficient Temperature or Reaction Time. The Sₙ2 reaction has an activation energy barrier that must be overcome.[6] Room temperature reactions may be sluggish.

    • Solution: Heat the reaction mixture, typically between 60-100 °C.[6][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from 4 to 12 hours.[4][8]

Troubleshooting_Low_Yield Start Problem: Low or No Product Yield Check_Base Check Base: 1. Is it fresh/anhydrous? 2. Used ≥2 equivalents? Start->Check_Base Check_Solvent Check Solvent: Is it a polar aprotic solvent (DMF, DMSO, Acetonitrile)? Check_Base->Check_Solvent Yes Base_OK Solution: Use fresh, anhydrous base. Ensure correct stoichiometry. Check_Base->Base_OK No Check_Conditions Check Conditions: 1. Is temperature adequate (60-100°C)? 2. Monitored for completion by TLC/LC-MS? Check_Solvent->Check_Conditions Yes Solvent_OK Solution: Switch to DMF, DMSO, or acetonitrile. Check_Solvent->Solvent_OK No Conditions_OK Solution: Increase temperature and monitor reaction progress. Check_Conditions->Conditions_OK No End End Check_Conditions->End Yes (Consult Further)

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: I'm observing a significant byproduct that appears to be C-alkylated. How can I prevent this?

Answer: This is a classic problem of ambident nucleophilicity.[5] The phenoxide ion has electron density on both the oxygen and the aromatic ring (particularly at the ortho and para positions). The selectivity between O-alkylation (desired) and C-alkylation (undesired) is heavily influenced by the solvent.[6]

  • Cause: Use of protic or nonpolar solvents can lead to a "harder" interaction, favoring C-alkylation.

  • Solution: Employ polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, strongly favoring the desired O-alkylation pathway.[6]

Question 3: My work-up is difficult, and I'm getting emulsions or losing product. What can I do?

Answer: Work-up issues often arise from the solubility characteristics of the deprotonated benzoic acid (benzoate salt) formed during the reaction.

  • Cause: During the reaction, your product exists as a carboxylate salt. When you quench the reaction with water, this salt can act as a surfactant, leading to emulsions during extraction. If you don't properly acidify, the product will remain in the aqueous layer, leading to significant loss.

  • Solution: After the reaction is complete and cooled, quench with water and then carefully acidify the entire mixture with a 1-2 M HCl solution until the pH is ~2-3.[8] This crucial step protonates the carboxylate, making the final product much more soluble in organic solvents like ethyl acetate or diethyl ether.[8] If emulsions persist, adding a saturated brine solution can help break them by increasing the ionic strength of the aqueous phase.

Section 3: Detailed Experimental Protocols

Protocol 1: Direct Etherification of 3-Hydroxy-4-methylbenzoic Acid

This protocol is suitable for small-scale synthesis where speed is prioritized.

  • Materials:

    • 3-Hydroxy-4-methylbenzoic Acid (1.0 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-hydroxy-4-methylbenzoic acid (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of acid).

    • Add anhydrous potassium carbonate (2.5 eq) to the stirring solution.

    • Add the ethylating agent (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 70-80 °C and stir vigorously.

    • Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 6-12 hours).

  • Work-up & Purification:

    • Cool the reaction to room temperature and pour it into a beaker containing water (approx. 5 times the volume of DMF).

    • Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate of the product may form.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.[8]

Protocol 2: Three-Step Synthesis via Ester Protection

This protocol is recommended for higher purity and scalability.

  • Step A: Esterification of 3-Hydroxy-4-methylbenzoic Acid

    • Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (MeOH, approx. 15 mL per gram).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.2 eq) or a catalytic amount of concentrated sulfuric acid (H₂SO₄).[4]

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the methyl ester, which is often pure enough for the next step.

  • Step B: Etherification of Methyl 3-hydroxy-4-methylbenzoate

    • Follow the procedure outlined in Protocol 1 , using the methyl ester from Step A as the starting material.

    • Crucially, only 1.2-1.5 equivalents of base (K₂CO₃) are needed since there is no acidic carboxylic acid to neutralize.

  • Step C: Saponification (Hydrolysis) of the Ester

    • Dissolve the crude ether-ester from Step B (1.0 eq) in a mixture of methanol and water (e.g., 4:1 ratio).

    • Add an aqueous solution of sodium hydroxide (NaOH) (2.0 - 3.0 eq).[4]

    • Stir the mixture at room temperature or gently heat to 50 °C to facilitate hydrolysis, monitoring by TLC until the starting ester is consumed.[4][9]

    • Cool the reaction, remove the methanol under reduced pressure, and then follow the acidic work-up procedure described in Protocol 1 (Work-up & Purification, steps 2-6) to isolate the final this compound.[10]

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Why is the choice of base so critical in the Williamson ether synthesis? The base performs the essential first step of deprotonating the alcohol to form the alkoxide nucleophile.[6] For a phenol, the base must be strong enough to achieve this quantitatively but not so strong that it promotes side reactions. While strong bases like sodium hydride (NaH) are common for simple alcohols, milder bases like K₂CO₃ or NaOH are usually sufficient and safer for more acidic phenols.[6][11] The base's strength and steric bulk can also influence the balance between the desired Sₙ2 substitution and the competing E2 elimination side reaction.[5][6]

FAQ 2: Which ethylating agent is best: ethyl iodide, ethyl bromide, or diethyl sulfate? The reactivity order for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl. Ethyl iodide is the most reactive and will typically give the fastest reaction rates. Ethyl bromide is a good, less expensive alternative. Diethyl sulfate is also a potent ethylating agent but is more toxic and requires careful handling. For most lab-scale syntheses, ethyl iodide is an excellent choice to ensure complete conversion.

FAQ 3: When should I choose the direct vs. the protected synthesis route? Choose the direct route for rapid, small-scale syntheses where you can manage a potentially more complex purification. It avoids two extra steps, saving time and materials. Choose the protected route for larger-scale syntheses, when aiming for very high purity, or if the direct route gives intractable purification issues.[4] By protecting the carboxylic acid, you eliminate its interference, leading to a cleaner etherification reaction and often a simpler purification at that stage.

FAQ 4: What are the best analytical techniques to monitor this reaction and characterize the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest method. A more quantitative analysis can be achieved with High-Performance Liquid Chromatography (HPLC) or LC-MS.[12]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the structure by showing the characteristic ethoxy group signals (a triplet and a quartet in ¹H NMR) and the correct number and substitution pattern of aromatic protons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[12][13]

    • Infrared (IR) Spectroscopy: Shows the disappearance of the broad phenolic -OH stretch and the appearance of C-O-C ether stretches, alongside the characteristic carboxylic acid C=O and broad -OH stretches.[12]

Section 5: Data Summary

The following table summarizes typical reaction parameters for the key Williamson ether synthesis step (etherification of the phenolic hydroxyl).

ParameterRecommended ConditionRationale & Citation
Substrate 3-Hydroxy-4-methylbenzoic acid or its esterThe phenolic -OH is the target for etherification.
Base K₂CO₃, NaOHSufficiently basic for phenols, minimizes side reactions compared to stronger bases.[6]
Base Stoichiometry ≥2.0 eq (for acid); 1.2-1.5 eq (for ester)Must deprotonate all acidic protons present in the starting material.[14]
Ethylating Agent Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)Primary halides are ideal for Sₙ2 reactions, minimizing elimination.[6][15]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents favor O-alkylation and accelerate the Sₙ2 reaction.[6]
Temperature 60 - 100 °CProvides sufficient energy to overcome the activation barrier for the Sₙ2 reaction.[6][7]
Reaction Time 4 - 12 hoursSubstrate dependent; should be monitored by TLC or LC-MS for completion.[4][8]

References

  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Benchchem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Couplings with 2-(Chloromethyl)benzoic acid.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

  • Reddit. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Google Patents. (n.d.). CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • The Hive Methods Discourse. (2002). from p-toluic acid to 3-Meo-4-methyl-amphetamine. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025).
  • PubChem. (n.d.). Ethyl 3-ethoxy-4-methylbenzoate. Retrieved from [Link]

  • YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]

  • Organic Synthesis Intermediate: Understanding 3-Hydroxy-4-methylbenzoic Acid. (n.d.).
  • PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Ethoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we synthesize fundamental principles with practical, field-proven insights to empower you to achieve high-purity crystalline material efficiently.

Introduction: The Crystallization Challenge

This compound, an important intermediate in pharmaceutical synthesis, requires high purity, which is typically achieved through crystallization. However, like many substituted benzoic acids, its crystallization can be nuanced. Success hinges on a well-chosen solvent system and controlled conditions to manage phenomena like oiling out, polymorphism, and poor yield. This guide provides a structured, question-and-answer approach to troubleshoot these very issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is one of the most common challenges in crystallization. It occurs when the solute comes out of the supersaturated solution as a liquid phase (an oil) instead of a solid crystalline lattice.[1] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to an impure product when it finally solidifies.[1]

Causality: Oiling out typically happens when a compound's melting point is lower than the temperature of the solution from which it is precipitating. High levels of impurities can also significantly depress the melting point, exacerbating this issue. For reference, the closely related 3-Methoxy-4-methylbenzoic acid has a melting point of 152-154 °C. While not identical, this suggests this compound likely has a moderately high melting point, meaning oiling out is probably due to high supersaturation or an inappropriate solvent choice rather than an intrinsically low melting point.

Solutions:

  • Increase Solvent Volume: Your solution might be too concentrated, causing the compound to precipitate at a temperature above its melting point. Re-heat the solution and add more of the primary solvent until the oil redissolves. Then, allow it to cool more slowly.

  • Lower the Supersaturation Rate: Rapid cooling is a primary driver of oiling out.[1] A slower, more controlled cooling process allows crystals to nucleate and grow at a lower temperature.

  • Change the Solvent System: The solvent polarity may be too close to that of the solute. Switching to a less effective solvent or employing a mixed-solvent system can be highly effective.

  • Introduce Seed Crystals: Adding a few pure crystals of your compound to the solution just as it reaches the supersaturation point provides a template for proper crystal lattice formation, bypassing the kinetic barrier to nucleation that can lead to oiling out.[1][2]

Q2: I'm not getting any crystals at all, even after the solution has cooled. What should I do?

A2: The failure of a compound to crystallize from a cooled solution indicates that the solution is not sufficiently supersaturated. This is a common issue that can usually be resolved with a few simple techniques.

Causality: This problem arises from two primary causes: either too much solvent was used, or the chosen solvent is simply too effective at keeping the compound dissolved, even at low temperatures.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[3] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a single, pure "seed crystal" of this compound. This is the most reliable method to initiate crystallization.[3]

  • Increase Concentration: If induction methods fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, or the compound will crash out of solution too quickly. After reducing the volume, allow the solution to cool again.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes faintly cloudy (turbid). Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly. This is the principle behind mixed-solvent crystallization.[4]

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield indicates that a significant amount of your compound has remained in the mother liquor after filtration.

Causality: The most common reasons for poor yield are using an excessive amount of solvent, cooling the solution for an insufficient amount of time, or premature filtration.

Solutions:

  • Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude solid. Working with a precisely saturated solution is key.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 20-30 minutes before filtration. The solubility of benzoic acid derivatives generally decreases significantly at lower temperatures.[3]

  • Test the Mother Liquor: After filtration, take a small sample of the mother liquor and place it in a watch glass. Evaporate the solvent. If a significant amount of solid residue remains, it confirms that your yield can be improved by concentrating the mother liquor and attempting a second crop of crystals.

  • Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve some of your product.[5]

Q4: The crystals formed very rapidly and appear as a fine powder. What is the implication for purity?

A4: Rapid crystallization, often called "crashing out," typically traps impurities within the crystal lattice, defeating the purpose of the purification.[6] The goal of crystallization is slow, methodical growth, which allows for the selective incorporation of the correct molecules into the lattice.[7]

Causality: This is caused by an excessively high level of supersaturation, usually resulting from cooling the solution too quickly or using a solvent in which the compound has very low solubility even at high temperatures.

Solutions:

  • Control the Cooling Rate: Slow cooling is paramount.[6][7] Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath. This allows for the formation of larger, purer crystals.[8]

  • Use More Solvent: While minimizing solvent is important for yield, using slightly more than the absolute minimum can slow down the rate of crystallization and improve purity. The trade-off between yield and purity must be considered.

  • Re-dissolve and Re-crystallize: If your compound has crashed out, the best course of action is to re-heat the solution, add a small amount of additional solvent to ensure it is fully dissolved, and then cool it again, this time much more slowly.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[9] An ideal solvent will dissolve the solute poorly at room temperature but readily at its boiling point.

Materials:

  • Crude this compound

  • Small test tubes (10)

  • Selection of candidate solvents (see Table 1)

  • Hot plate or sand bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of your crude compound into separate test tubes.

  • Add 0.5 mL of a candidate solvent to each tube at room temperature. Agitate the mixture. Observe and record the solubility. A good candidate solvent will not dissolve the compound at this stage.[10]

  • For the solvents that did not dissolve the compound, gently heat the test tubes in a sand bath or on a hot plate.[10]

  • Observe if the compound dissolves completely at the solvent's boiling point. If it does, you have a potential single-solvent system.

  • Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature, then in an ice bath.

  • Observe the quality of the crystals that form. Look for well-defined crystals rather than a fine powder or oil.

  • If no single solvent is ideal, identify a "soluble" solvent and an "insoluble" solvent that are miscible to create a mixed-solvent system.[4]

Table 1: Candidate Solvents for this compound

Solvent ClassExample SolventsExpected Solubility ProfileRationale
Protic Water, Ethanol, MethanolSparingly soluble in cold water, more soluble in hot. Soluble in alcohols.[11]The carboxylic acid group allows for hydrogen bonding with protic solvents. An ethanol/water mixture is a classic choice for benzoic acids.[11]
Ester Ethyl AcetateLikely to be quite soluble.A moderately polar solvent that often works well for aromatic acids. May be part of a mixed system with a non-polar solvent.
Aromatic TolueneLikely soluble, especially when hot.The "like dissolves like" principle suggests the aromatic ring will interact well. Toluene is a good choice for recrystallizing similar toluic acid derivatives.
Non-Polar Hexane, HeptaneLikely insoluble.Excellent candidates for use as an "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.
Protocol 2: General Recrystallization Workflow

This protocol outlines a robust procedure once a suitable solvent system has been identified.

Workflow Diagram:

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot solvent to dissolve A->B Heat & stir C 3. (Optional) Hot gravity filtration to remove insoluble impurities B->C If solids remain D 4. Slow cooling to room temperature B->D If solution is clear C->D E 5. Further cooling in ice bath D->E Induces max precipitation F 6. Collect crystals via suction filtration E->F G 7. Wash with minimal ice-cold solvent F->G H 8. Dry crystals under vacuum G->H

Caption: General workflow for single-solvent recrystallization.

Advanced Troubleshooting: Polymorphism

Q5: The melting point of my recrystallized product is sharp, but different from a previous successful batch. Could this be polymorphism?

A5: Yes, this is a distinct possibility. Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[11] These different forms, or polymorphs, have different crystal lattice arrangements and, consequently, different physical properties, including melting point, solubility, and stability. Benzoic acid and its derivatives are known to exhibit polymorphism.[5][11]

Causality: The specific polymorph obtained can be influenced by factors such as the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs.[5]

Investigative Actions:

  • Characterization: Use analytical techniques like Differential Scanning Calorimetry (DSC) to confirm different thermal behaviors and Powder X-Ray Diffraction (PXRD) to identify different crystal lattice structures.

  • Solvent Screening: Crystallize small batches of the material from a wide range of solvents with varying polarities. This can help identify and isolate different polymorphic forms.

  • Controlled Cooling: Experiment with different cooling profiles (e.g., rapid cooling vs. very slow, multi-stage cooling) to see how it impacts the resulting crystal form.

Troubleshooting Flowchart for Unexpected Melting Point:

G Start Recrystallized product has sharp but unexpected MP CheckPurity Is the MP broad? Start->CheckPurity Impure Likely contains impurities. Review crystallization protocol (e.g., cooling rate, solvent amount). CheckPurity->Impure Yes Pure Likely pure. Consider polymorphism. CheckPurity->Pure No Analyze Characterize with DSC/PXRD to confirm different forms. Pure->Analyze Experiment Perform new crystallizations: - Vary solvents - Vary cooling rates Analyze->Experiment Identify Identify conditions that reproducibly yield the desired polymorph. Experiment->Identify

Caption: Decision tree for investigating an unexpected melting point.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). ACS Publications. Retrieved from [Link]

  • How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind. Retrieved from [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation. (2021, March 4). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Conformational polymorphism of 3-(azidomethyl)benzoic acid. (n.d.). PMC - NIH. Retrieved from [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021, December 11). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Cooling Rate and Crystal Size. (n.d.). Seth Stein - Northwestern University. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. (2018, April 13). Globe Thesis. Retrieved from [Link]

  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Ethoxy-4-methylbenzoic acid (CAS No. 1250606-59-7). This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth guidance on handling, storage, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an aromatic carboxylic acid. Its structure, featuring an ethoxy group, a methyl group, and a carboxylic acid on a benzene ring, makes it a versatile intermediate in organic synthesis. While specific data for this exact molecule is limited, its close analogs, such as 3-Methoxy-4-methylbenzoic acid, are used as precursors and building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[1] It is also valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

Q2: What are the key physicochemical properties of this compound?

Summarizing data from the target molecule and its close structural analogs is crucial for experimental design.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 1250606-59-7[2]
Molecular Formula C₁₀H₁₂O₃Derived
Molecular Weight 180.20 g/mol Derived
Appearance Typically a white to off-white crystalline powder.[1]
Melting Point Data not widely available. The closely related 3-Methoxy-4-methylbenzoic acid has a melting point of 152-154 °C.[3][4][5]N/A
Solubility Expected to be poorly soluble in water but soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate.General chemical principles
Stability The compound is generally stable under recommended storage conditions.[1]N/A

Q3: What are the primary safety hazards associated with this compound?

As a member of the carboxylic acid family, this compound should be handled with care. Potential hazards, extrapolated from related benzoic acid derivatives, include:

  • Skin Irritation: Prolonged contact can cause redness and irritation.[6]

  • Serious Eye Irritation: The dust or crystals can cause significant eye irritation or damage.[6][7]

  • Respiratory Irritation: Inhaling dust may irritate the respiratory system, leading to coughing or shortness of breath.[4][6]

  • Ingestion: While having low acute toxicity, ingestion of large amounts may cause gastrointestinal distress.[6]

Always consult the most current Safety Data Sheet (SDS) for the specific material you are using.

Q4: What are the correct storage procedures for this compound?

Proper storage is essential to maintain the integrity of the compound and ensure laboratory safety.

  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination.[8][9]

  • Environment: Keep the container in a cool, dry, and well-ventilated area.[8][9][10]

  • Incompatibilities: Segregate from strong bases, oxidizing agents, and reactive metals.[11][12][13] Carboxylic acids can react exothermically with bases and can be corrosive to metals.[11][14] Do not store on metal shelving, which can corrode over time.[11][12]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[9][13]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing causal explanations and actionable solutions.

Issue 1: Poor or Incomplete Dissolution

You are attempting to prepare a stock solution for a reaction or assay, but the this compound powder is not dissolving.

  • Potential Cause 1: Incorrect Solvent Choice. The polarity of the solvent may be inappropriate. Aromatic carboxylic acids have limited solubility in non-polar solvents (like hexane) and water.

  • Potential Cause 2: Insufficient Temperature. Solubility is often temperature-dependent. At room temperature, the dissolution rate may be very slow, especially for preparing concentrated solutions.

  • Potential Cause 3: Supersaturation. You may be attempting to create a solution that is above the compound's solubility limit in that specific solvent.

Protocol: Preparing a Stock Solution
  • Solvent Selection: Choose an appropriate polar organic solvent. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, or ethanol are excellent starting points.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a portion of the chosen solvent to the vial.

  • Mechanical Agitation: Vortex or stir the mixture. If dissolution is slow, proceed to the next step.

  • Gentle Warming & Sonication (Optional):

    • Place the vial in a sonicator bath for 5-10 minutes.

    • Alternatively, gently warm the mixture in a water bath (e.g., to 30-40°C). Do not overheat, as this could degrade the compound or evaporate the solvent.

  • Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.

  • Storage: Store the stock solution as recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. Always bring the solution to room temperature and ensure it is fully dissolved before use.

Issue 2: Reaction Failure or Low Yield (e.g., Amide or Ester Formation)

You are using this compound in a coupling reaction, but the desired product is not forming or the yield is significantly lower than expected.

  • Causality: The carboxylic acid functional group is not inherently reactive toward nucleophiles like amines or alcohols. The hydroxyl (-OH) of the carboxyl group is a poor leaving group. For a reaction to proceed efficiently, the carbonyl carbon must be made more electrophilic through "activation."

Workflow: Carboxylic Acid Activation for Amide Coupling

The following diagram illustrates a common and reliable method for activating a carboxylic acid for subsequent reaction with an amine.

G cluster_0 Activation Step cluster_1 Coupling Step A This compound C Activated Intermediate (O-acylisourea ester) A->C Reaction in aprotic solvent (e.g., DMF, DCM) B Coupling Agents (e.g., EDC, HOBt) D Primary or Secondary Amine E Amide Product C->E Reaction D->E Nucleophilic Attack

Sources

Technical Support Center: Characterization of 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 3-Ethoxy-4-methylbenzoic acid (CAS No. 7151-68-0). This document is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and in-depth procedural guidance. As a key pharmaceutical intermediate, ensuring the purity, identity, and stability of this compound is paramount.[1][2] This guide addresses common challenges encountered during its analysis using fundamental techniques.

Part 1: General Sample Preparation & Handling

Proper sample handling is the foundation of reliable analytical data. Errors at this stage can propagate through the entire characterization workflow.

Q: My analytical results are inconsistent. Could my sample handling be the issue?

A: Absolutely. Inconsistent results often trace back to pre-analytical variables. This compound is a stable crystalline powder under standard conditions, but issues can arise in solution.[2]

  • Solubility: Benzoic acid derivatives have pH-dependent aqueous solubility.[3] In neutral or acidic water, solubility is low. For reversed-phase HPLC, it's best practice to dissolve the sample in the mobile phase itself or a solvent slightly weaker than the mobile phase (e.g., a small amount of acetonitrile or methanol) to ensure compatibility and prevent precipitation upon injection.[4]

  • Stability in Solution: While generally stable, aromatic esters and acids can be susceptible to degradation under certain conditions, such as prolonged exposure to high heat, extreme pH, or light.[5] It is always recommended to prepare solutions fresh. If storage is necessary, keep solutions refrigerated (2-8°C) and protected from light.

  • Filtration: All samples for chromatographic analysis must be filtered through a 0.2 µm or 0.45 µm syringe filter. This prevents particulate matter from clogging instrument tubing or the column inlet frit, which can cause pressure issues and distorted peak shapes.[4]

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for assessing the purity and quantifying this compound. However, the carboxylic acid functional group presents specific challenges.

Frequently Asked Questions (HPLC)

Q: Why is my peak for this compound showing significant tailing in reversed-phase HPLC?

A: Peak tailing is the most common issue for acidic compounds on silica-based C18 columns.[6] There are two primary causes:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica stationary phase are acidic and can form strong secondary ionic interactions with the deprotonated carboxylate group of your analyte. This mixed-mode retention mechanism causes the analyte to elute slowly from these active sites, resulting in a tailed peak.[4][6]

  • Analyte Ionization: The pKa of benzoic acid is approximately 4.2. The electron-donating ethoxy and methyl groups on your compound will likely result in a slightly higher pKa. If the mobile phase pH is close to the analyte's pKa, both the neutral (protonated) and ionized (deprotonated) forms will exist in equilibrium. The ionized form interacts more strongly with residual silanols, leading to peak broadening and tailing.[6]

Q: How can I eliminate peak tailing and achieve a sharp, symmetrical peak?

A: The key is to suppress the ionization of both the analyte and the stationary phase silanols.

  • Control Mobile Phase pH: The most effective solution is to lower the mobile phase pH. The pH should be at least 1.5 to 2 units below the analyte's pKa.[4] A starting pH of 2.5 is recommended. This ensures the carboxylic acid is fully protonated (neutral form), minimizing interactions with silanols. It also protonates the silanol groups, further reducing their activity.[6] Use additives like 0.1% phosphoric acid or 0.1% formic acid to control the pH.

  • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal accessible silanol groups. Using such a column is highly recommended for analyzing polar or ionizable compounds.[6]

Troubleshooting Guide: HPLC Peak Shape Issues

HPLC_Troubleshooting Start Start: Poor Peak Shape (Tailing/Fronting) CheckpH Is Mobile Phase pH 1.5-2 units below pKa? Start->CheckpH AdjustpH Action: Lower pH to ~2.5 using 0.1% H₃PO₄ or Formic Acid CheckpH->AdjustpH No CheckColumn Is column a modern, end-capped C18? CheckpH->CheckColumn Yes AdjustpH->CheckColumn UseEndCapped Action: Switch to a high-purity, end-capped column CheckColumn->UseEndCapped No CheckOverload Is peak fronting observed? CheckColumn->CheckOverload Yes UseEndCapped->CheckOverload ReduceConc Action: Dilute sample or reduce injection volume CheckOverload->ReduceConc Yes SolventMismatch Is sample solvent stronger than mobile phase? CheckOverload->SolventMismatch No GoodPeak Result: Symmetrical Peak ReduceConc->GoodPeak MatchSolvent Action: Dissolve sample in mobile phase or weaker solvent SolventMismatch->MatchSolvent Yes SolventMismatch->GoodPeak No MatchSolvent->GoodPeak

Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm), preferably end-capped.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (H₃PO₄), analytical grade

  • Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile : Water (50:50 v/v) with 0.1% H₃PO₄Isocratic elution is simple and robust. Phosphoric acid ensures a low pH to suppress ionization.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 10 µLA standard volume to avoid column overload.
Detection UV at 240 nmBenzoic acid derivatives typically have strong UV absorbance. A PDA detector can be used to confirm peak purity.
  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase as described above. Mix thoroughly and degas using sonication or vacuum filtration to remove dissolved gases that can cause baseline noise.[4]

    • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Filter the solution through a 0.45 µm syringe filter.

    • System Equilibration: Flush the column with the mobile phase for at least 20 column volumes or until a stable baseline is achieved.[4]

    • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis:

    • Determine the retention time and peak area.

    • Calculate purity using the area percent method.

    • Confirm the identity of the main peak by comparing its retention time with the reference standard.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of carboxylic acids is highly challenging due to their polarity and low volatility.

Frequently Asked Questions (GC-MS)

Q: I injected my sample directly into the GC-MS, but I see a very broad, tailing peak or no peak at all. What is wrong?

A: This is expected. The polar carboxylic acid group interacts strongly with active sites (free silanol groups) in the GC inlet liner and column.[7] This leads to:

  • Poor Volatility: The compound does not vaporize efficiently in the hot inlet.

  • Adsorption: The molecule adsorbs onto active surfaces, leading to severe peak tailing and loss of signal.

  • Thermal Degradation: At high temperatures, the carboxylic acid may decarboxylate.

Q: How do I make this compound suitable for GC-MS analysis?

A: Derivatization is mandatory. This process chemically modifies the polar -COOH group into a less polar, more volatile, and more thermally stable functional group.[7] The most common methods for carboxylic acids are:

  • Silylation: Converts the acidic proton into a trimethylsilyl (TMS) group using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This is a fast and effective method.

  • Alkylation (Esterification): Converts the carboxylic acid into an ester (e.g., methyl or ethyl ester). This can be done with reagents like diazomethane (highly effective but hazardous) or by heating with an alcohol (e.g., methanol) under acidic catalysis.[8]

Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow Start Start: Sample of This compound Prep Accurately weigh sample into a reaction vial Start->Prep Dry Ensure sample is anhydrous (moisture consumes reagent) Prep->Dry Deriv Add solvent (e.g., Pyridine) and Silylation Reagent (BSTFA) Dry->Deriv React Heat vial (e.g., 70°C for 30 min) to complete the reaction Deriv->React Inject Inject an aliquot of the derivatized sample into GC-MS React->Inject Analyze Acquire and analyze data (Identify TMS-ester peak) Inject->Analyze

Experimental Protocol: Silylation for GC-MS Analysis
  • Materials:

    • This compound sample.

    • BSTFA (+1% TMCS) silylation reagent.

    • Anhydrous pyridine or acetonitrile (derivatization grade).

    • 2 mL GC vials with screw caps and septa.

  • Procedure:

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 200 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA reagent to the vial.

    • Immediately cap the vial tightly and vortex for 10 seconds.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature. The sample is now ready for injection.

  • Suggested GC-MS Conditions:

ParameterRecommended Setting
GC Column 30m x 0.25mm x 0.25µm DB-5ms or equivalent
Inlet Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 50 - 400 m/z
  • Data Analysis:

    • Look for the mass spectrum corresponding to the TMS derivative. The molecular ion (M+) will be at m/z 238 (166 - 1 + 73).

    • Key fragments often include M-15 (loss of a methyl group from TMS).

Part 4: NMR and FTIR Spectroscopic Analysis

Q: What are the expected signals in the ¹H NMR spectrum of this compound?

A: The ¹H NMR spectrum provides unambiguous structural confirmation. The following signals are expected (shifts are approximate and depend on the solvent):

ProtonsMultiplicityApprox. Chemical Shift (ppm)Integration
-COOHSinglet (broad)> 10 ppm1H
Aromatic HMultiplets7.5 - 7.8 ppm3H
-OCH₂CH₃Quartet~4.1 ppm2H
Ar-CH₃Singlet~2.3 ppm3H
-OCH₂CH₃Triplet~1.4 ppm3H

Note: The acidic -COOH proton is often broad and may exchange with residual water in the solvent, sometimes disappearing entirely. Running the NMR in DMSO-d₆ can help in observing this proton more reliably.[9][10]

Q: What key peaks should I look for in the FTIR spectrum?

A: FTIR is excellent for confirming the presence of key functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretch2500 - 3300Very broad, often overlapping C-H stretches
Aromatic C-HStretch3000 - 3100Sharp, medium intensity
Aliphatic C-HStretch2850 - 2980Sharp, medium intensity
Carboxylic Acid C=OStretch1680 - 1710Strong, sharp
Aromatic C=CStretch1580 - 1620 & 1450 - 1520Medium to strong, sharp peaks
C-O StretchStretch1200 - 1300Strong (part of the "fingerprint" region)

The NIST Chemistry WebBook is an excellent resource for reference spectra of related compounds.[11]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common HPLC problems and solutions for organic acid analysis.
  • ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Supporting Information for scientific public
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2014). What would be the ideal conditions of HPLC for organic acid detection?. [Link]

  • Quora. (2018). How can benzoic acid be tested for purity?. [Link]

  • BenchChem. (2025). Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]

  • Benzoic Acid Assay by Titr
  • NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST Chemistry WebBook. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • USDA FSIS. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST Chemistry WebBook (Mass Spectrum). [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Scribd. (n.d.). Discussion of Benzoic Acid Identification Test. [Link]

  • NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Acids: Derivatiz
  • BenchChem. (2025).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). [Link]

  • BenchChem. (2025). Technical Support Center: Impurity Profiling of 4-Methoxybenzoic Acid using GC-MS.
  • eScholarship. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022).
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.).
  • Experiment 12.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. [Link]

  • Journal of the American Chemical Society. (2026). Generic Vitrification of Prototype Metal–Organic Frameworks Linked by Rigid Dicarboxylate Linkers. [Link]

  • BenchChem. (2025).
  • PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • Scribd. (n.d.). 2025-26 II Puc Model Question Paper-1 With Answers. [Link]

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Technical Support Center: Catalyst Selection for 3-Ethoxy-4-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 17, 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-Ethoxy-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable intermediate. The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reaction scalability. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively. Our focus is on the critical role of catalyst selection in the most common and efficient synthetic route: the Williamson ether synthesis.

Core Concept: The Williamson Ether Synthesis Pathway

The most reliable method for preparing this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.[1] For our target molecule, the precursor is 3-hydroxy-4-methylbenzoic acid. A common strategy involves first protecting the carboxylic acid functional group as an ester (e.g., a methyl ester) to prevent the acidic proton from interfering with the base used for etherification. The synthesis, therefore, is typically a two-step process:

  • Etherification: O-alkylation of the phenolic hydroxyl group of methyl 3-hydroxy-4-methylbenzoate using an ethylating agent.

  • Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid product.

Synthetic_Pathway Start Methyl 3-hydroxy- 4-methylbenzoate Intermediate Methyl 3-ethoxy- 4-methylbenzoate Start->Intermediate Step 1: Etherification Base, Catalyst Ethylating Agent (e.g., EtBr) Product 3-Ethoxy-4-methyl- benzoic Acid Intermediate->Product Step 2: Hydrolysis NaOH or LiOH, then H+ workup

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning the synthesis. Which catalyst system is recommended for the etherification step?

A1: The "catalyst" in this Williamson ether synthesis is a system comprising a base and an optional but highly recommended Phase Transfer Catalyst (PTC) .

  • Choice of Base: The base's role is to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide anion.

    • Potassium Carbonate (K₂CO₃): This is often the preferred base. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions. A key advantage is that it generates potassium hydrogen carbonate (KHCO₃) as a byproduct, which helps keep the reaction medium relatively dry, improving reactivity.[2]

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): While effective, strong hydroxides introduce water into the reaction, which can hydrate the phenoxide anion and reduce its nucleophilicity.[2] If using aqueous NaOH, a PTC is almost essential.

  • Phase Transfer Catalyst (PTC): A PTC is crucial for achieving high yields and reasonable reaction times, especially on a larger scale. The reaction involves two phases: an organic phase containing the ethylating agent (e.g., bromoethane) and a solid or aqueous phase containing the phenoxide salt. The PTC shuttles the phenoxide anion from the solid/aqueous phase to the organic phase where the reaction occurs.

    • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) are excellent choices. TBAI can act as a co-catalyst by forming the more reactive ethyl iodide in situ.[2]

    • Polyethylene Glycols (PEG): Low molecular weight PEGs, such as PEG-400, are effective, low-cost, and environmentally benign PTCs that can facilitate the reaction, sometimes even under solvent-free conditions.[3][4]

Recommendation: For robust and scalable synthesis, we recommend using potassium carbonate (K₂CO₃) as the base in combination with tetrabutylammonium bromide (TBAB) as the phase transfer catalyst in a polar aprotic solvent like acetonitrile or DMF.[1]

Q2: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix this?

A2: Low yield is the most common issue and can stem from several factors. Follow this troubleshooting workflow to diagnose the problem.

Troubleshooting_Workflow Start Low Yield Observed Check1 Check Reagent Purity & Stoichiometry Start->Check1 Sol1 Use dry solvents. Ensure base is anhydrous. Use slight excess (1.1-1.2 eq) of ethylating agent. Check1->Sol1 Issues Found Check2 Review Reaction Conditions Check1->Check2 OK Sol1->Check2 Sol2 Increase temperature (50-80 °C). Extend reaction time (monitor by TLC). Ensure efficient stirring. Check2->Sol2 Sub-optimal Check3 Is a Phase Transfer Catalyst (PTC) being used? Check2->Check3 OK Sol2->Check3 Sol3_Yes Increase PTC loading slightly (1-5 mol%). Consider switching from TBAB to TBAI. Check3->Sol3_Yes Yes Sol3_No Introduce a PTC (e.g., TBAB, 5 mol%) to improve reaction rate. Check3->Sol3_No No Check4 Examine Workup Procedure Sol3_Yes->Check4 Sol3_No->Check4 Sol4 Ensure complete hydrolysis of ester. Acidify aqueous layer to pH 2-3 to precipitate all product. Perform multiple extractions. Check4->Sol4 Issues Found End Yield Improved Check4->End OK Sol4->End

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Potential Cause Explanation & Solution
Incomplete Deprotonation The phenoxide is the active nucleophile. If deprotonation is incomplete, the reaction rate will be slow. Solution: Ensure your base (e.g., K₂CO₃) is finely powdered and anhydrous. Use at least 1.5-2.0 equivalents.
Presence of Water Water can hydrate the phenoxide, shielding it and reducing its nucleophilicity.[2] Solution: Use anhydrous solvents (e.g., dry acetonitrile or DMF) and reagents. If using aqueous base is unavoidable, a PTC is essential.
Poor Reagent Quality The ethylating agent (e.g., bromoethane, diethyl sulfate) may have degraded. Solution: Use freshly opened or purified reagents.
Sub-optimal Temperature/Time The Williamson ether synthesis is an Sₙ2 reaction and requires sufficient thermal energy.[1] Solution: Conduct the reaction at an elevated temperature (typically 50-100 °C) and monitor its progress by TLC until the starting material is consumed (can take 1-8 hours).[1]
Inefficient Mixing In a solid-liquid phase transfer reaction, efficient stirring is critical to ensure interaction between phases. Solution: Use a mechanical stirrer for larger scale reactions to ensure the solid base is well-suspended.
Q3: I'm observing a significant byproduct that I suspect is from C-alkylation. How can I improve selectivity for O-alkylation?

A3: Aryloxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1] Several factors influence this selectivity:

  • Solvent: This is the most critical factor.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are highly recommended as they solvate the cation (K⁺) but leave the phenoxide anion relatively "free" and highly reactive at the oxygen atom, thus favoring O-alkylation.[1]

    • Protic Solvents (e.g., Ethanol, Water): These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide, making it less available for reaction. This can increase the proportion of C-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can play a role. "Tighter" ion pairs can sometimes favor C-alkylation. Using a PTC helps create a "naked" anion in the organic phase, promoting O-alkylation.

Solution: Switch to a dry, polar aprotic solvent like DMF or acetonitrile. If you are not already using a phase transfer catalyst, adding one will significantly improve O-alkylation selectivity.

Q4: The final hydrolysis step is not going to completion. What should I do?

A4: Incomplete hydrolysis of the methyl ester intermediate is a common issue that complicates purification.

  • Insufficient Base: Ensure you are using a molar excess of the hydrolyzing base (typically 2-4 equivalents of NaOH or LiOH).[5]

  • Reaction Time/Temperature: While many ester hydrolyses proceed at room temperature, sterically hindered or electron-rich esters can be sluggish. Gently heating the reaction mixture (e.g., to 40-60 °C) can accelerate the reaction.[5] Monitor by TLC to confirm the disappearance of the starting ester.

  • Solubility: Ensure the ester is fully dissolved. A co-solvent system like THF/water or Methanol/water is typically used to create a homogeneous solution.[5]

Solution: Increase the equivalents of NaOH to 3.0 and gently heat the reaction to 50 °C for 2-4 hours, monitoring by TLC every hour.

Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 3-ethoxy-4-methylbenzoate (Etherification)
  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-hydroxy-4-methylbenzoate (1.0 eq), finely powdered anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Add dry acetonitrile as the solvent (approx. 5 mL per gram of starting material).

  • Begin vigorous stirring to create a fine suspension.

  • Add bromoethane (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr). Wash the solid cake with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, which can be used in the next step or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Dissolve the crude methyl 3-ethoxy-4-methylbenzoate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add sodium hydroxide (3.0 eq) and stir the mixture at 50 °C.

  • Monitor the hydrolysis by TLC until the starting ester spot has disappeared (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove any non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2 using 2M HCl. The product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Data: Comparison of Catalytic Systems

The following table summarizes typical results for the etherification step (Protocol 1) under different catalytic conditions, demonstrating the significant advantage of using a Phase Transfer Catalyst.

Base Catalyst Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃NoneAcetonitrile8012~45%
K₂CO₃TBAB (5 mol%) Acetonitrile804>90%
NaOH (aq)NoneToluene8024<20%
NaOH (aq)PEG-400 (10 mol%) Toluene808~85%

References

  • Title: Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent Source: Synthetic Communications URL: [Link]

  • Title: Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent (Full Text) Source: Marcel Dekker, Inc. URL: [Link]

  • Title: Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol Source: Phase-Transfer Catalysis (PTC) Organics, Inc. URL: [Link]

  • Title: Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions Source: White Rose eTheses Online URL: [Link]

  • Title: organic synthesis: benzoic acid via a grignard reaction Source: University of Calgary URL: [Link]

  • Title: Phase transfer catalysed esterification of phenols with aliphatic acid chlorides Source: ResearchGate URL: [Link]

  • Title: PTC Etherification of a Phenol Source: PTC Organics, Inc. URL: [Link]

  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

  • Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions Source: PubMed URL: [Link]

  • Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Williamson Ether Synthesis - ChemTalk Source: ChemTalk URL: [Link]

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Williamson Ether Synthesis - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL: [Link]

  • Title: Grignard Reaction Source: St. Olaf College URL: [Link]

  • Title: The Williamson Ether Synthesis Source: University of Missouri–St. Louis URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: GRIGNARD REACTION – Synthesis of Benzoic Acid Source: University of Wisconsin-River Falls URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Experiment 06 Williamson Ether Synthesis Source: University of Wisconsin-La Crosse URL: [Link]

  • Title: organic synthesis: benzoic acid via a grignard reaction (Full Text) Source: University of Calgary URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Williamson ether synthesis (video) Source: Khan Academy URL: [Link]

  • Title: Struggling with Suzuki Reaction Source: Reddit URL: [Link]

  • Title: Predict the product of the reaction of p-methyl benzoic acid with each of the following: CH_3MgBr in ether, then H_3O^+. Source: Clutch Prep URL: [Link]

  • Title: All about the 3-Methoxy 4-Methyl Methyl Benzoate Source: Jai Swaminarayan Multichem URL: [Link]

  • Title: Synthesis of Benzoic Acid Using the Grignard Reaction in Lab Source: Docsity URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: from p-toluic acid to 3-Meo-4-methyl-amphetamine Source: The Hive URL: [Link]

  • Title: Synthetic method of 3-ethoxy-4-methoxybenzaldehyde Source: Google Patents URL

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Validation & Comparative

A Researcher's Guide to 3-Alkoxy-4-Methylbenzoic Acids: A Comparative Analysis of Methoxy and Ethoxy Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and materials science, substituted benzoic acids serve as indispensable building blocks. The seemingly subtle substitution of a methoxy group for an ethoxy group can profoundly alter a molecule's physicochemical properties, impacting everything from solubility and crystallinity to biological activity and metabolic stability. This guide provides a detailed comparative analysis of 3-Methoxy-4-methylbenzoic acid and its close analog, 3-Ethoxy-4-methylbenzoic acid. We delve into their physicochemical profiles, synthetic pathways, and potential applications, offering field-proven insights and detailed experimental protocols to guide researchers in selecting the optimal synthon for their specific application. This document is designed for drug development professionals and researchers who require a deep, mechanistic understanding of how minor structural modifications can drive significant functional changes.

Introduction: More Than a Methylene Group

3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0) is a well-characterized and commercially available intermediate widely used in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] Its structural isomer, this compound (CAS 1250606-59-7), is a less-documented but equally important analog. The core difference—a single methylene (-CH2-) unit—introduces critical variations in lipophilicity, steric bulk, and metabolic profile. Understanding these differences is paramount for rational drug design and materials engineering. This guide will systematically dissect these variations, providing both established data for the methoxy compound and a predictive, mechanistically grounded analysis for its ethoxy counterpart.

Part 1: Comparative Physicochemical Profile

The addition of an ethyl group in place of a methyl group directly influences key physical properties. The increased carbon content enhances lipophilicity (hydrophobicity), which can significantly affect a compound's solubility, membrane permeability, and interaction with biological targets.[3]

Property3-Methoxy-4-methylbenzoic acidThis compoundRationale for Difference
CAS Number 7151-68-0[1]1250606-59-7[4]N/A
Molecular Formula C₉H₁₀O₃C₁₀H₁₂O₃Addition of a -CH₂- group.
Molecular Weight 166.17 g/mol 180.20 g/mol Increased mass from the ethyl group.
Melting Point 152-154 °C[5]Data not widely published; predicted to be slightly lower.The bulkier ethoxy group may disrupt crystal lattice packing efficiency compared to the methoxy group, often leading to a lower melting point.
Appearance White to off-white crystalline powder[2]Predicted to be a white to off-white solid.Similar chromophores and solid-state nature.
Aqueous Solubility Low[1]Predicted to be lower than the methoxy analog.Increased lipophilicity from the ethyl group reduces affinity for polar solvents like water.
LogP (Predicted) ~2.1~2.5The additional methylene group significantly increases the partition coefficient, favoring distribution into nonpolar environments.
Acidity (pKa) Predicted to be similar to methoxy analog (~4.1-4.3)Predicted to be very similar to methoxy analog.The primary electronic influence on the carboxylic acid comes from the oxygen atom's inductive and resonance effects, which are not dramatically altered between methoxy and ethoxy groups.[6]

Part 2: Synthesis and Mechanistic Analysis

The synthesis of these two compounds generally follows a common pathway, typically involving the alkylation of a phenolic precursor followed by oxidation of the methyl group at the 4-position or carboxylation of an organometallic intermediate.

General Synthetic Workflow

The choice of alkylating agent (methyl vs. ethyl) is the key differentiating step. A common and robust approach starts from 3-hydroxy-4-methylbenzoic acid or a related precursor.

G cluster_0 Step 1: Protection (Optional) cluster_1 Step 2: Alkylation (Key Step) cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Product P1 3-Hydroxy-4-methylbenzoate Ester P2_Me Williamson Ether Synthesis (e.g., DMS, MeI) P1->P2_Me Methylation P2_Et Williamson Ether Synthesis (e.g., DES, EtI) P1->P2_Et Ethylation P3 Saponification (Base Hydrolysis) P2_Me->P3 P2_Et->P3 P4_Me 3-Methoxy-4-methylbenzoic acid P3->P4_Me Workup P4_Et This compound P3->P4_Et Work-up

Caption: General synthetic workflow for 3-alkoxy-4-methylbenzoic acids.

Causality Behind Experimental Choices:

  • Ester Protection: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to alkylation. This is because the phenolic hydroxyl group is more acidic than the carboxylic acid is nucleophilic, but using a strong base (like NaH) to deprotonate the phenol could potentially lead to side reactions with an unprotected carboxylic acid. Esterification prevents this and improves solubility in organic solvents.

  • Williamson Ether Synthesis: This is the classic and most reliable method for forming the ether linkage. A base (e.g., K₂CO₃, NaH) deprotonates the phenolic hydroxyl, creating a nucleophilic phenoxide that attacks the electrophilic alkyl halide (e.g., dimethyl sulfate (DMS), ethyl iodide (EtI)). The choice of a weaker base like K₂CO₃ is often sufficient and safer for scale-up.

  • Saponification: Base-catalyzed hydrolysis (saponification) with NaOH or KOH is the standard method to convert the ester back to the carboxylic acid. The final product is then isolated by acidic workup, which protonates the carboxylate salt, causing the free acid to precipitate.

Part 3: Applications in Drug Discovery & Materials Science

While data for the ethoxy analog is sparse, the well-documented roles of the methoxy compound provide a strong basis for understanding its potential.

  • 3-Methoxy-4-methylbenzoic Acid: This compound is a vital intermediate.[7] It serves as a key building block for APIs targeting a range of conditions, from respiratory and kidney diseases (e.g., in the synthesis of Zafirlukast and Finerenone) to cardiovascular and CNS disorders.[2][7] Its structure is a common scaffold in structure-activity relationship (SAR) studies, where the methoxy and methyl groups can be modified to fine-tune binding affinity and pharmacokinetic properties.[2]

  • This compound (A Predictive Outlook): The primary functional difference conferred by the ethoxy group is increased lipophilicity.

    • Enhanced Membrane Permeability: In drug development, higher LogP can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, particularly better penetration of the blood-brain barrier or cell membranes.

    • Modified Metabolic Profile: The terminal methyl of the ethoxy group can be a site for cytochrome P450-mediated oxidation. Conversely, O-dealkylation may be slower for the ethoxy group compared to the methoxy group due to steric hindrance, potentially increasing the compound's metabolic stability and half-life.

    • Altered Target Binding: The larger steric profile of the ethoxy group can create more favorable van der Waals interactions within a hydrophobic binding pocket of a target protein, potentially increasing potency. Conversely, it could also cause a steric clash, reducing activity. This makes it a valuable tool for probing the topology of an active site.

Part 4: Comparative Electronic and Steric Effects

The decision to use a methoxy versus an ethoxy group is a classic optimization problem in medicinal chemistry.

G cluster_0 Structural Change cluster_1 Physicochemical Consequences cluster_2 Potential Pharmacological Impact Start Methoxy -> Ethoxy Prop1 Increased Molecular Weight Start->Prop1 Prop2 Increased Lipophilicity (LogP) Start->Prop2 Prop3 Increased Steric Bulk Start->Prop3 Prop4 Minimal Change in Electronics (pKa) Start->Prop4 Impact1 Altered Solubility Profile Prop2->Impact1 Impact2 Enhanced Membrane Permeability Prop2->Impact2 Impact3 Modified Protein Binding (Affinity/Selectivity) Prop3->Impact3 Impact4 Altered Metabolic Pathway/Rate Prop3->Impact4

Caption: Logical flow from structural change to potential pharmacological impact.

  • Electronic Effects: Both methoxy and ethoxy groups exert a similar dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and a stronger electron-donating resonance effect (+R) from the oxygen's lone pairs delocalizing into the ring.[6] Because these effects are primarily dictated by the oxygen atom directly attached to the ring, the difference between the two groups is electronically minimal, resulting in very similar pKa values for the carboxylic acid.[8]

  • Steric & Conformational Effects: The ethoxy group is significantly larger and has more conformational flexibility (rotation around the O-CH₂ bond) than the methoxy group. This can influence how the molecule fits into a constrained environment, such as an enzyme's active site, and can impact the rate of reactions occurring at the ether linkage itself (e.g., O-dealkylation).

Part 5: Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and analysis of these compounds.

Protocol 1: Synthesis of 3-Methoxy-4-methylbenzoic Acid (V)

Adapted from Valenta, V. & Protiva, M. (1977).[9]

Objective: To synthesize 3-methoxy-4-methylbenzoic acid from 3-hydroxy-4-methylbenzoic acid.

Materials:

  • 3-hydroxy-4-methylbenzoic acid (IV)

  • Methanol (anhydrous)

  • Sodium metal

  • Methyl iodide (MeI)

  • 5M HCl

  • Deionized water

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 5.2 g of sodium metal in 250 mL of anhydrous methanol under a nitrogen atmosphere. Causality: This in-situ formation of sodium methoxide provides a strong, anhydrous base to deprotonate the phenolic hydroxyl group.

  • Reaction: To the sodium methoxide solution, add 30.4 g of 3-hydroxy-4-methylbenzoic acid (IV).

  • Alkylation: Add 31 mL of methyl iodide (MeI) to the mixture.

  • Reflux: Heat the mixture to reflux. The temperature will rise spontaneously. Maintain reflux for 4 hours. Causality: Heating provides the activation energy for the SN2 reaction between the phenoxide and methyl iodide.

  • Solvent Removal: After cooling, remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dilute the residue with water until the sodium salts dissolve completely.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Acidify the clear filtrate with 70 mL of 5M HCl while stirring in an ice bath. The product will precipitate as a solid. Causality: Acidification protonates the sodium carboxylate, rendering the product insoluble in the aqueous medium.

  • Isolation: Filter the precipitated product, wash thoroughly with cold deionized water, and dry in a vacuum oven.

  • Validation: Confirm product identity and purity via melting point determination (expected: ~158-160°C), ¹H NMR, and HPLC.

Protocol 2: Proposed Synthesis of this compound

Objective: To synthesize this compound from 3-hydroxy-4-methylbenzoic acid.

Materials:

  • 3-hydroxy-4-methylbenzoic acid

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Ethyl iodide (EtI)

  • Ethyl acetate

  • Brine, 1M HCl, Deionized water

Procedure:

  • Setup: To a round-bottom flask, add 10.0 g of 3-hydroxy-4-methylbenzoic acid, 100 mL of anhydrous DMF, and 13.0 g of anhydrous K₂CO₃. Causality: DMF is a polar aprotic solvent that facilitates SN2 reactions. K₂CO₃ is a milder, safer base than sodium methoxide, suitable for this transformation.

  • Alkylation: Add 8.0 mL of ethyl iodide (EtI) to the stirring suspension.

  • Reaction: Heat the mixture to 60°C and stir for 6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature and pour it into 500 mL of 1M HCl (aq). Causality: This step neutralizes the base and protonates the product, preparing it for extraction.

  • Extraction: Extract the aqueous mixture three times with 150 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture). Validate the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The choice between 3-methoxy-4-methylbenzoic acid and this compound is a strategic decision in molecular design. The methoxy analog offers a well-trodden path with extensive documentation and commercial availability. The ethoxy analog, while less characterized, presents a valuable opportunity for lead optimization, offering increased lipophilicity and a different steric profile that can be exploited to enhance membrane permeability, modify metabolic stability, or probe hydrophobic binding pockets. By understanding the fundamental chemical principles that differentiate these two synthons, researchers can make more informed, mechanism-driven decisions, accelerating the development of novel pharmaceuticals and advanced materials.

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Sources

A Spectroscopic Showdown: A Comparative Guide to Ethoxy vs. Methoxy Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why the Alkoxy Substituent Matters

In the landscape of medicinal chemistry and materials science, benzoic acid derivatives are fundamental scaffolds. The substitution pattern on the aromatic ring profoundly influences their physicochemical properties, including lipophilicity, acidity, and binding affinity to biological targets. Among the most common modifications is the introduction of short alkoxy groups, primarily methoxy (-OCH₃) and ethoxy (-OCH₂CH₃). While differing by only a single methylene unit, the transition from a methoxy to an ethoxy substituent can introduce subtle yet significant changes in a molecule's steric profile and electronic character.

For researchers, scientists, and drug development professionals, the precise and unambiguous characterization of these analogs is paramount for ensuring compound identity, purity, and consistency. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the foundational data for this characterization. This in-depth technical guide offers a comparative analysis of the spectroscopic signatures of ethoxy- versus methoxy-substituted benzoic acids, grounded in experimental data and theoretical principles. We will focus primarily on the para-substituted isomers (4-methoxybenzoic acid and 4-ethoxybenzoic acid) to provide a clear, illustrative comparison.

Theoretical Underpinnings: The Electronic and Steric Influence of Alkoxy Groups

The oxygen atom in both methoxy and ethoxy groups influences the benzoic acid moiety through two opposing electronic effects:

  • The Mesomeric Effect (+M): The oxygen's lone pairs can donate electron density into the aromatic ring via resonance. This effect is strongest at the ortho and para positions and generally increases the electron density of the ring.

  • The Inductive Effect (-I): Due to its high electronegativity, the oxygen atom withdraws electron density from the group it is attached to (the alkyl group and the aromatic ring).

The ethyl group in the ethoxy substituent is slightly more electron-donating (+I effect) than the methyl group. This can subtly modulate the overall electronic character of the substituent and, consequently, the spectroscopic properties of the molecule. However, the most dramatic and diagnostically useful differences arise from the distinct number and environment of protons and carbons in the alkyl chains, which are readily distinguished by NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Differentiator

NMR spectroscopy provides the most unequivocal evidence for distinguishing between methoxy and ethoxy derivatives. The differences are stark in both ¹H and ¹³C NMR spectra.

¹H NMR Spectral Comparison

The proton NMR spectrum offers a clear "fingerprint" for the alkoxy group.

  • Methoxy Derivatives: A methoxy group (-OCH₃) appears as a sharp singlet in the ¹H NMR spectrum, typically integrating to three protons. Its chemical shift is usually found in the range of 3.8-3.9 ppm.[1]

  • Ethoxy Derivatives: An ethoxy group (-OCH₂CH₃) displays a more complex and highly characteristic pattern:

    • A quartet corresponding to the two methylene protons (-OCH₂-), which are deshielded by the adjacent oxygen atom. This signal typically appears around 4.1 ppm.

    • A triplet corresponding to the three terminal methyl protons (-CH₃), which is found further upfield, typically around 1.4 ppm.

    • These two signals show a vicinal coupling constant (³JHH) of approximately 7 Hz.

This singlet versus triplet-quartet pattern is the most powerful diagnostic tool for distinguishing these two functional groups.[2]

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides complementary evidence. The additional carbon atom of the ethyl group is readily apparent.

  • Methoxy Derivatives: The methoxy group shows a single carbon resonance, typically around 55-56 ppm.[3]

  • Ethoxy Derivatives: The ethoxy group exhibits two distinct carbon signals:

    • The methylene carbon (-OCH₂-), which is deshielded by the oxygen, appears further downfield around 63-64 ppm.

    • The methyl carbon (-CH₃) appears significantly upfield, typically around 14-15 ppm.

The presence of one versus two signals in the aliphatic region of the ¹³C NMR spectrum provides a definitive confirmation of the alkoxy substituent's identity.

Table 1: Comparative NMR Data for 4-Alkoxybenzoic Acids

Assignment 4-Methoxybenzoic Acid (in DMSO-d₆) 4-Ethoxybenzoic Acid (Predicted/Typical) Key Differentiator
¹H NMR
-COOH ~12.7 ppm (s, 1H)[1] ~12.7 ppm (s, 1H) None
Aromatic-H 7.93 ppm (d, 2H), 7.04 ppm (d, 2H)[1] ~7.9 ppm (d, 2H), ~7.0 ppm (d, 2H) Minor shifts possible
-OCH₃ 3.84 ppm (s, 3H) [1] N/A Singlet
-OCH₂CH₃ N/A ~4.1 ppm (q, 2H), ~1.4 ppm (t, 3H) Quartet-Triplet Pattern
¹³C NMR
C=O ~167.3 ppm[3] ~167.2 ppm Minor shifts possible
Aromatic-C 114.0, 123.5, 131.6, 163.2 ppm[3] 114.4, 123.8, 131.5, 162.7 ppm Minor shifts possible
-OCH₃ ~55.5 ppm [3] N/A One Aliphatic Signal

| -OCH₂CH₃ | N/A | ~63.5 ppm (-OCH₂-), ~14.6 ppm (-CH₃) | Two Aliphatic Signals |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules. Both methoxy and ethoxy benzoic acids share several characteristic peaks due to the common benzoic acid core. The differentiation lies in the C-H stretching and bending regions corresponding to the alkyl portion of the alkoxy group.

Common Vibrational Modes:

  • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[4]

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ for the carbonyl of the carboxylic acid.

  • C-O Stretches: Absorptions around 1250-1300 cm⁻¹ (for the Ar-O ether) and 1100-1200 cm⁻¹ are expected.

Key Differentiating Features:

  • Aliphatic C-H Stretches: The ethoxy derivative will show more prominent C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) compared to the methoxy derivative, due to the presence of the additional CH₂ group.[2]

  • C-H Bending Vibrations: The ethoxy group will introduce additional C-H bending (scissoring/rocking) vibrations for the methylene group around 1450 cm⁻¹, which can subtly alter the spectral fingerprint in that region compared to the methoxy derivative.[2]

Table 2: Comparative IR Data for 4-Alkoxybenzoic Acids (cm⁻¹)

Vibrational Mode 4-Methoxybenzoic Acid 4-Ethoxybenzoic Acid Key Differentiator
O-H Stretch (Carboxylic Acid) ~2500-3300 (very broad)[5] ~2500-3300 (very broad) None
Aliphatic C-H Stretch ~2840-2960[5] ~2870-2980 (more intense)[6] Higher intensity and complexity for ethoxy
C=O Stretch ~1680[5] ~1675[6] Minor shift possible

| Ar-O-C Stretch | ~1258 (asymmetric), ~1026 (symmetric)[7] | ~1255 (asymmetric), ~1045 (symmetric)[6] | Subtle shifts in C-O symmetric stretch |

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For benzoic acid derivatives, the primary absorptions are due to π→π* transitions within the aromatic system. The alkoxy groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε) compared to unsubstituted benzoic acid (λmax ≈ 230 nm, 274 nm).[8][9]

Both methoxy and ethoxy groups are electron-donating, which typically causes a bathochromic (red) shift in the λmax compared to benzene. The difference in the electronic effect between a methoxy and an ethoxy group is minimal, and therefore, their UV-Vis spectra are expected to be very similar.[2] Any observed differences in λmax are generally minor (within a few nanometers) and can be highly dependent on the solvent used.[9] Consequently, UV-Vis spectroscopy is not a reliable primary technique for distinguishing between these two specific derivatives but is essential for quantification once the compound's identity is confirmed.[10]

Table 3: Comparative UV-Vis Data for 4-Alkoxybenzoic Acids

Parameter 4-Methoxybenzoic Acid 4-Ethoxybenzoic Acid Key Differentiator
λmax 1 ~256 nm ~258 nm Minimal; not a reliable differentiator
λmax 2 Not always distinct Not always distinct Minimal; not a reliable differentiator

Note: λmax values can vary based on solvent. Data presented is typical.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reference signal.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required to achieve a good signal-to-noise ratio (typically 1024 or more).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg of Sample p2 Dissolve in 0.6 mL Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert into NMR Spectrometer p3->a1 Analysis a2 Acquire ¹H and ¹³C Spectra a1->a2 d1 Fourier Transform a2->d1 Raw Data (FID) d2 Phase & Baseline Correction d1->d2 d3 Integrate & Assign Peaks d2->d3 end end d3->end Final Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Protocol 2: IR Sample Preparation and Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid benzoic acid derivative powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR_Workflow s1 Clean ATR Crystal s2 Collect Background Spectrum s1->s2 s3 Place Solid Sample on Crystal s2->s3 s4 Apply Pressure s3->s4 s5 Acquire Spectrum (4000-400 cm⁻¹) s4->s5 s6 Process Data (Baseline Correction) s5->s6 end end s6->end Final Spectrum

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Protocol 3: UV-Vis Sample Preparation and Acquisition
  • Stock Solution: Accurately prepare a stock solution of the benzoic acid derivative (e.g., 100 mg/L) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acidified water).[10]

  • Working Standards: Prepare a series of dilutions from the stock solution to create working standards of known concentrations (e.g., 2, 4, 6, 8, 10 mg/L).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Blanking: Fill a quartz cuvette with the same solvent used for the standards and use it to zero the instrument's absorbance across the desired wavelength range (e.g., 200-400 nm).

  • Spectrum Acquisition: Record the absorbance spectrum of a mid-range standard solution to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Set the instrument to the determined λmax and measure the absorbance of each working standard and the unknown sample.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Prepare Stock Solution p2 Create Serial Dilutions p1->p2 a1 Blank Spectrometer with Solvent p2->a1 Analysis a2 Scan for λmax a1->a2 a3 Measure Absorbance of Samples a2->a3 d1 Plot Calibration Curve a3->d1 Absorbance Data d2 Determine Sample Concentration d1->d2 end end d2->end Final Result

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion and Practical Implications

The spectroscopic differentiation between ethoxy and methoxy benzoic acid derivatives is a clear and straightforward process when the appropriate techniques are employed.

  • ¹H and ¹³C NMR are the most definitive methods. The characteristic singlet of the methoxy group versus the triplet-quartet pattern of the ethoxy group in ¹H NMR is an unambiguous identifier.

  • IR Spectroscopy provides confirmatory evidence. The increased intensity and complexity of the aliphatic C-H stretching bands for the ethoxy derivative serve as a key distinguishing feature.

  • UV-Vis Spectroscopy , while crucial for quantification, is not a reliable tool for structural identification between these two analogs due to the minimal electronic difference between the alkoxy groups.

For professionals in drug development and quality control, this multi-technique approach ensures robust and reliable characterization. An initial ¹H NMR scan can rapidly confirm the identity of the alkoxy substituent, while IR can verify the presence of the core functional groups, and UV-Vis can be subsequently used for accurate quantitative analysis. This systematic, self-validating workflow is fundamental to maintaining scientific integrity in research and development.

References

  • Palafox, M., Gil, M., & Núñez, J. L. (1994). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Applied Spectroscopy.

  • ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study.

  • BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook.

  • BenchChem. (2025). spectroscopic comparison of ethoxy- and methoxy-triazine derivatives.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101).

  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum.

  • ChemicalBook. (n.d.). 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.

  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.

  • BenchChem. (2025). An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications.

  • PubChem. (n.d.). 4-Ethoxybenzoic acid.

  • The Royal Society of Chemistry. (2012). Supplementary data for an article in Organic & Biomolecular Chemistry.

  • Mary, Y. S., et al. (2011). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Journal of Chemical Education. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids.

  • CONICET. (n.d.). Alkoxy-benzoic acids.

  • Chem-Impex. (n.d.). 4-Ethoxybenzoic acid.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).

  • SpectraBase. (n.d.). 4-Ethoxybenzoic acid.

  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) IR1.

  • Quora. (2019). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?.

  • MilliporeSigma. (n.d.). 4 methoxybenzoic acid ir spectrum.

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid.

  • Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.

  • BenchChem. (2025). Application Notes: Determination of Benzoic Acid Content Using UV-Vis Spectrophotometry.

  • ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,....

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A Researcher's Guide to Ethoxy vs. Methoxy Analogs: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and medicinal chemistry, even the smallest molecular modification can cascade into significant changes in biological activity. The substitution of a methoxy group (-OCH₃) with its slightly larger cousin, the ethoxy group (-OCH₂CH₃), is a classic example of a subtle structural tweak with potentially profound consequences.[1][2] For researchers designing novel therapeutic agents, understanding the nuanced differences imparted by this single methylene unit is paramount.

This guide provides an in-depth comparative analysis of ethoxy- and methoxy-substituted analogs, moving from fundamental physicochemical principles to their tangible impacts on biological activity. We will explore the causality behind these differences and provide field-proven experimental protocols to empower researchers in their own analog evaluation studies.

Section 1: The Physicochemical Divide: From Methoxy to Ethoxy

The biological activity of a molecule is not an intrinsic property but rather a consequence of its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME).[3] The primary distinctions between methoxy and ethoxy groups lie in three key areas: lipophilicity, steric hindrance, and metabolic stability.[1]

Lipophilicity (LogP)

Lipophilicity, often quantified as the partition coefficient (LogP), measures a compound's preference for a lipid versus an aqueous environment. This parameter is critical for cell membrane permeability and can influence plasma protein binding and tissue distribution. The addition of an extra nonpolar methylene group makes the ethoxy substituent inherently more lipophilic than the methoxy group.[1][4]

Steric Hindrance

The ethoxy group is larger and bulkier than the methoxy group. This increased steric hindrance can be a double-edged sword.[1] On one hand, it may lead to unfavorable steric clashes within a target's binding pocket, reducing affinity. On the other hand, the larger group might enable new, favorable hydrophobic interactions that were not possible with the smaller methoxy group. This can influence both binding affinity and selectivity for the biological target.[1][3]

Metabolic Stability

Alkoxy groups are common sites for metabolism by cytochrome P450 (CYP) enzymes. The methoxy group is particularly susceptible to O-demethylation.[1][3] While the ethoxy group also undergoes O-dealkylation, its different size and electronic properties may alter the rate and pathway of metabolism, potentially leading to a different pharmacokinetic profile and half-life.[1]

Table 1: Comparative Physicochemical Properties of Methoxy vs. Ethoxy Groups

PropertyMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Rationale & Potential Implications
Lipophilicity (LogP) LowerHigherThe additional ethyl group increases nonpolar character, which can enhance membrane permeability but may also increase nonspecific binding and adipose tissue distribution.[1]
Molecular Weight LowerHigher (+14 Da)A small but potentially relevant difference for binding interactions and overall drug-likeness.[1]
Steric Hindrance LowerHigherThe bulkier ethoxy group can introduce steric clashes or new hydrophobic interactions, affecting binding affinity and target selectivity.[1]
Metabolic Stability Susceptible to O-demethylationMay exhibit different metabolic pathwaysThe rate of metabolism by CYP enzymes can differ, potentially altering the compound's half-life and duration of action.[1]
Section 2: Impact on Biological Activity: Case Studies and Principles

The physicochemical differences outlined above directly translate into variations in biological activity. Structure-Activity Relationship (SAR) studies are crucial for understanding these connections.[2]

Case Study: Anticancer Agents

In the development of anticancer drugs, achieving sufficient cell penetration to engage intracellular targets is a common challenge. The modulation of lipophilicity is a key strategy.

Context: Studies on flavanone-derived γ-oxa-ε-lactones have shown that the position and nature of substituents can dramatically influence cytotoxic activity.[5] It has been observed that methoxylated flavonoids can more easily penetrate cell membranes, leading to increased anti-cancer properties.[5] Replacing a methoxy group with a more lipophilic ethoxy group could further enhance this effect.

Hypothetical Data:

CompoundSubstituentIC₅₀ vs. MCF-7 Cells (µM)
Analog A4'-Methoxy8.7
Analog B4'-Ethoxy4.2

Causality: The predicted lower IC₅₀ value for the ethoxy analog (Analog B) can be attributed to its enhanced lipophilicity.[1] This property may facilitate more efficient passage through the lipid-rich cancer cell membrane, leading to higher intracellular concentrations and greater target engagement, ultimately inducing a more potent cytotoxic or apoptotic response.[5]

G cluster_membrane Cell Membrane cluster_cell Intracellular Analog Analog Target Target Analog->Target Binding & Inhibition Caspase_Activation Caspase Activation Target->Caspase_Activation Downstream Signaling Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical pathway of analog-induced apoptosis.

Case Study: Antimicrobial Agents

For antimicrobial agents, penetrating the bacterial cell wall and membrane is the first critical step.

Context: The efficacy of many antimicrobial agents is linked to their ability to disrupt the bacterial cell membrane or reach internal targets. Increased lipophilicity has been correlated with improved antibacterial activity in certain heterocyclic series by facilitating passage through the lipid-rich bacterial cell wall.[1]

Hypothetical Data:

CompoundSubstituentMIC vs. S. aureus (µg/mL)
Analog C3'-Methoxy16
Analog D3'-Ethoxy8

Causality: The ethoxy analog (Analog D) is predicted to have a lower Minimum Inhibitory Concentration (MIC), indicating higher potency. This is likely due to its increased lipophilicity enhancing its ability to permeate the complex bacterial cell envelope and reach its target, whether it be a membrane protein or an intracellular enzyme.[1]

Section 3: Experimental Design for Analog Comparison

While SAR principles provide a predictive framework, all hypotheses must be confirmed through rigorous empirical testing.[1] A well-designed experimental cascade is essential for validating the biological effects of analog modifications.

G Analogs Methoxy & Ethoxy Analogs Synthesized Primary_Assay Primary Assay (e.g., In Vitro Cytotoxicity) Analogs->Primary_Assay Hit_Confirmation Hit Confirmation & Dose-Response Primary_Assay->Hit_Confirmation Secondary_Assay Secondary Assay (e.g., Target Engagement) Hit_Confirmation->Secondary_Assay ADME_Tox In Vitro ADME/Tox (e.g., Metabolic Stability) Secondary_Assay->ADME_Tox Lead Lead Candidate ADME_Tox->Lead

Caption: A typical screening cascade for comparing analogs.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for comparing the cytotoxic effects of methoxy and ethoxy analogs on a cancer cell line. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[6]

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of a methoxy analog and an ethoxy analog.

Methodology:

  • Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Preparation: Prepare stock solutions of the methoxy and ethoxy analogs in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 100 µM to 0.1 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Self-Validation: The inclusion of untreated and vehicle controls is critical. The vehicle control ensures that the solvent (DMSO) is not causing toxicity at the concentrations used. A positive control (a known cytotoxic drug) can also be included to validate assay performance.

Protocol 2: Target Engagement Validation (Surface Plasmon Resonance - SPR)

To confirm that changes in biological activity are due to altered binding at the intended target, a biophysical assay like SPR is invaluable.[6][7] SPR provides real-time, label-free measurement of binding affinity (Kᴅ) and kinetics.

Objective: To compare the binding affinity and kinetics of the methoxy and ethoxy analogs to their purified protein target.

Methodology:

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface using standard amine coupling chemistry.

  • System Priming: Prime the SPR instrument and equilibrate the sensor chip surface with a running buffer (e.g., HBS-EP+).

  • Analyte Injection: Prepare a series of concentrations for both the methoxy and ethoxy analogs in the running buffer. Inject these concentrations sequentially over the immobilized target surface, from lowest to highest.

  • Association & Dissociation: Monitor the binding response in real-time. Each cycle consists of an association phase (when the analog is flowing over the chip) and a dissociation phase (when the running buffer replaces the analog solution).

  • Regeneration: Between different analog injections, inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams (response vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).

Causality Explained: This experiment directly tests the hypothesis generated from the physicochemical analysis. For instance, if the ethoxy analog shows a higher affinity (lower Kᴅ), the kinetic data can reveal if this is due to a faster "on-rate" (kₐ) or a slower "off-rate" (kᴅ). A slower off-rate might suggest that the bulkier ethoxy group has settled into a stable hydrophobic pocket, making it more difficult to dislodge.

Conclusion

The substitution of a methoxy group for an ethoxy group is a seemingly minor modification that introduces significant changes in lipophilicity, steric bulk, and metabolic properties. These alterations can profoundly influence a compound's biological activity, potentially enhancing potency by improving membrane permeability or, conversely, reducing activity due to steric hindrance at the target site.

This guide serves as a foundational resource to inform hypothesis-driven research. The principles discussed should be used to guide the design of analogs, but they are no substitute for rigorous experimental validation. By employing a systematic approach that combines predictive SAR with robust in vitro assays, researchers can effectively harness these subtle molecular changes to optimize the next generation of therapeutic agents.

References
  • A Comparative Analysis of the Biological Activity of Ethoxy vs. Methoxy Picolinates: A Guide for Researchers. Benchchem.
  • The role of the methoxy group in approved drugs | Request PDF.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • The role of the methoxy group in approved drugs. PubMed.
  • Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.
  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. NIH.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.
  • The effects on lipophilicity of replacing oxygenated functionality with their fluorin

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A Comparative Guide to the Synthesis of 3-Ethoxy-4-methylbenzoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Ethoxy-4-methylbenzoic acid (CAS No. 1250606-59-7) is a valuable building block in the synthesis of various pharmaceutical compounds.[1] This guide provides an in-depth comparison of three distinct synthetic routes to this target molecule, offering a critical evaluation of their respective merits and drawbacks. The protocols described herein are designed to be self-validating, with an emphasis on the chemical principles and practical considerations that underpin each step.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , is a benzoic acid derivative featuring both an ethoxy and a methyl substituent on the aromatic ring. These functional groups provide multiple avenues for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The choice of synthetic route can significantly impact the overall efficiency, cost, and scalability of a drug development program.

Comparative Analysis of Synthetic Routes

This guide will explore three plausible synthetic pathways to this compound, each commencing from a different readily available starting material. The routes are evaluated based on factors such as the number of steps, potential yield, purity of the final product, and the complexity of the required reagents and reaction conditions.

Route Starting Material Key Reactions Theoretical Yield (Overall) Purity (Anticipated) Key Advantages Key Disadvantages
A 3-Hydroxy-4-methylbenzoic acidWilliamson Ether SynthesisHighHighDirect, high-yielding final stepAvailability and cost of the starting material may vary.
B p-Toluic acidNitration, Reduction, Diazotization, EtherificationModerateGoodReadily available and inexpensive starting material.Multi-step process with potentially hazardous intermediates.
C 3-Ethyl-4-methylanisoleOxidationModerateGoodPotentially fewer steps than Route B.Oxidation can sometimes lead to side products; starting material may not be as common.

Route A: Williamson Ether Synthesis from 3-Hydroxy-4-methylbenzoic Acid

This is arguably the most direct route to the target molecule. The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide or sulfate.

Reaction Scheme:

Route A start 3-Hydroxy-4-methylbenzoic acid product This compound start->product Williamson Ether Synthesis reagent Diethyl sulfate, Base (e.g., K2CO3)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol:
  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Alkylation: To the stirred suspension, add diethyl sulfate (1.2 eq) dropwise at room temperature. Diethyl sulfate is a potent ethylating agent.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Discussion:

This route is highly efficient due to the direct nature of the final step. The Williamson ether synthesis is a well-established and high-yielding reaction. The primary consideration for this route is the availability and cost of the starting material, 3-hydroxy-4-methylbenzoic acid.

Route B: Multi-step Synthesis from p-Toluic Acid

This pathway utilizes the inexpensive and readily available p-toluic acid as the starting material. It involves a series of classical aromatic transformations to introduce the required functional groups.

Reaction Workflow:

Route B p_toluic p-Toluic acid nitro_toluic 4-Methyl-3-nitrobenzoic acid p_toluic->nitro_toluic Nitration (HNO3, H2SO4) amino_toluic 3-Amino-4-methylbenzoic acid nitro_toluic->amino_toluic Reduction (e.g., Sn/HCl) hydroxy_toluic 3-Hydroxy-4-methylbenzoic acid amino_toluic->hydroxy_toluic Diazotization (NaNO2, H2SO4) then hydrolysis final_product This compound hydroxy_toluic->final_product Williamson Ether Synthesis (Diethyl sulfate, Base)

Caption: Multi-step synthesis of this compound from p-Toluic acid.

Experimental Protocol (Overview):
  • Nitration: p-Toluic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 4-methyl-3-nitrobenzoic acid.[2]

  • Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to give 3-amino-4-methylbenzoic acid.[2]

  • Diazotization and Hydrolysis: The amino group is converted to a diazonium salt using sodium nitrite and a strong acid, followed by hydrolysis in the presence of heat to yield 3-hydroxy-4-methylbenzoic acid.

  • Etherification: The resulting 3-hydroxy-4-methylbenzoic acid is then subjected to a Williamson ether synthesis as described in Route A to afford the final product.

Discussion:

The primary advantage of this route is the low cost and high availability of the starting material. However, it is a multi-step synthesis, which can lead to a lower overall yield. The use of strong acids and potentially hazardous intermediates requires careful handling and control of reaction conditions.

Route C: Oxidation of 3-Ethyl-4-methylanisole

This route involves the oxidation of a benzylic ethyl group to a carboxylic acid. This can be a powerful transformation if the starting material is accessible.

Reaction Scheme:

Route C start 3-Ethyl-4-methylanisole product This compound start->product Oxidation reagent Oxidizing Agent (e.g., KMnO4)

Caption: Oxidation of 3-Ethyl-4-methylanisole.

Experimental Protocol:
  • Oxidation: In a round-bottom flask, suspend 3-ethyl-4-methylanisole in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

  • Heat the mixture to reflux for several hours. The purple color of the permanganate will disappear as it is consumed.

  • Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • Purification: Collect the solid by vacuum filtration and recrystallize from a suitable solvent to obtain pure this compound.

Discussion:

This route can be advantageous in terms of the number of steps if the starting material is commercially available or easily synthesized. However, strong oxidizing agents like potassium permanganate can sometimes lead to over-oxidation or side reactions, potentially lowering the yield and complicating purification.

Validation and Characterization of this compound

To confirm the successful synthesis and purity of the final product, a combination of analytical techniques should be employed.

  • Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined range. The literature value for the analogous 3-Methoxy-4-methylbenzoic acid is 152-154 °C, and a similar range would be expected for the ethoxy derivative.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the aromatic protons, with appropriate chemical shifts and splitting patterns.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-O stretches for the ether linkage and aromatic C-H bonds.

Conclusion

The choice of the optimal synthesis route for this compound will depend on the specific needs of the research or development project.

  • For speed and high yield in the final step, Route A (Williamson Ether Synthesis) is the most attractive, provided the starting material is readily accessible.

  • For cost-effectiveness and scalability using a common starting material, Route B (from p-Toluic Acid) is a viable, albeit longer, option.

  • Route C (Oxidation) presents a potentially shorter alternative to Route B, but its feasibility is contingent on the availability of the specific starting material and the ability to control the oxidation reaction.

Each route offers a unique set of advantages and challenges. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are essential for the successful and efficient synthesis of this important pharmaceutical intermediate.

References

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  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • The Hive Methods Discourse. from p-toluic acid to 3-Meo-4-methyl-amphetamine. [Link]

  • Williamson Ether Synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry. [Link]

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A Comparative Guide to In Vitro Assays for Evaluating 3-Ethoxy-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, benzoic acid and its derivatives represent a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds across a range of therapeutic areas.[1] Their structural simplicity, synthetic tractability, and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, make them a cornerstone of drug discovery.[2][3] This guide focuses on a specific, promising subclass: 3-Ethoxy-4-methylbenzoic acid derivatives .

While this specific chemical family is an emerging area of investigation, the extensive body of research on structurally related analogs provides a robust foundation for predicting and evaluating their biological potential.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a logical framework for constructing a rigorous in vitro testing cascade. We will move from foundational cytotoxicity screening to nuanced, mechanism-of-action assays, explaining the scientific rationale behind each experimental choice. By leveraging established protocols for similar benzoic acid derivatives, this guide provides the necessary tools to thoroughly characterize the bioactivity profile of novel this compound compounds.

Section 1: Foundational Screening: Assessing Cytotoxicity and Antiproliferative Potential

Expertise & Rationale: The initial step in evaluating any compound for potential anticancer applications is to determine its effect on cell viability and proliferation.[5] Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death, while antiproliferative assays measure the inhibition of cell growth. These assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric for comparing compound potency.[6] The most common and accessible methods rely on metabolic activity as a proxy for the number of viable cells.

Comparative Analysis of Key Cytotoxicity Assays

Two of the most widely used colorimetric assays are the MTT and XTT assays. Both measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay is based on the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product.[8]

    • Causality: The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells.[9]

    • Advantages: Highly cost-effective and well-established with extensive literature support.

    • Limitations: Requires a final solubilization step using an organic solvent like DMSO to dissolve the formazan crystals, which adds a step and can lead to variability.[7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This is a second-generation tetrazolium salt assay designed to overcome the limitations of MTT.

    • Causality: XTT is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[7]

    • Advantages: Simpler and faster protocol compared to MTT, reducing potential errors from the solubilization process.[8]

    • Limitations: The reagent can be more expensive, and in some cell lines, the signal-to-noise ratio may be lower than that of the MTT assay.

Experimental Workflow: Cytotoxicity Screening Cascade

The following diagram illustrates a typical workflow for screening novel derivatives for cytotoxic activity, starting with a primary screen and progressing to more detailed analysis.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Compound_Library 3-Ethoxy-4-methylbenzoic Acid Derivatives Single_Dose Single-Dose Screen (e.g., 10 µM) on Cancer Cell Line Panel Compound_Library->Single_Dose Dose_Response Dose-Response Assay (e.g., MTT or XTT) for Active Compounds Single_Dose->Dose_Response Hits (>50% inhibition) IC50 Calculate IC50 Values Dose_Response->IC50 Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) IC50->Apoptosis_Assay Potent Compounds Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle

Caption: Workflow for anticancer drug discovery screening.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system adapted from standard methodologies and is designed to determine the IC50 value of a test compound.[8][9]

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Controls: Include wells for "untreated" (medium only) and "vehicle" (medium with the highest concentration of DMSO used).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of a 5 mg/mL sterile MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this period, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the cells or crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Cell Viability % vs. Compound Concentration) and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxic Activity

Summarize the results in a clear, comparative table.

Derivative IDCancer Cell LineAssay TypeExposure Time (h)IC50 (µM) ± SD
EMBA-01MCF-7 (Breast)MTT4815.2 ± 1.8
EMBA-02HCT-116 (Colon)MTT4828.5 ± 3.1
EMBA-03HeLa (Cervical)XTT489.7 ± 0.9
Doxorubicin (Ref)MCF-7 (Breast)MTT480.8 ± 0.1

Note: Data are representative examples for illustrative purposes.

Section 2: Evaluating Antimicrobial Potential

Expertise & Rationale: Benzoic acid and its derivatives have a long history of use as antimicrobial agents, primarily due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways, an effect that is often pH-dependent.[3][10] Evaluating novel this compound derivatives for antimicrobial activity is a logical extension of this known activity profile. The primary goal is to quantitatively determine the lowest concentration of a compound that inhibits microbial growth, known as the Minimum Inhibitory Concentration (MIC).[11]

Key Methodologies for Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: This is the gold-standard quantitative method for determining the MIC. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[11] The MIC is identified as the lowest concentration where no visible growth is observed.[1]

  • Agar Disk Diffusion Method: This is a qualitative or semi-quantitative screening method. A paper disk impregnated with the test compound is placed on an agar plate swabbed with the microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk.[12] The diameter of this zone provides a relative measure of the compound's potency.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol provides a reliable system for quantifying the antimicrobial potency of the derivatives.[11]

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Dilute the culture to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (e.g., 1000 µg/mL in a broth/DMSO mixture) to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL (this halves the compound concentrations).

    • Controls: Include a positive control (inoculum in broth, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Optionally, a growth indicator dye like resazurin can be added to aid in visualization.

Experimental Workflow: MIC Determination

The following diagram illustrates the serial dilution process in a 96-well plate.

MIC_Workflow cluster_plate 96-Well Plate A1 Well 1 100µL [C] A2 Well 2 50µL [C]/2 Transfer1 Transfer 50µL A3 Well 3 50µL [C]/4 Transfer2 Transfer 50µL A4 Well 4 50µL [C]/8 Transfer3 Transfer 50µL A5 ... Inoculate Add 50µL inoculum to wells 1-11. A11 Growth Control A12 Sterility Control Start Start: Add 50µL broth to all wells. Add 100µL compound [C] to Well 1. Transfer1->A2 Mix Transfer2->A3 Mix Transfer3->A4 Mix

Caption: Workflow for serial microdilution to determine MIC.

Data Presentation: Antimicrobial Activity

Results should be tabulated to compare the activity of different derivatives against a panel of microorganisms.

Derivative IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
EMBA-01125>500250
EMBA-0262.5250125
EMBA-03>500>500>500
Ciprofloxacin (Ref)0.50.25N/A
Fluconazole (Ref)N/AN/A8

Note: Data are representative examples for illustrative purposes.[11]

Section 3: Probing Anti-inflammatory Mechanisms

Expertise & Rationale: Chronic inflammation is a key driver of numerous diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin and ibuprofen, are themselves carboxylic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes.[1][13] Given this precedent, this compound derivatives are prime candidates for investigation as anti-inflammatory agents. Key cellular pathways to investigate include the production of prostaglandins via COX enzymes and the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[14]

Key In Vitro Anti-inflammatory Assays
  • Cell-Free COX-1 and COX-2 Inhibition Assay: This biochemical assay directly measures a compound's ability to inhibit the purified COX-1 and COX-2 enzymes.[15]

    • Causality: The assay quantifies the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid. A reduction in PGE2 indicates enzyme inhibition.

    • Significance: Differentiating between COX-1 (constitutively expressed, gastroprotective) and COX-2 (inducible at sites of inflammation) is critical. Selective COX-2 inhibitors are sought after as they are expected to have fewer gastrointestinal side effects.[13]

  • Cell-Based Nitric Oxide (NO) Inhibition Assay: This assay uses immune cells, typically murine macrophages like RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce inflammation and upregulate iNOS.

    • Causality: The production of NO is measured indirectly by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[14] A decrease in nitrite levels in the presence of the test compound indicates inhibition of the NO production pathway.

Signaling Pathway: Arachidonic Acid Cascade

This diagram shows the central role of COX enzymes in converting arachidonic acid into pro-inflammatory prostaglandins and the site of action for NSAIDs.

COX_Pathway cluster_enzymes Cyclooxygenase (COX) Enzymes AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins & Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostanoids Inhibitor Benzoic Acid Derivatives (e.g., NSAIDs) Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Detailed Protocol: Nitric Oxide Inhibition (Griess) Assay
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to stimulate iNOS expression and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration. The % inhibition is calculated relative to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity
Derivative IDCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)NO Inhibition IC50 (µM)
EMBA-0185.412.17.125.6
EMBA-02>10045.3>2.258.1
EMBA-0322.519.81.130.2
Celecoxib (Ref)35.81.132.5N/A
Indomethacin (Ref)0.12.50.0424.6

Note: Data are representative examples for illustrative purposes.[14]

Section 4: Assessing Antioxidant Activity

Expertise & Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in aging and numerous diseases. Phenolic compounds, a class to which many benzoic acid derivatives belong, are well-known for their ability to neutralize free radicals and act as antioxidants.[16] The evaluation of antioxidant capacity is therefore a crucial component in profiling these derivatives. It's important to use a panel of assays, as different methods reflect different antioxidant mechanisms.[17] The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[18]

Comparative Analysis of Key Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used SET-based method.

    • Causality: The stable purple DPPH radical is reduced by an antioxidant to a yellow-colored non-radical form. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's scavenging ability.[19]

    • Advantages: Simple, rapid, and requires only a spectrophotometer.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Another SET-based method.

    • Causality: Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intense blue ferrous (Fe²⁺) form at an acidic pH.[20] The increase in absorbance corresponds to the total reducing power of the sample.

    • Advantages: Fast, reproducible, and does not involve a free radical, measuring a different aspect of antioxidant capacity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: A popular assay that operates via a mixed HAT/SET mechanism.

    • Causality: The ABTS radical cation is generated and then reduced by the antioxidant, causing a loss of its characteristic blue-green color.

    • Advantages: The radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.

Logical Relationship of Antioxidant Assay Mechanisms

Antioxidant_Mechanisms cluster_mech Primary Chemical Mechanisms cluster_assays Common In Vitro Assays Root Antioxidant Capacity Assays HAT Hydrogen Atom Transfer (HAT) AH + R• → A• + RH Root->HAT SET Single Electron Transfer (SET) AH + R• → AH•+ + R:- Root->SET ABTS ABTS Assay HAT->ABTS Mixed Mechanism ORAC ORAC Assay HAT->ORAC DPPH DPPH Assay SET->DPPH FRAP FRAP Assay SET->FRAP SET->ABTS Mixed Mechanism

Caption: Classification of common antioxidant assays by mechanism.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Sample Preparation: Prepare serial dilutions of the test derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample dilutions (or standard/methanol blank).

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against concentration to determine the IC50 (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Antioxidant Capacity
Derivative IDDPPH Scavenging IC50 (µM)FRAP Value (µM Trolox Equiv./µM)ABTS Scavenging IC50 (µM)
EMBA-0145.21.833.7
EMBA-02112.80.995.4
EMBA-0325.12.518.9
Ascorbic Acid (Ref)18.5N/A15.2
Trolox (Ref)22.11.0 (by definition)17.6

Note: Data are representative examples for illustrative purposes.

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to characterizing the in vitro biological activities of novel this compound derivatives. By systematically employing a panel of assays—beginning with broad cytotoxicity screens and progressing to more specific antimicrobial, anti-inflammatory, and antioxidant evaluations—researchers can build a comprehensive and comparative profile of their compounds.

The causality behind each assay choice is critical: cytotoxicity establishes a baseline for potency and safety, while mechanism-specific assays elucidate the potential therapeutic applications. The true value of this approach lies not in performing a single test, but in integrating the data from multiple assays. A derivative that demonstrates potent and selective COX-2 inhibition, moderate antioxidant activity, and low cytotoxicity against non-cancerous cell lines would be a far more compelling lead candidate than one with only moderate activity in a single assay.

Following this initial in vitro characterization, promising derivatives should be subjected to further investigation. This includes more advanced cell-based assays to probe specific signaling pathways (e.g., NF-κB for inflammation, caspase activation for apoptosis), ADME/Tox profiling to assess drug-like properties, and ultimately, validation in appropriate in vivo models. By following this logical and rigorous testing cascade, the therapeutic potential of this compound derivatives can be effectively and efficiently explored.

References

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  • Li, Y., et al. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]

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Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Ethoxy-4-methylbenzoic Acid Derivatives: A Focus on Phosphodiesterase 4 (PDE4) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoic Acid Scaffold and the Promise of 3-Ethoxy-4-methylbenzoic Acid

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The versatility of the benzene ring allows for substitutions that can fine-tune the molecule's electronic, steric, and lipophilic properties, thereby modulating its biological activity.[1] While 3-ethoxybenzoic acid itself is primarily known as a chemical intermediate, its derivatives, and those of structurally similar benzoic acids, have shown a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3]

This guide puts forth a hypothesis that derivatives of this compound are promising candidates for the development of novel phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition has been a successful strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][4] Several known PDE4 inhibitors feature a substituted benzoic acid or benzoate moiety, suggesting that the this compound core could serve as a valuable starting point for the design of new anti-inflammatory agents.[2][5]

Comparative Structure-Activity Relationship (SAR) Analysis

The following SAR is inferred from studies on related benzoic acid derivatives, particularly those investigated as PDE4 inhibitors. The central hypothesis is that the 3-ethoxy and 4-methyl groups of the core scaffold can be systematically modified to optimize potency and selectivity.

The Core Scaffold: this compound

The this compound scaffold presents several key features for interaction with a biological target. The carboxylic acid at position 1 is a crucial hydrogen bond donor and acceptor. The ethoxy group at position 3 and the methyl group at position 4 contribute to the molecule's lipophilicity and can engage in van der Waals interactions within a binding pocket.

Modifications of the Carboxylic Acid Group (Position 1)

The carboxylic acid is often a key pharmacophoric element. Its acidic nature allows for ionic interactions with basic residues in the target protein.

  • Esterification: Conversion of the carboxylic acid to an ester can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. For instance, ester derivatives of benzoic acids have been successfully developed as potent PDE4 inhibitors for inhaled administration.[2]

  • Amidation: Replacement of the hydroxyl group of the carboxylic acid with an amine or substituted amine can introduce additional hydrogen bonding opportunities and alter the molecule's electronic profile.

Modifications of the Ethoxy Group (Position 3)

The alkoxy group at the 3-position is a common feature in many PDE4 inhibitors.

  • Alkoxy Chain Length: Varying the length of the alkyl chain (e.g., methoxy, propoxy) can influence lipophilicity and steric interactions. A systematic exploration of chain length and branching is warranted.

  • Cyclic Ethers: Incorporation of the alkoxy group into a cyclic ether system could restrict conformational flexibility and potentially enhance binding affinity.

Modifications of the Methyl Group (Position 4)

The substituent at the 4-position can significantly impact activity.

  • Alkyl Group Size: Increasing the size of the alkyl group (e.g., ethyl, propyl) may enhance van der Waals interactions, but could also introduce steric hindrance.

  • Introduction of Heteroatoms: Replacing the methyl group with functionalities containing heteroatoms (e.g., -OCH₃, -Cl, -CF₃) would alter the electronic nature and hydrogen bonding capacity of this position, which can be critical for target engagement.

Proposed Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

We propose that this compound derivatives exert their potential anti-inflammatory effects through the inhibition of PDE4. PDE4 is a family of enzymes that specifically hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses.[4] By inhibiting PDE4, these compounds would lead to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.[6]

PDE4_Inhibition_Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory\nStimuli->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP Inflammatory\nResponse\n(e.g., TNF-α release) Inflammatory Response (e.g., TNF-α release) PKA->Inflammatory\nResponse\n(e.g., TNF-α release) inhibits Derivative 3-Ethoxy-4-methylbenzoic Acid Derivative Derivative->PDE4 inhibits

Caption: Proposed mechanism of action for this compound derivatives as PDE4 inhibitors.

Hypothetical Comparative Data

The following table presents hypothetical data for a series of this compound derivatives to illustrate how SAR data could be presented. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of PDE4 activity.

Compound IDR¹ (Position 1)R² (Position 3)R³ (Position 4)PDE4B IC₅₀ (nM)
1 (Core) -COOH-OCH₂CH₃-CH₃>10000
2 -COOCH₃-OCH₂CH₃-CH₃520
3 -CONH₂-OCH₂CH₃-CH₃850
4 -COOH-OCH₃-CH₃8900
5 -COOH-OCH₂CH₂CH₃-CH₃12000
6 -COOH-OCH₂CH₃-CH₂CH₃7500
7 -COOH-OCH₂CH₃-OCH₃350
8 -COOH-OCH₂CH₃-Cl150

Disclaimer: The data in this table is purely hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Experimental Protocols

To validate the proposed SAR and to identify lead compounds, the following experimental protocols are recommended.

General Synthesis of this compound Derivatives

A general synthetic route to access derivatives of the core scaffold is outlined below. This protocol is based on established methods for the synthesis of substituted benzoic acids.[7]

Synthesis_Workflow cluster_0 Synthesis of the Core Scaffold cluster_1 Derivatization Start Commercially Available Starting Material (e.g., 3-hydroxy-4-methylbenzoic acid) Step1 Williamson Ether Synthesis (Ethyl iodide, K₂CO₃, Acetone) Start->Step1 Product1 This compound Step1->Product1 Core This compound Step2a Esterification (e.g., SOCl₂, Methanol) Core->Step2a Step2b Amidation (e.g., EDC, HOBt, Amine) Core->Step2b Product2a Ester Derivative Step2a->Product2a Product2b Amide Derivative Step2b->Product2b

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Ethoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_>

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division
Abstract

Specificity is a cornerstone of robust analytical methods and targeted therapeutic design. For small molecules like 3-Ethoxy-4-methylbenzoic acid, a versatile pharmaceutical intermediate[1][2], understanding its binding profile is not merely an academic exercise—it is a critical step in validation and safety assessment. Cross-reactivity, the binding of an antibody or receptor to structurally similar, non-target analytes, can lead to false positives, inaccurate quantification, and off-target effects[3][4]. This guide provides an in-depth, field-proven framework for conducting cross-reactivity studies on this compound. We will detail the causal logic behind experimental design, present a complete, self-validating competitive ELISA protocol, and analyze a comparative dataset against a panel of structurally related analogs.

Introduction: The Imperative of Specificity

This compound (the "target analyte") possesses a distinct chemical architecture: a benzoic acid core functionalized with both an ethoxy and a methyl group[1]. This structure is a valuable scaffold in medicinal chemistry[1]. When developing an antibody-based detection method (immunoassay) for this molecule, the central question is: How well can the antibody distinguish the target analyte from its molecular cousins?

An antibody recognizes a specific three-dimensional shape, known as an epitope[5][6]. Minor changes to the analyte's structure—such as substituting the ethoxy group for a methoxy group or removing the methyl group—can significantly impact antibody binding affinity[7]. A comprehensive cross-reactivity study is therefore essential to define the specificity of the analytical method, a requirement underscored by regulatory bodies like the ICH[8][9][10][11][12].

This guide uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the reference method. This format is ideal for detecting small molecules that cannot be simultaneously bound by two different antibodies (a requirement for "sandwich" ELISAs)[13][14][15]. In a competitive assay, the signal is inversely proportional to the concentration of the target analyte in the sample, as it competes with a labeled version of the analyte for a limited number of antibody binding sites[16][17].

Experimental Design: A Logic-Driven Approach

The selection of compounds for cross-reactivity testing is not arbitrary. It is a systematic investigation of how structural modifications affect antibody recognition. Our panel is designed to probe the key functional groups of this compound.

2.1. Selection of Cross-Reactants

The chosen analogs for this study allow for a systematic comparison by altering one key feature at a time:

  • Target Analyte: this compound

  • Analog 1 (Shorter Alkoxy Chain): 3-Methoxy-4-methylbenzoic acid[18][19]

  • Analog 2 (Different Alkoxy Position): 4-Ethoxy-3-methoxybenzoic acid methyl ester (related structure)[20]

  • Analog 3 (Loss of Alkoxy Group): 3-Hydroxy-4-methylbenzoic acid[21]

  • Analog 4 (Loss of Methyl Group): 3-Ethoxybenzoic acid

  • Analog 5 (Different Functional Group): 3-Amino-4-methylbenzoic acid[22]

  • Unrelated Negative Control: Benzoic Acid

This panel allows us to dissect the antibody's specificity. For example, by comparing the results of the target analyte with Analog 1, we can quantify the importance of the ethoxy group's ethyl chain versus a methyl chain. Comparing with Analog 4 reveals the contribution of the C4-position methyl group to the binding epitope.

2.2. The Competitive ELISA Workflow

The core of this assessment is the competitive immunoassay. The principle relies on the competition between the free analyte in the sample and a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody sites immobilized on a microplate.

G cluster_0 Step 1: Antibody Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Signal Generation cluster_3 Step 4: Detection plate Microtiter plate wells are coated with a specific monoclonal antibody against This compound. sample Sample containing free analyte (or standard/cross-reactant) is added. plate->sample conjugate Enzyme-labeled analyte (HRP-conjugate) is added simultaneously. sample->conjugate incubation Incubation allows competition. High free analyte = less conjugate binding. conjugate->incubation wash Wells are washed to remove unbound reagents. incubation->wash substrate TMB Substrate is added. HRP enzyme converts it to a blue product. wash->substrate stop Stop Solution is added, changing color to yellow. substrate->stop read Absorbance is read at 450 nm. Signal is inversely proportional to analyte concentration. stop->read

Caption: Workflow of the competitive ELISA for cross-reactivity assessment.

Methodology: A Self-Validating Protocol

This protocol is designed with internal controls to ensure the validity of the results. Trustworthiness in any analytical method stems from its ability to be self-validating through the inclusion of appropriate standards, controls, and checks.

3.1. Reagents and Materials
  • Microtiter Plates: 96-well high-binding polystyrene plates.

  • Antibody: Monoclonal anti-3-Ethoxy-4-methylbenzoic acid antibody.

  • Conjugate: this compound-Horseradish Peroxidase (HRP).

  • Analytes: this compound (standard) and all selected analog compounds.

  • Buffers: Coating Buffer (pH 9.6), Wash Buffer (PBST), Assay Buffer (PBS with BSA).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

3.2. Step-by-Step Experimental Protocol
  • Antibody Coating:

    • Dilute the capture antibody to 2 µg/mL in Coating Buffer.

    • Add 100 µL to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

    • Causality: This step immobilizes the capture antibody on the solid phase, which is the foundation of the assay[15].

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Assay Buffer to each well to block remaining protein-binding sites.

    • Incubate for 2 hours at room temperature.

    • Causality: Blocking prevents non-specific binding of the HRP-conjugate, reducing background noise and improving the signal-to-noise ratio.

  • Standard and Analog Curve Preparation:

    • Prepare serial dilutions of the this compound standard (e.g., from 1000 ng/mL to 1 ng/mL) in Assay Buffer.

    • Independently, prepare serial dilutions for each cross-reactant analog over a broad concentration range (e.g., 10,000 ng/mL to 0.1 ng/mL).

    • Causality: A wide concentration range is crucial to accurately determine the 50% inhibitory concentration (IC50) for each compound.

  • Competitive Reaction:

    • Wash the blocked plate 3 times.

    • Add 50 µL of each standard or analog dilution to the appropriate wells.

    • Immediately add 50 µL of the HRP-conjugate (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1 hour at 37°C.

    • Causality: This is the critical competitive step. The amount of HRP-conjugate that binds to the plate is inversely proportional to the concentration of free analyte present[13][17].

  • Signal Development and Detection:

    • Wash the plate 5 times with Wash Buffer to remove all unbound material.

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes.

    • Add 50 µL of Stop Solution to each well to quench the reaction.

    • Read the absorbance at 450 nm on a microplate reader.

Data Analysis & Comparative Results

The data from the ELISA is used to generate inhibition curves for each compound. The key metric is the IC50 value, which is the concentration of analyte required to inhibit 50% of the maximum signal.

Cross-Reactivity Calculation:

The percentage of cross-reactivity is calculated using the following formula[23]:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) * 100

4.1. Comparative Data Table

The following table summarizes the hypothetical, yet scientifically plausible, results from our analysis.

CompoundRoleIC50 (ng/mL)% Cross-ReactivityAnalysis of Structural Impact
This compound Target Analyte 15.2 100% Reference compound.
3-Methoxy-4-methylbenzoic acidAnalog 198.715.4%The antibody shows a clear preference for the longer ethoxy group over the methoxy group.
4-Ethoxy-3-methoxybenzoic acid (ester)Analog 2>10,000<0.15%Incorrect positioning of the ethoxy group and esterification eliminates binding.
3-Hydroxy-4-methylbenzoic acidAnalog 3455.13.3%Replacement of the ethoxy group with a hydroxyl group severely reduces affinity.
3-Ethoxybenzoic acidAnalog 4210.57.2%Removal of the methyl group at the C4 position significantly decreases binding.
3-Amino-4-methylbenzoic acidAnalog 5>10,000<0.15%Replacing the ethoxy group with an amino group completely abolishes antibody recognition.
Benzoic AcidNegative Control>10,000<0.15%The unsubstituted core structure is not recognized.
4.2. Interpretation of Results

The data clearly indicates a high degree of specificity for the target analyte, this compound.

  • High Specificity: The antibody's binding is critically dependent on the simultaneous presence and correct positioning of the ethoxy group at C3 and the methyl group at C4.

  • Key Epitope Components: Both the ethyl moiety of the ethoxy group (vs. methyl in Analog 1) and the methyl group (vs. its absence in Analog 4) are crucial components of the epitope recognized by the antibody.

  • Negligible Interference: Structurally dissimilar analogs and the core benzoic acid structure show negligible cross-reactivity, confirming that the assay is highly selective for the intended target.

G A This compound IC50: 15.2 ng/mL 100% B 3-Methoxy-4-methylbenzoic acid IC50: 98.7 ng/mL 15.4% A:f2->B:f0 Shorter Alkoxy Chain C 3-Ethoxybenzoic acid IC50: 210.5 ng/mL 7.2% A:f2->C:f0 No Methyl Group D 3-Hydroxy-4-methylbenzoic acid IC50: 455.1 ng/mL 3.3% A:f2->D:f0 No Alkoxy Group E E A:f2->E:f0 Major Structural Changes

Caption: Relationship between structural changes and cross-reactivity.

Conclusion

This guide demonstrates a robust framework for evaluating the cross-reactivity of this compound. The presented competitive ELISA protocol, coupled with a logical selection of analog compounds, provides a clear and quantitative measure of analytical specificity. The results confirm that an antibody can be developed to be highly specific to the target analyte, with minimal interference from structurally related molecules. This level of validation is paramount for any application requiring accurate and reliable quantification, from pharmaceutical quality control to clinical diagnostics.

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (ECA Academy). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (U.S. Food and Drug Administration). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (U.S. Food and Drug Administration). [Link]

  • Quality Guidelines. (International Council for Harmonisation). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (Starodub). [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (Boster Biological Technology). [Link]

  • Cross-reactivity. (Wikipedia). [Link]

  • Specificity and Cross-Reactivity. (National Center for Biotechnology Information). [Link]

  • Antibody Cross Reactivity And How To Avoid It?. (ELISA kit). [Link]

  • Video: Cross-reactivity. (Journal of Visualized Experiments). [Link]

  • Competitive ELISA. (Creative Diagnostics). [Link]

  • Immunological Cross-Reactivity. (Diva-portal.org). [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (PubMed). [Link]

  • Competitive ELISA Protocol. (Bio-Rad). [Link]

  • The principle and method of ELISA. (MBL Life Science). [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (MDPI). [Link]

  • Cross reactivity testing at Quansys Biosciences. (Quansys Biosciences). [Link]

  • 3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid. (National Center for Biotechnology Information). [Link]

  • Benzoic acid, 3-methoxy-4-methyl-. (NIST WebBook). [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (Srini Chem). [Link]

  • 3-Hydroxy-4-methylbenzoic acid. (PubChem). [Link]

  • Methyl 4-ethoxy-3-methoxybenzoate. (PubChem). [Link]

  • 3-Amino-4-methylbenzoic acid. (NIST WebBook). [Link]

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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-Ethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the success of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API) are built. 3-Ethoxy-4-methylbenzoic acid, a bespoke derivative, serves as a critical building block in various synthetic pathways. Its purity profile directly influences reaction kinetics, yield, and the impurity profile of the final product.

This guide provides a comparative analysis of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond rote protocols to dissect the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to quality control.

Understanding the Analyte and Its Potential Impurities

A robust analytical strategy begins with a chemical understanding of the target molecule and its likely synthetic route. A common and efficient synthesis for this compound is the Williamson ether synthesis, starting from 3-hydroxy-4-methylbenzoic acid and an ethylating agent (e.g., diethyl sulfate or an ethyl halide) in the presence of a base.

This synthetic pathway informs our initial impurity screen:

  • Starting Materials: Unreacted 3-hydroxy-4-methylbenzoic acid.

  • Reagent-Related Impurities: Residual ethylating agents or their hydrolysis products.

  • Process-Related Impurities: By-products from side reactions, such as the esterification of the carboxylic acid group, though typically reversible upon basic workup.

  • Solvent-Related Impurities: Residual solvents used during the reaction and purification (e.g., acetone, ethanol, ethyl acetate).

Our analytical approach must be capable of resolving the target analyte from these structurally similar compounds.

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique is sufficient to declare a compound "pure." A multi-pronged, or orthogonal, approach is essential for a comprehensive assessment. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and traditional Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic molecules, offering high resolution and sensitivity for quantitative analysis.

Causality Behind the Method: The goal is to separate the polar carboxylic acid analyte from potentially less polar (e.g., esterified by-products) and more polar (e.g., 3-hydroxy-4-methylbenzoic acid) impurities. A reversed-phase (RP) C18 column is the logical first choice due to its versatility in retaining aromatic compounds. The key to achieving sharp, symmetrical peaks for a carboxylic acid is to suppress its ionization. By acidifying the mobile phase (e.g., with formic or phosphoric acid) to a pH well below the pKa of the benzoic acid (~4.2), the molecule remains in its neutral, more retained form, preventing peak tailing.[1]

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities. A typical gradient might be: 10% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzene ring shows strong absorbance, typically around 230-254 nm. A PDA detector is superior as it can provide spectral information to assess peak purity.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by area percent, assuming all impurities have a similar response factor to the main component. For higher accuracy, a Certified Reference Material (CRM) should be used to create a calibration curve.[2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh CRM Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC workflow from sample preparation to final purity report.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is ideal for the analyte itself, GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities, particularly residual solvents. Direct analysis of carboxylic acids by GC is challenging due to their low volatility and high polarity, which causes poor peak shape and adsorption onto the column.[3]

Causality Behind the Method: To make this compound amenable to GC analysis, we must increase its volatility and thermal stability. This is achieved through chemical derivatization, which converts the polar carboxylic acid group into a less polar, more volatile ester. Silylation (e.g., using BSTFA to form a trimethylsilyl ester) is a common and effective method.[3] The mass spectrometer then provides definitive identification of the analyte and any co-eluting impurities based on their mass fragmentation patterns.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Derivatization: a. Accurately weigh ~1 mg of the sample into a GC vial. b. Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). d. Cap the vial and heat at 60-70°C for 30 minutes.

  • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for separating a wide range of derivatized compounds.

  • Oven Program: Start at a low temperature (e.g., 70°C) to separate volatile solvents, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Injection: 1 µL, split injection (e.g., 20:1 split ratio).

  • MS Detection: Scan in full scan mode (e.g., m/z 40-500) to identify unknown impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample Derivatize Derivatize with BSTFA Weigh->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject into GC Heat->Inject Separate Separate on DB-5ms Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Peaks via Mass Spectra Detect->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Impurity Profile Quantify->Report

Sources

A Comparative Benchmarking Guide to the Biological Activity of 3-Ethoxy-4-methylbenzoic Acid Against Known Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous established drugs.[1] This guide focuses on 3-Ethoxy-4-methylbenzoic acid, a compound of interest whose biological activity profile is not yet extensively characterized. Given the structural motifs present in many bioactive molecules, a systematic evaluation of its potential is warranted.

This document provides a comprehensive framework for benchmarking this compound against well-established therapeutic agents. Based on structural analysis and the precedence of related chemical structures in pharmaceutical development, we have selected the Phosphodiesterase 4 (PDE4) enzyme as a primary hypothetical target for this investigation. PDE4 inhibitors are a clinically validated class of anti-inflammatory drugs.[2][3][4]

Our objective is to provide researchers, scientists, and drug development professionals with a robust, in-depth guide to evaluating the inhibitory potential of this compound. We will compare its performance against two known, potent PDE4 inhibitors: Roflumilast and Cilomilast .[5][6] This guide is structured to not only present comparative data but also to elucidate the scientific rationale behind the chosen experimental designs and to provide detailed, actionable protocols.

Scientific Background: The Role of PDE4 in Inflammatory Signaling

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune and airway cells.[3][4] Its primary function is the specific hydrolysis of cyclic adenosine monophosphate (cAMP), a vital intracellular second messenger.[7][8][9] By degrading cAMP to its inactive form, AMP, PDE4 effectively terminates cAMP-mediated signaling pathways.

Elevated intracellular cAMP levels have a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators (e.g., cytokines, chemokines) and the relaxation of airway smooth muscle.[2][10] Consequently, inhibiting the PDE4 enzyme leads to an accumulation of intracellular cAMP, which in turn dampens the inflammatory response.[7][11][12] This mechanism is the therapeutic basis for using PDE4 inhibitors in the treatment of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][13][14]

Below is a diagram illustrating the central role of PDE4 in modulating the cAMP signaling pathway.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β2-Adrenergic Receptor) AC Adenylate Cyclase GPCR->AC Agonist Binding cAMP cAMP (Active) AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) (Activated) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes Inflammation Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IL-17) PKA->Inflammation Leads to Test_Compound This compound & Benchmark Inhibitors (Roflumilast, Cilomilast) Test_Compound->PDE4 Inhibits

Caption: The PDE4 signaling pathway and the mechanism of inhibition.

Benchmarking Strategy and Experimental Design

To comprehensively evaluate the inhibitory potential of this compound, we propose a two-tiered experimental approach. This strategy is designed to first establish direct enzymatic inhibition and then to confirm activity within a more physiologically relevant cellular environment.

  • Tier 1: In Vitro Biochemical Assay. This initial screen directly measures the ability of the compound to inhibit the catalytic activity of purified recombinant human PDE4 enzyme. It provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is essential for direct comparison with our benchmark inhibitors.[15][16]

  • Tier 2: Cell-Based Functional Assay. Following the biochemical assay, we assess the compound's ability to modulate intracellular cAMP levels in a whole-cell system. This assay accounts for crucial factors such as cell membrane permeability and potential metabolism, providing a more robust indication of its biological efficacy.[17][18]

The following workflow diagram outlines the proposed benchmarking process.

Experimental_Workflow start Start: Compound Synthesis (this compound) tier1 Tier 1: Biochemical Assay In Vitro PDE4 Enzyme Inhibition start->tier1 tier2 Tier 2: Cell-Based Assay Intracellular cAMP Accumulation tier1->tier2 If active data_analysis Data Analysis & Comparison tier2->data_analysis conclusion Conclusion & Future Directions (Selectivity, In Vivo Studies) data_analysis->conclusion

Caption: A two-tiered workflow for benchmarking novel inhibitors.

Methodologies and Protocols

Part A: In Vitro Biochemical Assay - PDE4 Enzyme Inhibition

Principle: This protocol describes a fluorescence polarization (FP)-based assay, a robust and homogeneous method for measuring enzyme activity.[19][20] The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4, the resulting linear AMP-FAM is captured by a binding agent, forming a large complex. This larger complex tumbles much more slowly, leading to a high fluorescence polarization signal. The inhibitory effect of a compound is measured by its ability to prevent this increase in FP.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, Roflumilast, and Cilomilast in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate using DMSO. This will be the source plate for the assay.

  • Assay Reaction:

    • The assay is performed in a 384-well, low-volume, black plate. All additions should be made with appropriate liquid handling instrumentation.

    • Add 5 µL of PDE Assay Buffer to each well.

    • Using a pintool or acoustic dispenser, transfer 50 nL of the compound dilutions from the source plate to the assay plate. This results in a 100x dilution of the compounds.

    • Add 5 µL of diluted recombinant human PDE4B1 enzyme (e.g., from BPS Bioscience) in PDE Assay Buffer to each well, except for the "no enzyme" control wells.[20]

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation and Detection:

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells. The final substrate concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors.[21]

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction and develop the signal by adding 10 µL of the Binding Agent solution.

    • Incubate for another 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 530 nm).

    • Plot the FP signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.[15][22]

Part B: Cell-Based Functional Assay - Intracellular cAMP Accumulation

Principle: This protocol measures the functional consequence of PDE4 inhibition in a cellular context—the accumulation of intracellular cAMP. We will use a human cell line endogenously expressing PDE4 (e.g., U937 human monocytic cells) and a homogeneous time-resolved fluorescence (HTRF) assay for cAMP detection.[18] In this competitive immunoassay, cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the donor (cryptate) and acceptor (d2) are in close proximity, a FRET signal is generated. Therefore, a high level of intracellular cAMP leads to a low HTRF signal, and vice versa.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

    • On the day of the assay, harvest the cells, wash with PBS, and resuspend in stimulation buffer at a density of 1 x 10^6 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well white plate.

  • Compound Treatment:

    • Prepare a serial dilution of the test and benchmark compounds in the stimulation buffer containing a constant concentration of the adenylyl cyclase activator, Forskolin (e.g., 1 µM final concentration). Forskolin is used to induce a sub-maximal level of cAMP, creating a window to observe the effects of PDE4 inhibition.[18][23]

    • Add 5 µL of the compound/Forskolin solution to the cells.

    • Incubate the plate for 30 minutes at 37°C in a CO2 incubator.

  • Cell Lysis and cAMP Detection:

    • Sequentially add 5 µL of the HTRF cAMP-d2 reagent and 5 µL of the HTRF anti-cAMP Cryptate reagent to each well. These reagents also contain cell lysis components.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC50 value (the concentration that elicits a half-maximal response) for each compound.

Comparative Data Analysis and Discussion

The following table summarizes the hypothetical performance data for this compound against the benchmark inhibitors, Roflumilast and Cilomilast. This data is presented to illustrate the expected outcomes of the described protocols.

CompoundTier 1: Biochemical Assay Tier 2: Cell-Based Assay
PDE4B IC50 (nM) cAMP Accumulation EC50 (nM)
Roflumilast 0.93.5
Cilomilast 120450
This compound 8502,100

Discussion of Hypothetical Results:

From our simulated data, several key insights can be drawn:

  • Benchmark Performance: As expected, Roflumilast demonstrates high potency in both the biochemical and cell-based assays, consistent with its clinical profile as a leading PDE4 inhibitor.[2][5] Cilomilast shows good, albeit lower, potency compared to Roflumilast, which is also in line with its characterization as a second-generation PDE4 inhibitor.[6][24][25]

  • Test Compound Activity: this compound displays inhibitory activity against the PDE4 enzyme in the high nanomolar to low micromolar range. While significantly less potent than Roflumilast, its activity is within an order of magnitude of Cilomilast in the biochemical assay. This suggests that the core scaffold possesses intrinsic activity at the target and represents a viable starting point for a medicinal chemistry optimization campaign.

  • Biochemical vs. Cellular Activity: The rightward shift in potency (higher IC50/EC50 values) from the biochemical to the cell-based assay is a common observation. For all compounds, this shift can be attributed to factors such as the need to cross the cell membrane, potential efflux by cellular transporters, or intracellular metabolism. The observed shift for this compound is proportional to that of the benchmarks, suggesting it has reasonable cell permeability.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel compound this compound against established PDE4 inhibitors. Our hypothetical results indicate that this compound possesses modest but measurable inhibitory activity against PDE4, establishing it as a hit compound worthy of further investigation.

The causality behind our experimental choices—progressing from direct enzyme kinetics to a functional cellular response—provides a self-validating system to confirm on-target activity. The next logical steps in the evaluation of this compound and its analogs would include:

  • Selectivity Profiling: Assessing the inhibitory activity against other PDE family isoforms (e.g., PDE1, PDE3, PDE5) to determine its selectivity profile. High selectivity for PDE4 is crucial for minimizing off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound to understand how modifications to the chemical structure impact potency and other properties.

  • In Vivo Efficacy Models: Evaluating the lead compounds in animal models of inflammatory diseases, such as LPS-induced pulmonary inflammation in rodents, to establish in vivo proof-of-concept.[26]

By following the comprehensive protocols and strategic framework detailed in this guide, researchers can effectively characterize novel chemical entities and make data-driven decisions in the early stages of drug discovery.

References

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  • Spina, D. (2003). Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease. PubMed.
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  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.
  • Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology. Revvity.
  • BPS Bioscience. (n.d.). PDE4C Assay Kit. BPS Bioscience.
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. BPS Bioscience.
  • Leger, D. S., et al. (2001). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. PubMed Central.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethoxy-4-methylbenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Ethoxy-4-methylbenzoic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the procedural knowledge to maintain a safe and compliant laboratory environment. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical accuracy with field-proven insights.

Immediate Safety and Handling for Disposal

Before initiating any disposal-related activities, the handler must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. Aromatic carboxylic acids can cause skin, eye, and respiratory irritation.[4][5]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield.[6][7]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and employ proper glove removal technique to avoid skin contact.[6][8]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[4]

  • Respiratory Protection : All handling of solid this compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3][6][9]

Waste Characterization and Primary Disposal Protocol

This compound waste must be classified as hazardous chemical waste. The primary and universally recommended disposal method is through a licensed professional waste disposal service.[3][10] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. [6][8][9]

Step-by-Step Protocol for Bulk Waste Collection

This protocol applies to unused or expired product, reaction residues, and heavily contaminated materials.

  • Waste Segregation : Designate a specific, compatible waste container for this compound. Do not mix this waste with other chemical streams, particularly bases, strong oxidizing agents, or other reactive compounds, unless compatibility has been verified.[2][11]

  • Container Management : Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[3] The container must be in good condition with a secure, leak-proof lid. Keep the container closed except when adding waste.[2][3]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[3][10][12]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.[10] Utilize secondary containment to prevent the spread of material in case of a leak.[2]

  • Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][10] Maintain meticulous records of the waste generated and its disposal date.[10]

On-Site Neutralization for Small-Scale Aqueous Waste

For small quantities of dilute aqueous solutions containing this compound, on-site neutralization may be a viable pre-treatment step, subject to approval from your institution's EHS department. Carboxylic acids react with weak bases to form a carboxylate salt, water, and carbon dioxide.[13][14][15][16] This process renders the waste less hazardous by neutralizing its acidity.

Experimental Protocol: Neutralization with Sodium Bicarbonate
  • Preparation : Work within a chemical fume hood and wear all required PPE. Place the dilute acidic solution in a glass beaker that is at least double the volume of the solution to accommodate potential foaming.

  • Stirring : Place the beaker on a magnetic stir plate and add a stir bar to ensure the solution is well-mixed.

  • Slow Addition of Base : Prepare a 5-10% aqueous solution of sodium bicarbonate. Slowly and carefully add the sodium bicarbonate solution to the stirring acidic waste. The slow addition is critical to control the rate of carbon dioxide evolution (effervescence) and prevent overflow.[13][14]

  • pH Monitoring : Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Endpoint : Continue adding the basic solution until the pH of the mixture is stable within a neutral range (typically between 7.0 and 9.0).[2]

  • Final Disposal : Once neutralized, this aqueous salt solution may be permissible for drain disposal with copious amounts of running water.[2] This final step requires explicit approval from your EHS department , as local regulations may prohibit drain disposal of any chemical waste, regardless of treatment.

Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.[9]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For solid spills, carefully sweep up the material, avoiding the generation of dust, and place it into a designated, labeled hazardous waste container.[6][8][10] Do not add water to the spill area.

  • Cleaning : Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Decontamination : Decontaminate and wash hands and any affected skin areas thoroughly after cleanup is complete.[9]

Data and Workflow Visualization

Summary of Disposal and Safety Parameters
ParameterGuidelineSource(s)
Hazard Class Aromatic Carboxylic Acid; Irritant[4][5]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[4][6][8]
Handling Area Chemical Fume Hood / Well-Ventilated Area[3][6][9]
Incompatible Materials Strong Bases, Strong Oxidizing Agents[9][11]
Primary Disposal Method Collection for Licensed Hazardous Waste Disposal[2][3]
Small-Scale Treatment Neutralization of dilute aqueous solutions to pH 7-9 (EHS approval required)[2][14]
Disposal Decision Workflow

G cluster_type Characterize Waste cluster_solid Primary Disposal Protocol cluster_aqueous On-Site Treatment Protocol (EHS Approval Required) start Waste Generated: This compound waste_type Solid / Concentrated Liquid OR Contaminated Materials start->waste_type aqueous_waste Dilute Aqueous Solution (<10%) start->aqueous_waste collect 1. Segregate & Collect in Designated HDPE Container waste_type->collect neutralize 1. Neutralize with weak base (e.g., NaHCO3) in fume hood aqueous_waste->neutralize label_waste 2. Label as 'Hazardous Waste' with full chemical name collect->label_waste store_waste 3. Store in Secure Area with Secondary Containment label_waste->store_waste ehs_pickup 4. Arrange Pickup via EHS / Licensed Contractor store_waste->ehs_pickup check_ph 2. Monitor and adjust to stable pH 7-9 neutralize->check_ph final_disposal 3. Dispose per EHS direction (e.g., drain with water) check_ph->final_disposal

Caption: Decision workflow for proper disposal of this compound.

References

  • Britannica. Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • SDS Management Software. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK. [Link]

  • SDS of Benzoic Acid. Important Data and Information Collected. [Link]

  • eCampusOntario Pressbooks. 25.4 Ionization and Neutralization of Carboxylic Acids. [Link]

  • VelocityEHS. Benzoic Acid – Uses and Safety. [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • Penta chemicals. Benzoic acid. [Link]

  • LabAlley. Benzoic Acid Crystal 99.5% Lab Grade - SAFETY DATA SHEET. [Link]

  • Chemistry LibreTexts. 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. [Link]

  • Chemistry LibreTexts. 15.5: Chemical Properties of Carboxylic Acids: Ionization and Neutralization. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • Real Chemistry - YouTube. Neutralizing carboxylic acids. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Angene Chemical. Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Iodo-4-Methylbenzoic Acid, 97%. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary commitment is to safety and procedural excellence. This guide provides essential, field-proven guidance on the proper selection and use of Personal Protective Equipment (PPE) for handling 3-Ethoxy-4-methylbenzoic acid. The protocols outlined here are designed to be a self-validating system, ensuring maximum protection by explaining the causality behind each recommendation. This directive is grounded in established safety standards from authorities like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Hazard Assessment: A Proactive Approach

  • Eye Contact: Can cause serious eye irritation.[1]

  • Skin Contact: May cause skin irritation or an allergic skin reaction (sensitization).[1]

  • Inhalation: Inhalation of the powdered solid can irritate the mucous membranes and upper respiratory tract.[1][3]

  • Physical Hazards: As a fine organic solid, it may be combustible and can form explosive dust mixtures in the air.[2]

This assessment forms the logical basis for the stringent PPE requirements that follow. All laboratory activities must be governed by a written Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5]

Core PPE Protocol: Matching Protection to the Task

The selection of PPE is not static; it must correspond to the specific procedure being performed. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport ANSI Z87.1 Safety GlassesNitrile GlovesStandard Lab CoatNot typically required
Weighing/Transferring Solid Chemical Splash GogglesNitrile GlovesStandard Lab CoatRequired: Work in a chemical fume hood or ventilated enclosure.
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron over Lab CoatRequired: Work in a chemical fume hood.
Spill Cleanup (Small) Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRequired: Work in a chemical fume hood. If outside a hood, an N95 respirator or higher is necessary.

Detailed PPE Selection and Rationale

Eye and Face Protection

Due to its classification as a potent eye irritant, robust eye protection is non-negotiable.[6]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory for all work where the chemical is actively handled.[3] Standard safety glasses do not provide adequate protection from splashes or airborne dust.

  • Elevated Risk: For procedures involving larger volumes, heating, or a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[7][8]

Hand Protection

To prevent skin irritation, the selection of appropriate gloves is critical.[6]

  • Material: Nitrile gloves are recommended for their resistance to a wide range of organic acids and solvents.[8][9]

  • Best Practices: Always inspect gloves for defects before use.[7] For tasks involving prolonged contact or immersion, consider double-gloving or using thicker, heavy-duty gloves.[3][7] Employ proper glove removal techniques (turning them inside-out) to avoid contaminating your hands.[10][11] Hands should be washed thoroughly with soap and water after gloves are removed.[7]

Body Protection

Protecting your skin and personal clothing from contamination is a fundamental safety practice.

  • Standard Use: A clean, buttoned laboratory coat is the minimum requirement.[3]

  • Splash Hazard: When handling solutions or larger quantities where splashes are foreseeable, a chemical-resistant apron made of materials like polyethylene-coated polypropylene should be worn over the lab coat.[3]

Respiratory Protection

The primary inhalation hazard stems from airborne dust generated when handling the solid compound.[2]

  • Primary Control: The most effective way to mitigate this risk is through engineering controls. All procedures that may generate dust (e.g., weighing, transferring, scraping) must be performed within a properly functioning chemical fume hood. [3][12]

  • Secondary Control: If engineering controls are not feasible or are insufficient to maintain exposure below safe limits, respiratory protection is required. An N95 dust mask may be sufficient for low levels of dust, but a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary for higher potential exposures or during spill cleanup outside of a hood.[6][8] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA standards.[13]

Procedural Plans: Safety in Action

PPE Donning and Doffing Workflow

Properly putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles / Face Shield d3 3. Respirator (if required) d4 4. Gloves (over cuffs) perform_work Perform Work d4->perform_work f1 1. Gloves (peel off) f2 2. Apron f3 3. Goggles / Face Shield f4 4. Lab Coat f5 5. Respirator (if worn) wash_hands_after Wash Hands f5->wash_hands_after start Start wash_hands_before Wash Hands start->wash_hands_before enter_lab Enter Lab wash_hands_before->enter_lab enter_lab->d1 exit_lab Exit Lab perform_work->exit_lab exit_lab->f1 end End wash_hands_after->end

Caption: Workflow for donning and doffing PPE to minimize contamination.

Operational Handling Plan
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[1] Have a chemical spill kit ready.

  • Ventilation: Confirm that the chemical fume hood has a valid inspection sticker and is functioning correctly.

  • Transfer: When weighing the solid, use a spatula and weigh paper or a weighing boat inside the hood. Avoid any actions that could create a dust cloud.

  • Cleaning: After handling, decontaminate the work surface and any equipment used.

Spill and Disposal Plan
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing the appropriate PPE (including a face shield and apron), gently cover the spill with an absorbent material suitable for chemicals.

    • Collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[2]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory management and safety personnel.

    • Prevent entry and wait for a trained emergency response team.

  • Waste Disposal:

    • All this compound waste and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[10] Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.

References

  • Laboratory Safety Guidance . Source: Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard . Source: Duke University Occupational & Environmental Safety Office. [Link]

  • OSHA Standards to Know Before Starting Your Lab . Source: LabDS. [Link]

  • OSHA Standards for Biological Laboratories . Source: ASPR TRACIE. [Link]

  • The OSHA Laboratory Standard . Source: Lab Manager. [Link]

  • NIOSH: Use proper PPE with chemo agents . Source: Clinician.com. [Link]

  • What are the safety precautions when handling acids? . Source: A&C Chemicals. [Link]

  • Personal Protective Equipment (PPE) . Source: CHEMM. [Link]

  • Organic Acid SOP . Source: University of Washington Environmental Health & Safety. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing . Source: Centers for Disease Control and Prevention (CDC) Archive. [Link]

  • What PPE Should You Wear When Handling Acid 2024? . Source: LeelineWork. [Link]

  • Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide . Source: NIOSH. [Link]

  • Safety equipment, PPE, for handling acids . Source: Quicktest. [Link]

  • Acid Handling SOP . Source: University of New Hampshire. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Source: NIOSH. [Link]

  • Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro- . Source: Angene Chemical. [Link]

  • Material Safety Data Sheet - 3-Iodo-4-Methylbenzoic Acid, 97% . Source: Cole-Parmer. [Link]

  • Safety Data Sheet - 3-Methylbenzoic acid . Source: Carl ROTH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.